molecular formula C19H23ClN2S B1662460 Mepazine hydrochloride CAS No. 2975-36-2

Mepazine hydrochloride

货号: B1662460
CAS 编号: 2975-36-2
分子量: 346.9 g/mol
InChI 键: RLCFKYRNUBRPIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) proteaseHigh Quality Biochemicals for Research Uses

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

10-[(1-methylpiperidin-3-yl)methyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2S.ClH/c1-20-12-6-7-15(13-20)14-21-16-8-2-4-10-18(16)22-19-11-5-3-9-17(19)21;/h2-5,8-11,15H,6-7,12-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCFKYRNUBRPIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

60-89-9 (Parent)
Record name Mepazine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

346.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2975-36-2
Record name 10H-Phenothiazine, 10-[(1-methyl-3-piperidinyl)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2975-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mepazine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mepazine chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64076
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 10-[(1-methyl-3-piperidyl)methyl]-10H-phenothiazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PECAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIW15Q5R21
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mepazine Hydrochloride: An In-depth Technical Guide to its Allosteric Inhibition of MALT1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which mepazine hydrochloride allosterically inhibits Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a key regulator of lymphocyte activation. This document details the signaling pathways involved, quantitative inhibitory data, and the experimental protocols used to elucidate this mechanism.

Introduction to MALT1 and its Role in Signaling

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a crucial mediator in the activation of NF-κB signaling pathways, which are essential for the proliferation and survival of lymphocytes.[1][2] MALT1 is a paracaspase, a type of cysteine protease, that also functions as a scaffold protein.[1][2] Its activity is tightly regulated and is initiated by the formation of the CARD11-BCL10-MALT1 (CBM) signalosome complex upon antigen receptor stimulation.[3][4] Dysregulation of MALT1 activity has been implicated in various lymphoid malignancies, making it an attractive therapeutic target.[1][5]

The MALT1 Signaling Pathway

The activation of MALT1 is a critical event in the signal transduction cascade leading to NF-κB activation. The process is initiated by upstream signals that lead to the formation of the CBM complex.[3][6] MALT1, as part of this complex, undergoes a conformational change that exposes its proteolytic active site.[7] Activated MALT1 then cleaves and inactivates several negative regulators of the NF-κB pathway, such as A20 and RelB, thereby amplifying and sustaining NF-κB signaling.[2][8] MALT1's scaffolding function also facilitates the recruitment of other signaling molecules, like TRAF6, which further contributes to NF-κB activation.[6]

MALT1_Signaling_Pathway cluster_upstream Upstream Activation cluster_cbm CBM Complex cluster_downstream Downstream Signaling Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 Recruitment MALT1_inactive MALT1 (Inactive) BCL10->MALT1_inactive Binding MALT1_active MALT1 (Active) MALT1_inactive->MALT1_active Conformational Change TRAF6 TRAF6 MALT1_active->TRAF6 Scaffolding A20_RelB A20, RelB MALT1_active->A20_RelB Cleavage & Inactivation IKK IKK TRAF6->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inhibition Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription

Caption: MALT1 Signaling Pathway Leading to NF-κB Activation.

Mechanism of Allosteric Inhibition by this compound

This compound is a phenothiazine (B1677639) derivative that acts as a non-competitive, allosteric inhibitor of MALT1.[8][9] It binds to a hydrophobic pocket located at the interface of the caspase-like domain and the third immunoglobulin-like (Ig3) domain of MALT1.[7][9] This binding site is distinct from the active site.

The binding of mepazine to this allosteric pocket induces a conformational change that locks MALT1 in an inactive state.[7] Specifically, the binding of mepazine displaces a key tryptophan residue (Trp580) that is essential for the conformational flexibility required for MALT1 activation.[7] By stabilizing the inactive conformation, mepazine prevents the proteolytic activity of MALT1, thereby inhibiting the cleavage of its substrates and subsequently suppressing NF-κB and JNK signaling.[1][8]

Mepazine_Inhibition_Mechanism cluster_MALT1 MALT1 Protein cluster_Inhibitor Caspase_Domain Caspase-like Domain Ig3_Domain Ig3 Domain Allosteric_Pocket Allosteric Pocket (with Trp580) MALT1_Inactive_Conformation Stabilized Inactive Conformation Allosteric_Pocket->MALT1_Inactive_Conformation Induces Mepazine Mepazine Hydrochloride Mepazine->Allosteric_Pocket Binding Proteolytic_Activity Proteolytic Activity MALT1_Inactive_Conformation->Proteolytic_Activity Inhibition Downstream_Signaling NF-κB & JNK Signaling Proteolytic_Activity->Downstream_Signaling Inhibition

Caption: Allosteric Inhibition of MALT1 by this compound.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against MALT1 has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

Assay Type MALT1 Construct IC50 (µM) Reference
Biochemical AssayGST-MALT1 full length0.83[10][11][12]
Biochemical AssayGST-MALT1 (amino acids 325-760)0.42[10][11]
Cellular Assay (Jurkat T-cells)Endogenous MALT13.9[13]
Cellular Assay (Murine splenic CD4+ T cells)Endogenous MALT11.132[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric inhibition of MALT1 by this compound.

MALT1 Enzymatic Assay (In Vitro)

This assay directly measures the proteolytic activity of recombinant MALT1 in the presence of an inhibitor.

Materials:

  • Recombinant GST-MALT1 (full length or truncated)

  • Fluorogenic MALT1 substrate (e.g., Ac-LR-AFC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 10% glycerol, 10 mM DTT)

  • This compound

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 5 µL of the this compound dilution or vehicle control (DMSO).

  • Add 10 µL of recombinant GST-MALT1 (final concentration ~5 nM) to each well.

  • Incubate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding 5 µL of the fluorogenic MALT1 substrate (final concentration ~20 µM).

  • Immediately measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) every minute for 60 minutes at 30°C.

  • Calculate the rate of substrate cleavage (initial velocity) for each concentration of the inhibitor.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm direct binding of mepazine to MALT1 in a cellular context based on ligand-induced thermal stabilization of the target protein.[14][15]

Materials:

  • Jurkat T-cells or other suitable cell line

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Anti-MALT1 antibody

  • Anti-GAPDH or other loading control antibody

Procedure:

  • Treat cultured cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest and wash the cells with PBS. Resuspend the cell pellet in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Collect the supernatant (soluble fraction) and determine the protein concentration.

  • Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-MALT1 antibody.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH).

  • Quantify the band intensities and plot the percentage of soluble MALT1 against the temperature. A shift in the melting curve to higher temperatures in the mepazine-treated samples indicates target engagement.

MALT1 Substrate Cleavage Assay (Western Blot)

This assay assesses the ability of mepazine to inhibit MALT1's proteolytic activity in cells by monitoring the cleavage of its known substrates.[1][8]

Materials:

  • Jurkat T-cells

  • PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

  • This compound

  • Lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against MALT1 substrates (e.g., A20, CYLD, RelB) and their cleaved forms, if available.

  • Loading control antibody (e.g., actin or tubulin)

Procedure:

  • Pre-treat Jurkat T-cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for a specified time (e.g., 30 minutes) to activate MALT1.

  • Lyse the cells and collect the total protein lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against MALT1 substrates (A20, CYLD, RelB).

  • Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.

  • Analyze the reduction in the appearance of cleaved substrate fragments or the stabilization of the full-length substrates in the mepazine-treated samples compared to the stimulated control.

NF-κB Reporter Assay

This assay measures the effect of mepazine on MALT1-mediated NF-κB activation.

Materials:

  • HEK293T or Jurkat T-cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Plasmids expressing components of the CBM complex (e.g., CARD11, BCL10, MALT1) for overexpression studies.

  • Transfection reagent

  • This compound

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid. For overexpression studies, also co-transfect plasmids for CBM components.

  • After 24 hours, treat the cells with various concentrations of this compound.

  • Stimulate the cells (if not using constitutive activation via overexpression) with an appropriate agonist (e.g., PMA/Ionomycin for Jurkat T-cells).

  • After 6-8 hours of stimulation, lyse the cells.

  • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the mepazine concentration to determine the dose-dependent inhibition of NF-κB activation.

Experimental_Workflow_CETSA start Start: Cell Culture drug_treatment Drug Treatment (Mepazine or Vehicle) start->drug_treatment cell_harvest Harvest & Wash Cells drug_treatment->cell_harvest heating Heat Treatment (Temperature Gradient) cell_harvest->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Pellet Aggregated Proteins) lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Protein Fraction) centrifugation->supernatant_collection sds_page SDS-PAGE supernatant_collection->sds_page western_blot Western Blot (Anti-MALT1) sds_page->western_blot analysis Quantify Bands & Plot Melting Curve western_blot->analysis end End: Determine Thermal Shift analysis->end

Caption: Representative Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a well-characterized allosteric inhibitor of MALT1. Its mechanism of action, involving the stabilization of an inactive conformation of the enzyme, provides a clear rationale for its inhibitory effects on downstream signaling pathways. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate MALT1 inhibition and to discover and characterize novel allosteric modulators of this important therapeutic target.

References

Structural Analysis of Mepazine Hydrochloride Binding to MALT1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a critical regulator in the nuclear factor-kappa B (NF-κB) signaling pathway, playing a pivotal role in the activation, proliferation, and survival of lymphocytes. Its dysregulation is implicated in various autoimmune diseases and certain types of lymphomas, particularly Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL). MALT1 possesses both scaffolding functions and proteolytic activity through its paracaspase domain. The inhibition of this proteolytic activity has emerged as a promising therapeutic strategy. Mepazine, a phenothiazine (B1677639) derivative, has been identified as a potent and selective inhibitor of MALT1. This technical guide provides an in-depth analysis of the structural basis of Mepazine hydrochloride's binding to MALT1, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Data Presentation: Quantitative Analysis of Mepazine Inhibition

This compound acts as a noncovalent, reversible, and allosteric inhibitor of the MALT1 protease.[1] Its inhibitory potency has been quantified against different constructs of the MALT1 protein, as summarized in the table below.

MALT1 Construct Inhibitor IC50 (μM) Notes
GST-MALT1 (full length)This compound0.83[2][3][4][5]Recombinant full-length MALT1 protein with a GST tag.
GST-MALT1 (amino acids 325-760)This compound0.42[2][3][4]Recombinant MALT1 construct containing the paracaspase and Ig3 domains.
Cellular MALT1Mepazine~10-30Effective concentration for complete MALT1 inhibition in Jurkat T-cells.[6]
Murine splenic CD4+ T cells(S)-mepazine (MPT-0308)1.132Half-maximal MALT1 inhibition upon stimulation with PMA/ionomycin (B1663694).[6]

Structural Insights into Mepazine Binding

X-ray crystallography studies have revealed that Mepazine and other phenothiazine derivatives do not bind to the active site of the MALT1 paracaspase domain. Instead, they occupy a hydrophobic, allosteric pocket located at the interface between the paracaspase domain and the third immunoglobulin-like (Ig3) domain.[7] This binding mode is characteristic of a non-competitive inhibitor.

The binding of Mepazine to this allosteric site is thought to stabilize an inactive conformation of MALT1, preventing the necessary conformational changes required for substrate binding and catalytic activity.[7] Specifically, the tricyclic ring of the phenothiazine structure forms hydrophobic interactions with key residues within this pocket.[8] This allosteric inhibition mechanism provides a basis for the high selectivity of Mepazine for MALT1 over other proteases.

MALT1 Signaling Pathway and Point of Mepazine Intervention

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB activation downstream of antigen receptors like the T-cell receptor (TCR) and B-cell receptor (BCR). The following diagram illustrates the canonical NF-κB signaling pathway and highlights the inhibitory action of Mepazine.

MALT1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (TCR/BCR) PKC PKC Antigen_Receptor->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation CBM_Complex CBM Complex (CARD11-BCL10-MALT1) CARD11->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 CBM_Complex->TRAF6 Recruitment IKK_Complex IKK Complex TRAF6->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Proteasome Proteasome IkB->Proteasome Degradation NF_kB NF-κB (p50/RelA) NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) NF_kB->NF_kB_active Translocation IkB_NF_kB->NF_kB Release Mepazine Mepazine Hydrochloride Mepazine->MALT1 Allosteric Inhibition Target_Genes Target Gene Expression NF_kB_active->Target_Genes Transcription

Caption: MALT1 Signaling Pathway and Mepazine Inhibition.

Experimental Protocols

Recombinant MALT1 Expression and Purification for Structural Studies

A detailed protocol for obtaining purified MALT1 for structural and biochemical assays is crucial. The following outlines a general procedure based on established methods.

Experimental_Workflow_Purification Cloning 1. Cloning MALT1 construct (e.g., aa 338-719) into an expression vector (e.g., pET21b) with a C-terminal His6 tag. Expression 2. Protein Expression Transform E. coli (e.g., BL21 Star) and induce expression with IPTG at 18°C. Cloning->Expression Lysis 3. Cell Lysis Harvest cells and lyse using high-pressure homogenization. Expression->Lysis IMAC 4. Affinity Chromatography Purify the His-tagged MALT1 from the cleared lysate using a Ni-NTA column. Lysis->IMAC SEC 5. Size-Exclusion Chromatography Further purify MALT1 on a Superdex 200 column to obtain a homogenous sample. IMAC->SEC QC 6. Quality Control Assess purity by SDS-PAGE and concentration by UV spectroscopy. SEC->QC

Caption: Workflow for Recombinant MALT1 Purification.

Detailed Steps:

  • Cloning: The human MALT1 construct, typically encompassing the caspase-like and Ig3 domains (e.g., amino acids 338-719), is cloned into a bacterial expression vector such as pPET21b, incorporating a C-terminal hexa-histidine (His6) tag for purification.[9]

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain like BL21 Star (DE3). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a reduced temperature (e.g., 18°C) to enhance protein solubility.[9]

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is performed using a high-pressure homogenizer. The lysate is then cleared by ultracentrifugation.[9]

  • Affinity Chromatography: The cleared lysate is loaded onto an immobilized metal affinity chromatography (IMAC) column (e.g., Ni-NTA Sepharose). The His-tagged MALT1 protein is eluted using an imidazole (B134444) gradient.[9]

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (e.g., on a Superdex 200 column) to separate MALT1 from any remaining contaminants and aggregates, ensuring a homogenous sample.[3]

  • Quality Control: The purity of the final protein sample is assessed by SDS-PAGE, and the protein concentration is determined using UV-Vis spectrophotometry.

X-ray Crystallography of the MALT1-Mepazine Complex

To determine the three-dimensional structure of Mepazine bound to MALT1, X-ray crystallography is employed. The general workflow is as follows:

Experimental_Workflow_Crystallography Complex_Formation 1. Complex Formation Incubate purified MALT1 with an excess of this compound. Crystallization 2. Crystallization Screen for crystallization conditions using vapor diffusion (hanging or sitting drop). Example condition: 0.1 M MES pH 6.0, 0.2 M CaCl2, 10% isopropanol (B130326). Complex_Formation->Crystallization Data_Collection 3. X-ray Diffraction Data Collection Flash-cool crystals in liquid nitrogen and collect diffraction data at a synchrotron source. Crystallization->Data_Collection Structure_Solution 4. Structure Solution and Refinement Solve the structure by molecular replacement using a known MALT1 structure and refine the model against the diffraction data. Data_Collection->Structure_Solution Analysis 5. Structural Analysis Analyze the electron density to confirm Mepazine binding and characterize the protein-ligand interactions. Structure_Solution->Analysis

Caption: Workflow for X-ray Crystallography.

Detailed Steps:

  • Complex Formation: Purified MALT1 protein is incubated with a molar excess of this compound to ensure saturation of the binding site.[3]

  • Crystallization: The MALT1-Mepazine complex is subjected to high-throughput screening of various crystallization conditions. The vapor diffusion method (either hanging or sitting drop) is commonly used.[10] A potential starting condition, based on the crystallization of MALT1 with other inhibitors, could be a buffer containing a precipitant like isopropanol and a salt such as calcium chloride at a specific pH.[3]

  • X-ray Diffraction Data Collection: Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron beamline.

  • Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a previously determined structure of MALT1 as a search model. The model is then refined against the collected diffraction data.

  • Structural Analysis: The final electron density map is analyzed to confirm the binding of Mepazine in the allosteric pocket and to detail the specific molecular interactions between the inhibitor and the protein residues.

Cellular MALT1 Activity Assay

To assess the inhibitory effect of Mepazine on MALT1's proteolytic activity in a cellular context, a fluorogenic cleavage assay can be performed.

Detailed Steps:

  • Cell Culture and Treatment: Jurkat T-cells are cultured and pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 4 hours).

  • MALT1 Activation: MALT1 activity is stimulated by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin for a short duration (e.g., 30 minutes).

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer to release cellular proteins.

  • Immunoprecipitation: MALT1 is immunoprecipitated from the cell lysates using a specific anti-MALT1 antibody.

  • Cleavage Assay: The immunoprecipitated MALT1 is incubated with a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

  • Fluorescence Measurement: The cleavage of the substrate by active MALT1 releases a fluorescent molecule (AMC), and the increase in fluorescence is measured over time using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is proportional to the MALT1 activity.

Conclusion

The structural and functional analyses of this compound's interaction with MALT1 have provided a clear understanding of its mechanism of action. By binding to an allosteric site, Mepazine effectively locks the MALT1 paracaspase in an inactive conformation, thereby inhibiting the downstream NF-κB signaling cascade. This detailed knowledge, supported by the quantitative data and experimental protocols outlined in this guide, is invaluable for the ongoing research and development of MALT1 inhibitors as potential therapeutics for a range of immunological disorders and cancers. The allosteric nature of Mepazine's binding offers a promising avenue for developing highly selective and potent next-generation MALT1 inhibitors.

References

Biochemical Characterization of Mepazine Hydrochloride's Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine, a phenothiazine (B1677639) derivative, has garnered renewed interest for its potent inhibitory effects on the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator in immune signaling pathways. As a chiral molecule, mepazine exists as two enantiomers, (S)-Mepazine and (R)-Mepazine. Emerging research indicates a significant stereoselectivity in their biological activity, with the (S)-enantiomer being substantially more potent in MALT1 inhibition. This technical guide provides a comprehensive overview of the biochemical characterization of Mepazine hydrochloride's enantiomers, focusing on their differential MALT1 inhibitory activity. It includes detailed experimental protocols for enantiomer separation and biochemical assays, quantitative data presentation, and visualizations of relevant pathways and workflows to support further research and drug development efforts in oncology and immunology.

Introduction

Mepazine is a phenothiazine that was initially developed as an antipsychotic agent. More recently, it has been identified as a potent, allosteric inhibitor of the MALT1 paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a pivotal role in NF-κB activation in lymphocytes. Dysregulation of this pathway is implicated in certain types of lymphomas and autoimmune diseases.

Mepazine possesses a chiral center, and therefore exists as a pair of enantiomers: (S)-Mepazine and (R)-Mepazine. Preclinical studies have revealed that the MALT1 inhibitory activity of mepazine resides predominantly in the (S)-enantiomer, which is approximately 10-fold more potent than its (R)-counterpart[1]. This stereospecificity highlights the importance of studying the individual enantiomers to understand their full therapeutic potential and off-target effects. This guide outlines the key biochemical characteristics of Mepazine's enantiomers and provides detailed methodologies for their investigation.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for Mepazine and its enantiomers.

Table 1: MALT1 Inhibitory Activity of Mepazine Enantiomers and Racemate

CompoundTargetAssay TypeIC50 (µM)Reference
(S)-MepazineMALT1Enzymatic Assay~0.08[1]
(R)-MepazineMALT1Enzymatic Assay~0.8[1]
Racemic MepazineGST-MALT1 (full length)Enzymatic Assay0.83[2]
Racemic MepazineGST-MALT1 (325-760)Enzymatic Assay0.42[2]

Table 2: Off-Target Receptor Binding Affinities of Mepazine Enantiomers (Hypothetical Data)

EnantiomerReceptor SubtypeLigandK_i (nM)Assay Type
(S)-MepazineDopamine (B1211576) D2[³H]SpiperoneData not availableRadioligand Binding Assay
(R)-MepazineDopamine D2[³H]SpiperoneData not availableRadioligand Binding Assay
(S)-MepazineMuscarinic M1[³H]PirenzepineData not availableRadioligand Binding Assay
(R)-MepazineMuscarinic M1[³H]PirenzepineData not availableRadioligand Binding Assay

Note: Specific binding affinity data for the individual enantiomers of Mepazine at common off-targets for phenothiazines, such as dopamine and muscarinic receptors, are not currently available in the public domain. The table above serves as a template for the presentation of such data once generated.

Experimental Protocols

Chiral Separation of Mepazine Enantiomers

The separation of Mepazine enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The following protocol is a general guideline based on methods developed for other phenothiazine derivatives and should be optimized for Mepazine.

Objective: To resolve racemic this compound into its (S) and (R) enantiomers.

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., n-hexane, isopropanol (B130326), ethanol, acetonitrile)

  • Chiral stationary phase column (e.g., Chiralpak® IA or Chiralpak® ID)

  • HPLC system with UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v). The addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) may be necessary to improve peak shape for basic compounds like Mepazine.

  • Sample Preparation: Dissolve racemic this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: Chiralpak® IA or Chiralpak® ID (or equivalent polysaccharide-based chiral stationary phase).

    • Mobile Phase: Isocratic elution with n-hexane/isopropanol (90:10, v/v) + 0.1% diethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Enantiomer Identification: The elution order of the enantiomers should be determined by comparison with reference standards of the pure (S) and (R) enantiomers, if available. Alternatively, the separated enantiomers can be collected and their absolute configuration determined by chiroptical methods such as circular dichroism (CD) spectroscopy.

MALT1 Enzymatic Assay

This protocol describes a fluorogenic assay to determine the in vitro inhibitory activity of Mepazine enantiomers against MALT1 protease.

Objective: To measure the IC50 values of (S)-Mepazine and (R)-Mepazine for MALT1 protease activity.

Materials:

  • Recombinant human MALT1 enzyme

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AFC)

  • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5)

  • (S)-Mepazine and (R)-Mepazine hydrochloride

  • DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds ((S)-Mepazine and (R)-Mepazine) in DMSO. A typical starting concentration would be 1 mM, followed by serial dilutions.

  • Enzyme and Substrate Preparation: Dilute the recombinant MALT1 enzyme and the fluorogenic substrate in assay buffer to their optimal working concentrations.

  • Assay Procedure:

    • Add 2 µL of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 18 µL of the diluted MALT1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding 20 µL of the diluted fluorogenic substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Off-Target Receptor Binding Assay (Hypothetical Protocol for Dopamine D2 Receptor)

This protocol outlines a radioligand binding assay to assess the affinity of Mepazine enantiomers for the dopamine D2 receptor, a common off-target for phenothiazines.

Objective: To determine the K_i values of (S)-Mepazine and (R)-Mepazine for the human dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)

  • [³H]Spiperone (radioligand)

  • Unlabeled Spiperone (for determination of non-specific binding)

  • (S)-Mepazine and (R)-Mepazine hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

Methodology:

  • Compound and Radioligand Preparation: Prepare serial dilutions of the test compounds and a working solution of [³H]Spiperone in assay buffer.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, [³H]Spiperone, and either buffer (for total binding), unlabeled Spiperone (for non-specific binding), or the test compound.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding by the test compounds.

    • Calculate the IC50 values by non-linear regression analysis.

    • Convert the IC50 values to K_i values using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Signaling Pathways and Experimental Workflows

MALT1 Signaling Pathway

The following diagram illustrates the role of MALT1 in the NF-κB signaling pathway and the inhibitory action of Mepazine.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/BCR PKC PKC TCR->PKC Antigen Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylation BCL10 BCL10 CARMA1->BCL10 CBM_complex CBM Complex CARMA1->CBM_complex MALT1 MALT1 BCL10->MALT1 BCL10->CBM_complex MALT1->CBM_complex TRAF6 TRAF6 CBM_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB Inhibition NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Mepazine (S)-Mepazine Mepazine->MALT1 Allosteric Inhibition Gene_expression Gene Expression (Inflammation, Proliferation) NFkappaB_nuc->Gene_expression

MALT1 signaling pathway and the inhibitory effect of (S)-Mepazine.
Experimental Workflow for Enantiomer Characterization

The following diagram outlines the logical workflow for the comprehensive biochemical characterization of Mepazine's enantiomers.

Enantiomer_Characterization_Workflow start Racemic Mepazine Hydrochloride chiral_sep Chiral HPLC Separation start->chiral_sep s_mepazine (S)-Mepazine chiral_sep->s_mepazine r_mepazine (R)-Mepazine chiral_sep->r_mepazine malt1_assay MALT1 Enzymatic Assay s_mepazine->malt1_assay off_target_assay Off-Target Receptor Binding Assays (e.g., Dopamine D2, Muscarinic M1) s_mepazine->off_target_assay r_mepazine->malt1_assay r_mepazine->off_target_assay ic50_data IC50 Values (MALT1 Inhibition) malt1_assay->ic50_data ki_data Ki Values (Off-Target Affinity) off_target_assay->ki_data data_analysis Data Analysis and Comparison ic50_data->data_analysis ki_data->data_analysis report Technical Report and Conclusions data_analysis->report

Workflow for the biochemical characterization of Mepazine enantiomers.

Conclusion

The biochemical characterization of Mepazine's enantiomers is crucial for understanding their therapeutic potential and safety profile. The available data clearly indicate that (S)-Mepazine is the primary driver of MALT1 inhibition, making it a promising candidate for further development as an anti-cancer or immunomodulatory agent. However, a comprehensive understanding of the off-target activities of both enantiomers is essential. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct these critical studies. Future work should focus on generating quantitative data for the off-target interactions of (S)- and (R)-Mepazine to build a complete biochemical profile and guide the development of safer and more effective therapies.

References

Mepazine Hydrochloride: A Historical and Technical Review of a First-Generation Phenothiazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical context of mepazine hydrochloride, a phenothiazine (B1677639) derivative that emerged during the nascent era of psychopharmacology. Developed in the wake of chlorpromazine's discovery, mepazine's trajectory from a promising antipsychotic to its eventual withdrawal from the market offers valuable insights into the evolution of drug development, safety standards, and the understanding of neuroleptic pharmacology. This document provides a comprehensive overview of its development, clinical evaluation, adverse effect profile, and its more recent reinvestigation as a MALT1 inhibitor.

Introduction: The Dawn of Phenothiazine Antipsychotics

The 1950s marked a revolutionary period in psychiatry with the serendipitous discovery of the antipsychotic properties of chlorpromazine (B137089), a phenothiazine derivative.[1] This breakthrough ignited a wave of research into related compounds, leading to the development of a series of "first-generation" or "typical" antipsychotics. These drugs, for the first time, offered a pharmacological means to manage the symptoms of psychosis, fundamentally altering the treatment landscape for severe mental illnesses like schizophrenia.[2]

This compound, chemically known as 10-((1-methyl-3-piperidyl)methyl)-10H-phenothiazine hydrochloride, was one such phenothiazine derivative developed during this period of intense pharmaceutical innovation.[3] Like its counterparts, it was investigated for its potential to alleviate psychotic symptoms. However, its clinical journey was ultimately cut short due to a combination of factors, including a less favorable efficacy and a concerning safety profile compared to the benchmark drug, chlorpromazine.

Chemical and Pharmacological Profile

Chemical Structure and Synthesis

This compound belongs to the phenothiazine class of compounds, characterized by a tricyclic structure with a sulfur and a nitrogen atom in the central ring. The synthesis of the core phenothiazine nucleus was first achieved by Bernthsen in 1883 through the reaction of diphenylamine (B1679370) with sulfur.[4] More contemporary methods often involve the cyclization of 2-substituted diphenyl sulfides.

G cluster_reactants Reactants cluster_product Product diphenylamine Diphenylamine phenothiazine Phenothiazine Nucleus diphenylamine->phenothiazine  Heat, Iodine (catalyst) sulfur Sulfur sulfur->phenothiazine mepazine Mepazine phenothiazine->mepazine Alkylation with 1-methyl-3-(chloromethyl)piperidine

The synthesis of specific phenothiazine derivatives like mepazine typically involves the alkylation of the nitrogen atom of the phenothiazine nucleus. For mepazine, this would involve a reaction with a 1-methyl-3-(halomethyl)piperidine derivative.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name10-((1-Methyl-3-piperidyl)methyl)-10H-phenothiazine monohydrochloride[3]
Chemical FormulaC19H23ClN2S[3]
Molecular Weight346.92 g/mol [3]
CAS Number2975-36-2[3]
Mechanism of Action: Dopamine (B1211576) D2 Receptor Antagonism

The primary mechanism of action for first-generation antipsychotics, including mepazine, is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The "dopamine hypothesis" of schizophrenia posits that an excess of dopaminergic activity in this region contributes to the positive symptoms of psychosis, such as hallucinations and delusions. By antagonizing D2 receptors, these drugs reduce this hyperactivity, leading to a decrease in psychotic symptoms.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Signal Dopaminergic Signaling D2R->Signal Activates Mepazine Mepazine Mepazine->D2R Blocks Psychosis Positive Symptoms of Psychosis Signal->Psychosis Contributes to

Historical Clinical Context and Withdrawal

Mepazine was introduced in the 1950s and was clinically evaluated for the treatment of schizophrenia and other psychotic disorders. However, its time on the market was relatively short-lived.

Efficacy in the Treatment of Schizophrenia

Early clinical trials and subsequent meta-analyses indicated that mepazine was less effective than chlorpromazine in the treatment of schizophrenia. A systematic review and meta-analysis of randomized controlled trials comparing chlorpromazine to other antipsychotics found that chlorpromazine was more efficacious than mepazine.[5] This lower efficacy likely contributed to its decline in use as more effective alternatives became available.

Table 2: Comparative Efficacy of Mepazine and Chlorpromazine in Schizophrenia

DrugComparative Efficacy vs. ChlorpromazineCitation
MepazineLess Efficacious[5]
Adverse Effects and Safety Concerns

A significant factor leading to the withdrawal of mepazine was its adverse effect profile. Like other phenothiazines, it was associated with a range of side effects. Of particular concern was the risk of agranulocytosis, a serious and potentially fatal blood dyscrasia characterized by a severe reduction in white blood cells. Case reports from the late 1950s and early 1960s documented instances of agranulocytosis in patients treated with mepazine.[1][4][6]

Other common side effects of first-generation antipsychotics like mepazine include:

  • Extrapyramidal Symptoms (EPS): Parkinsonism, akathisia, and acute dystonias.

  • Anticholinergic Effects: Dry mouth, blurred vision, constipation, and urinary retention.

  • Sedation

  • Orthostatic Hypotension

Withdrawal from the Market

Due to its lower efficacy compared to chlorpromazine and significant safety concerns, particularly the risk of agranulocytosis, mepazine was eventually withdrawn from the market. While the exact date of its withdrawal is not prominently documented, it is listed as a drug product that was withdrawn or removed from the market because it was found to be unsafe or not effective.

G 1950s 1950s Development Development 1950s->Development Introduction of Phenothiazines Clinical Use Clinical Use Development->Clinical Use Treatment of Psychosis Efficacy Concerns Efficacy Concerns Clinical Use->Efficacy Concerns Less effective than Chlorpromazine Safety Concerns Safety Concerns Clinical Use->Safety Concerns Agranulocytosis Risk Withdrawal Withdrawal Efficacy Concerns->Withdrawal Safety Concerns->Withdrawal

Experimental Protocols

Hypothetical Clinical Trial Protocol (1950s-1960s)

  • Objective: To compare the efficacy and safety of mepazine and chlorpromazine in the treatment of acute or chronic schizophrenia.

  • Study Design: A double-blind, randomized, controlled trial.

  • Patient Population: Hospitalized patients with a diagnosis of schizophrenia, based on the diagnostic criteria of the era.

  • Interventions:

    • This compound administered orally at a specified daily dosage range.

    • Chlorpromazine hydrochloride administered orally at a specified daily dosage range.

  • Outcome Measures:

    • Efficacy: Improvement in psychotic symptoms assessed using clinical rating scales available at the time (e.g., behavioral observation scales, global impression of improvement).

    • Safety: Monitoring for adverse effects, with a particular focus on extrapyramidal symptoms, anticholinergic effects, and regular blood counts to detect hematological abnormalities like agranulocytosis.

  • Duration: Typically several weeks to months.

Modern Re-evaluation: Mepazine as a MALT1 Inhibitor

In a notable example of drug repurposing, mepazine has recently been reinvestigated for its potential in oncology. It has been identified as a potent and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[8][9]

MALT1 is a key component of the CBM (CARMA1-BCL10-MALT1) signalosome complex, which plays a crucial role in the activation of the NF-κB signaling pathway. This pathway is constitutively active in certain types of lymphomas, such as Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), and contributes to tumor cell survival and proliferation.

G cluster_upstream Upstream Signaling cluster_cbm CBM Complex cluster_downstream Downstream Effects AntigenReceptor Antigen Receptor (e.g., BCR) CARMA1 CARMA1 AntigenReceptor->CARMA1 Activates BCL10 BCL10 CARMA1->BCL10 Recruits MALT1 MALT1 BCL10->MALT1 Recruits NFkB NF-κB Activation MALT1->NFkB Activates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Mepazine Mepazine Mepazine->MALT1 Inhibits

By inhibiting the protease activity of MALT1, mepazine can block NF-κB signaling and induce apoptosis in MALT1-dependent cancer cells.

Table 3: In Vitro Activity of Mepazine as a MALT1 Inhibitor

TargetIC50Citation
GST-MALT1 (full length)0.83 µM[9]
GST-MALT1 (325-760)0.42 µM[9]

This rediscovery of mepazine's activity highlights the potential for finding novel applications for previously discontinued (B1498344) drugs and underscores the importance of understanding the diverse pharmacological profiles of established chemical scaffolds.

Conclusion

The history of this compound serves as a compelling case study in the development of early psychopharmacological agents. Its story reflects the rapid, and at times trial-and-error, nature of drug discovery in the mid-20th century. While its clinical utility as an antipsychotic was ultimately limited by a combination of lower efficacy and significant safety concerns, particularly the risk of agranulocytosis, the recent elucidation of its activity as a MALT1 inhibitor demonstrates that even withdrawn drugs can hold valuable lessons and potential for future therapeutic applications. For researchers and drug development professionals, the journey of mepazine underscores the critical importance of a thorough understanding of a compound's complete pharmacological profile and the ever-present potential for drug repurposing.

References

In Silico Modeling of Mepazine Hydrochloride-MALT1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of the interaction between Mepazine hydrochloride and Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a key regulator of NF-κB signaling and a validated therapeutic target in certain cancers and autoimmune diseases.[1][2] Mepazine, a phenothiazine (B1677639) derivative, has been identified as a potent and selective allosteric inhibitor of MALT1's protease activity.[3][4] This document details the methodologies for computational modeling of this interaction, summarizes key quantitative data, and provides protocols for experimental validation.

Introduction to MALT1 and this compound

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a dual-function protein, acting as both a scaffold protein and a cysteine protease, known as a paracaspase.[5][6] Its proteolytic activity is crucial for the activation of the NF-κB signaling pathway, which is essential for the proliferation and survival of certain types of B-cell lymphomas, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[1][4] The protease activity of MALT1 leads to the cleavage of several substrates, including CYLD, A20, BCL10, and RelB, which are negative regulators of the NF-κB pathway.[7][8]

This compound is a phenothiazine derivative that has been identified as a potent and selective inhibitor of MALT1's proteolytic activity.[3][9] It acts as a non-competitive, reversible, and allosteric inhibitor, binding to a site distinct from the active site.[4][10] This inhibition of MALT1 leads to the suppression of NF-κB signaling and induces apoptosis in MALT1-dependent cancer cells.[4][9]

Quantitative Data Summary

The inhibitory activity of Mepazine and its hydrochloride salt against MALT1 has been quantified through various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundMALT1 ConstructIC50 (µM)Reference
MepazineGST-MALT1 full length0.83[3][11]
MepazineGST-MALT1 (aa 325-760)0.42[3][11]
This compoundGST-MALT1 full length0.83[9][12]
This compoundGST-MALT1 (aa 325-760)0.42[9][12]

In Silico Modeling of the this compound-MALT1 Interaction

In silico modeling is a powerful tool to understand the molecular basis of the interaction between this compound and MALT1. The primary methods employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For the Mepazine-MALT1 interaction, docking studies have shown that Mepazine binds to an allosteric pocket.[10][13]

Workflow for this compound-MALT1 Docking

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain MALT1 Structure (e.g., PDB: 6F7I, 4I1R) PDB_Prep Prepare MALT1: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB->PDB_Prep Ligand Obtain Mepazine HCl 3D Structure (e.g., from PubChem) Ligand_Prep Prepare Mepazine HCl: - Assign charges - Define rotatable bonds Ligand->Ligand_Prep Grid Define Docking Grid Box (around allosteric site) PDB_Prep->Grid Docking Perform Molecular Docking (e.g., using AutoDock Vina) Ligand_Prep->Docking Grid->Docking Analyze Analyze Docking Poses: - Binding energy - Interactions (H-bonds, hydrophobic) Docking->Analyze Visualize Visualize Best Pose Analyze->Visualize

Caption: Workflow for molecular docking of this compound to MALT1.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the this compound-MALT1 complex over time, assessing the stability of the docked pose and conformational changes.

Workflow for this compound-MALT1 MD Simulation

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis Start Start with Best Docked Pose Solvate Solvate the Complex (e.g., with TIP3P water) Start->Solvate Ions Add Ions to Neutralize Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate_NVT NVT Equilibration (constant volume & temperature) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (constant pressure & temperature) Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Run Equilibrate_NPT->Production_MD Trajectory Analyze Trajectory: - RMSD & RMSF - Hydrogen bonds - Binding free energy (MM/PBSA) Production_MD->Trajectory

Caption: Workflow for MD simulation of the this compound-MALT1 complex.

Experimental Protocols for Validation

The in silico predictions can be validated through in vitro experiments that measure the inhibitory effect of this compound on MALT1's protease activity.

Western Blot for MALT1 Substrate Cleavage

This method visualizes the inhibition of the cleavage of MALT1 substrates like CYLD.

Protocol:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., Jurkat T-cells, OCI-Ly3 B-cell lymphoma) and treat with varying concentrations of this compound for a specified duration. Stimulate the cells with agents like PMA and Ionomycin to activate MALT1.[11]

  • Cell Lysis: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.[11]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with a primary antibody specific for a MALT1 substrate (e.g., anti-CYLD) overnight at 4°C.[11]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Detect the protein bands using an ECL chemiluminescent substrate and an imaging system. A reduction in the cleaved substrate fragment in this compound-treated samples indicates inhibition of MALT1 activity.[11]

Fluorogenic MALT1 Cleavage Assay

This assay provides a quantitative measure of MALT1's enzymatic activity.

Protocol:

  • Cell Culture and Lysis: Culture and treat cells as described in the Western Blot protocol. Lyse the cells in a specific cellular lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, with protease inhibitors).[1]

  • Immunoprecipitation of MALT1:

    • Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C.[1]

    • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the MALT1-antibody complex.[1]

    • Wash the beads several times with a wash buffer.[1]

  • Cleavage Assay:

    • Resuspend the beads in a MALT1 cleavage buffer.[1]

    • Add a fluorogenic MALT1 substrate, such as Ac-LRSR-AMC (20 µM final concentration).[1][9]

    • Incubate at 30°C and measure the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.[1][9] A decrease in the rate of fluorescence increase in samples from this compound-treated cells indicates inhibition of MALT1 activity.

MALT1 Signaling Pathway

This compound inhibits MALT1, thereby impacting the NF-κB signaling pathway.

Simplified MALT1-Mediated NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AntigenReceptor Antigen Receptor PKC PKC AntigenReceptor->PKC CARMA1 CARMA1 PKC->CARMA1 CBM_complex CBM Complex CARMA1->CBM_complex BCL10 BCL10 BCL10->CBM_complex MALT1 MALT1 MALT1->CBM_complex NegativeRegulators Negative Regulators (A20, CYLD, RelB) MALT1->NegativeRegulators cleaves TRAF6 TRAF6 CBM_complex->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus translocates Mepazine Mepazine HCl Mepazine->MALT1 inhibits NegativeRegulators->IKK_complex inhibits CleavedRegulators Cleaved/Inactive Regulators Gene_expression Target Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_expression activates

Caption: this compound inhibits MALT1 protease activity, preventing the cleavage of negative regulators and suppressing NF-κB activation.

Conclusion

The in silico modeling of the this compound-MALT1 interaction, supported by experimental validation, provides a detailed understanding of its mechanism of action. This knowledge is invaluable for the rational design of more potent and selective MALT1 inhibitors for therapeutic applications in oncology and immunology. The methodologies and data presented in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

Repurposing Mepazine Hydrochloride for Oncology Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine hydrochloride, a phenothiazine (B1677639) derivative historically used as an antipsychotic, is gaining significant traction in oncology research due to its potent and selective inhibition of Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). This technical guide provides an in-depth overview of the preclinical evidence supporting the repurposing of this compound as a promising anti-cancer agent. We will explore its mechanism of action, key signaling pathways, and summarize the quantitative data from various oncology models. Detailed experimental protocols for foundational research in this area are also provided, alongside visualizations of the critical pathways and workflows to facilitate a deeper understanding and guide future research endeavors.

Introduction: The Rationale for Repurposing this compound

The repurposing of existing drugs for new therapeutic indications offers a streamlined and cost-effective approach to drug development. This compound, originally developed for psychiatric disorders, has been identified as a potent inhibitor of MALT1, a key protein in the signaling pathways of both cancer cells and immune cells.[1][2] This discovery has opened up new avenues for its use in oncology, particularly in hematological malignancies and solid tumors. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome complex, which plays a pivotal role in the activation of the NF-κB signaling pathway, a well-established driver of tumorigenesis, inflammation, and cell survival.[1][3] Furthermore, MALT1 activity is implicated in the function of regulatory T cells (Tregs), which are key mediators of immunosuppression within the tumor microenvironment.[4][5][6] By inhibiting MALT1, this compound presents a dual-pronged therapeutic strategy: directly targeting cancer cell survival and modulating the host immune response to enhance anti-tumor activity.

Mechanism of Action: MALT1 Inhibition

This compound acts as a non-covalent, reversible, and allosteric inhibitor of the MALT1 paracaspase.[3] Its primary mechanism involves the suppression of MALT1's proteolytic activity, which is essential for the cleavage of several key substrates involved in NF-κB activation and T-cell receptor (TCR) signaling.[5][7] This inhibition has been shown to be selective for the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which is constitutively dependent on NF-κB signaling for survival.[2][3][8]

Impact on NF-κB Signaling

Inhibition of MALT1 by this compound prevents the cleavage and inactivation of negative regulators of NF-κB signaling, such as A20 and CYLD.[5][7] This leads to a downstream suppression of the NF-κB pathway, resulting in decreased expression of anti-apoptotic proteins and subsequent induction of apoptosis in MALT1-dependent cancer cells.[3]

Modulation of the Tumor Microenvironment

This compound has been shown to induce the fragility of regulatory T cells (Tregs) within the tumor microenvironment.[4][5][6] This reprogramming of Tregs from an immunosuppressive to a pro-inflammatory state can enhance the efficacy of immune checkpoint inhibitors, such as anti-PD-1 therapy.[4][5][6][9] This synergistic effect is a promising avenue for combination therapies in solid tumors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound in oncology.

Parameter Value Assay/Model Reference
IC50 (GST-MALT1 full length)0.83 µMIn vitro enzyme assay[2][3][8][10]
IC50 (GST-MALT1 325-760)0.42 µMIn vitro enzyme assay[2][3][8][10]
Cell Viability (ABC-DLBCL cells)Decrease observed at 5-20 µM4-day cell viability assay[8][10]
In vivo dosage (murine DLBCL xenograft)16 mg/kg (intraperitoneal)OCI-Ly10 cell line in NSG mice[8]

Table 1: In Vitro and In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

MALT1-Mediated NF-κB Signaling Pathway

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway and the point of intervention for this compound.

MALT1_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/BCR CBM CBM Complex (CARD11, BCL10, MALT1) TCR->CBM Antigen Recognition MALT1 MALT1 (active) CBM->MALT1 A20_CYLD A20, CYLD (NF-kB Inhibitors) MALT1->A20_CYLD Cleavage & Inactivation IKK IKK Complex MALT1->IKK Activation Mepazine Mepazine HCl Mepazine->MALT1 Inhibition IkB IkB IKK->IkB Phosphorylation & Degradation NFkB NF-kB NFkB_nuc NF-kB NFkB->NFkB_nuc Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression Transcription

Caption: MALT1 signaling cascade leading to NF-κB activation.

Experimental Workflow: In Vitro Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell viability.

Cell_Viability_Workflow start Start seed_cells Seed Cancer Cells (e.g., ABC-DLBCL) start->seed_cells treat_mepazine Treat with Mepazine HCl (Dose-response) seed_cells->treat_mepazine incubate Incubate (e.g., 96 hours) treat_mepazine->incubate add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure_signal Measure Signal (Absorbance/Luminescence) add_reagent->measure_signal analyze_data Data Analysis (IC50 determination) measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability upon Mepazine HCl treatment.

Detailed Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed ABC-DLBCL cells (e.g., HBL-1, OCI-Ly3) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

In Vivo Murine Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 ABC-DLBCL cells (e.g., OCI-Ly10) in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Administration: Once the tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups. Administer this compound (e.g., 16 mg/kg) or vehicle control (e.g., saline) intraperitoneally once daily.

  • Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.

Conclusion and Future Directions

The preclinical data strongly support the repurposing of this compound as a promising therapeutic agent in oncology. Its well-defined mechanism of action as a MALT1 inhibitor, coupled with its dual effects on cancer cell survival and immune modulation, provides a solid rationale for its further development. Future research should focus on a more comprehensive evaluation in a wider range of cancer models, including patient-derived xenografts and organoids, to better predict clinical response. Furthermore, the synergistic potential with other anti-cancer agents, particularly immune checkpoint inhibitors, warrants extensive investigation. The ongoing clinical trial of the (S)-mepazine succinate (B1194679) enantiomer will be crucial in determining the clinical utility of this repurposed drug in patients with advanced cancers.[4][5][6][9]

References

Mepazine Hydrochloride: A Technical Guide to its Pro-Apoptotic Effects in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mepazine hydrochloride, a phenothiazine (B1677639) derivative, has emerged as a potent inducer of apoptosis in specific cancer cell types. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental protocols related to this compound's pro-apoptotic activity. The primary mechanism of action is the inhibition of Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease, a key regulator of the NF-κB signaling pathway. This inhibition selectively triggers programmed cell death in MALT1-dependent cancers, particularly Activated B-Cell subtype of Diffuse Large B-Cell Lymphoma (ABC-DLBCL) and pancreatic ductal adenocarcinoma (PDAC). This document summarizes key quantitative data, details experimental methodologies for crucial assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action: MALT1 Inhibition

This compound functions as a selective, non-competitive, and reversible inhibitor of the MALT1 paracaspase. MALT1 is a critical component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is essential for the activation of the NF-κB pathway in lymphocytes. In certain cancers, such as ABC-DLBCL and PDAC, malignant cells are dependent on chronic activation of the NF-κB pathway for their survival and proliferation. By inhibiting the proteolytic activity of MALT1, this compound disrupts this pro-survival signaling, leading to the induction of apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

cluster_cell Cancer Cell Mepazine Mepazine Hydrochloride MALT1 MALT1 Protease Mepazine->MALT1 Inhibits NFkB NF-κB Pathway MALT1->NFkB Activates ProApoptotic Pro-Apoptotic Signals MALT1->ProApoptotic Cleaves & Inactivates CBM CBM Signalosome CBM->MALT1 Activates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) NFkB->AntiApoptotic Upregulates Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits ProApoptotic->Apoptosis Induces

Caption: this compound inhibits MALT1, blocking NF-κB survival signaling.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro MALT1 Inhibition and Cell Viability
ParameterCancer TypeCell LinesValueReference
IC50 (MALT1 Protease Inhibition) -GST-MALT1 (full length)0.83 µM[Nagel D, et al. 2012]
-GST-MALT1 (325-760)0.42 µM[Nagel D, et al. 2012]
Effective Concentration (Cell Viability Reduction) ABC-DLBCLHBL1, OCI-Ly3, U2932, TMD85-20 µM (after 4 days)[Nagel D, et al. 2012]
Pancreatic CancerPanc-1~25 µM[Konczalla L, et al. 2020]
Table 2: Induction of Apoptosis
Cancer TypeCell LineTreatmentApoptotic EffectReference
ABC-DLBCL OCI-Ly1016 mg/kg (in vivo)Increased apoptosis[Nagel D, et al. 2012]
Pancreatic Cancer Panc-125 µMIncreased cleaved caspase-3[Konczalla L, et al. 2020]
PDAC cellsMepazineIncreased apoptosis[Konczalla L, et al. 2020]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound and apoptosis.

Cell Culture and this compound Treatment
  • Cell Lines:

    • ABC-DLBCL: HBL1, OCI-Ly3, U2932, TMD8, OCI-Ly10.

    • Pancreatic Cancer: Panc-1.

  • Culture Medium:

    • ABC-DLBCL lines: RPMI 1640 medium supplemented with 10% or 20% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Panc-1: DMEM supplemented with 10% FCS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in DMSO to create a stock solution and then diluted in the appropriate cell culture medium to the desired final concentrations. A vehicle control (DMSO) is run in parallel in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology described by Nagel et al. (2012).

  • Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells per well.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control for the desired duration (e.g., 96 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for Cell Viability Assessment

A Seed Cancer Cells in 96-well plates B Treat with Mepazine HCl (or Vehicle) A->B C Incubate for Specified Duration B->C D Add MTT Reagent C->D E Incubate to allow formazan formation D->E F Add Solubilization Buffer E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability (% of control) G->H

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This is a generalized protocol adaptable from standard methods for the analysis of apoptosis in suspension cells like ABC-DLBCL lines.

  • Cell Treatment: Treat 1 x 10^6 cells with this compound or vehicle control for the desired time.

  • Cell Harvesting: Centrifuge cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer.

  • Analysis: Analyze the stained cells immediately by flow cytometry.

Western Blot Analysis for Cleaved Caspase-3

This protocol is based on the methodology described by Konczalla et al. (2020) for Panc-1 cells.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., from Cell Signaling Technology) overnight at 4°C. A primary antibody against a loading control (e.g., β-actin or GAPDH) should also be used.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the cleaved caspase-3 signal to the loading control.

Logical Relationship for Apoptosis Confirmation

A Mepazine HCl Treatment B Annexin V/PI Staining (Flow Cytometry) A->B C Western Blot for Cleaved Caspase-3 A->C D Increased Annexin V+ Cell Population B->D E Increased Cleaved Caspase-3 Levels C->E F Confirmation of Apoptosis Induction D->F E->F

Caption: Confirmation of apoptosis via complementary experimental approaches.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for MALT1-dependent cancers by effectively inducing apoptosis. The data presented in this guide highlight its potent inhibitory effect on MALT1 and its downstream consequences on cancer cell viability. The detailed experimental protocols provide a framework for researchers to further investigate the pro-apoptotic effects of this compound and similar compounds. Future research should focus on elucidating the full spectrum of its in vivo efficacy and safety, as well as exploring potential combination therapies to enhance its anti-cancer activity.

Methodological & Application

Application Notes and Protocols for In Vitro Analysis of Mepazine Hydrochloride in ABC-DLBCL Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated B-cell like (ABC) diffuse large B-cell lymphoma (DLBCL) is an aggressive malignancy characterized by constitutive activation of the NF-κB signaling pathway. A key component of this pathway is the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), whose proteolytic activity is essential for the survival of ABC-DLBCL cells.[1][2] Mepazine hydrochloride, a phenothiazine (B1677639) derivative, has been identified as a potent and selective inhibitor of the MALT1 protease.[2][3][4] It exerts its effect by non-competitively inhibiting the cleavage activity of MALT1, which in turn suppresses anti-apoptotic NF-κB signaling and selectively induces toxicity in MALT1-dependent ABC-DLBCL cells.[1][2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against ABC-DLBCL cell lines.

Mechanism of Action

This compound functions as a selective, noncovalent, and reversible inhibitor of the MALT1 paracaspase.[1] In ABC-DLBCL, chronic B-cell receptor signaling leads to the formation of the CBM complex (CARD11-BCL10-MALT1), which activates MALT1's protease function. Activated MALT1 cleaves and inactivates several negative regulators of the NF-κB pathway, leading to sustained pro-survival signaling. By inhibiting MALT1's proteolytic activity, this compound prevents the degradation of these negative regulators, thereby suppressing the NF-κB pathway and inducing apoptosis in ABC-DLBCL cells.[1][2]

Experimental Protocols

Cell Culture and Maintenance

ABC-DLBCL cell lines (e.g., HBL-1, OCI-Ly3, TMD8, U2932) and Germinal Center B-cell like (GCB)-DLBCL cell lines for selectivity comparison (e.g., BJAB, SU-DHL-4, SU-DHL-6) should be cultured in RPMI-1640 medium supplemented with 10-20% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2 and kept in the logarithmic growth phase for all experiments.

Preparation of this compound Stock Solution

This compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[5] For example, a 10 mM stock solution can be prepared and stored at -20°C. Further dilutions should be made in the complete culture medium to achieve the desired final concentrations, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay

The effect of this compound on cell viability can be determined using various methods, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.

a) MTT Assay Protocol [6][7]

  • Cell Seeding: Seed 5,000-10,000 cells per well in 90 µL of culture medium in a 96-well plate. Include wells for vehicle control (medium with DMSO) and blank (medium only).

  • Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells to achieve final concentrations ranging from 5 µM to 20 µM.[3][8][9]

  • Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.[3][8][9]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b) CellTiter-Glo® Luminescent Cell Viability Assay Protocol [10][11]

  • Cell Seeding and Compound Addition: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.

  • Incubation: Incubate the plate for 4 days at 37°C in a 5% CO2 incubator.

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Subtract the background luminescence (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining[12][13]
  • Cell Treatment: Seed ABC-DLBCL cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., IC50 concentration determined from the viability assay) for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Annexin V and PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis[14][15]
  • Cell Treatment: Treat ABC-DLBCL cells with this compound as described in the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined. Apoptotic cells will appear as a sub-G1 peak.[12]

Data Presentation

Table 1: In Vitro Activity of this compound against DLBCL Cell Lines

Cell LineSubtypeMepazine HCl IC50 (µM)
HBL-1ABC-DLBCL0.83[1][3][4]
OCI-Ly3ABC-DLBCLNot specified
TMD8ABC-DLBCLNot specified
U2932ABC-DLBCLNot specified
BJABGCB-DLBCLNot significantly affected[3][8][9]
SU-DHL-4GCB-DLBCLNot significantly affected[13]
SU-DHL-6GCB-DLBCLNot significantly affected[13]

Table 2: Summary of Experimental Conditions

ParameterCell Viability Assay (MTT/CellTiter-Glo)Apoptosis Assay (Annexin V/PI)Cell Cycle Analysis
Cell Lines ABC-DLBCL (e.g., HBL-1, TMD8)ABC-DLBCL (e.g., HBL-1, TMD8)ABC-DLBCL (e.g., HBL-1, TMD8)
GCB-DLBCL (e.g., BJAB, SU-DHL-4)
Seeding Density 5,000-10,000 cells/well (96-well plate)1-2 x 10^6 cells/well (6-well plate)1-2 x 10^6 cells/well (6-well plate)
Mepazine HCl Conc. 5-20 µM[3][5]IC50 and 2x IC50 concentrationsIC50 and 2x IC50 concentrations
Incubation Time 4 days[3][8][9]24-48 hours24-48 hours
Detection Method Absorbance/LuminescenceFlow CytometryFlow Cytometry

Visualizations

Mepazine_Signaling_Pathway This compound Mechanism of Action in ABC-DLBCL cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) CBM CARD11-BCL10-MALT1 (CBM) Complex BCR->CBM Chronic Signaling MALT1_active Active MALT1 Protease CBM->MALT1_active Activation NFkB_inhibitors NF-κB Negative Regulators MALT1_active->NFkB_inhibitors Cleavage/ Inactivation NFkB_pathway NF-κB Pathway MALT1_active->NFkB_pathway Activation Mepazine Mepazine HCl Mepazine->MALT1_active Inhibition NFkB_inhibitors->NFkB_pathway Inhibition Apoptosis Apoptosis NFkB_pathway->Apoptosis Suppression

Caption: Mepazine HCl inhibits the MALT1 protease, blocking NF-κB signaling and inducing apoptosis in ABC-DLBCL cells.

Experimental_Workflow In Vitro Assay Workflow for this compound cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis culture 1. Culture ABC-DLBCL and GCB-DLBCL cells prepare_drug 2. Prepare Mepazine HCl stock and working solutions culture->prepare_drug seed_cells 3. Seed cells in multi-well plates prepare_drug->seed_cells add_drug 4. Treat cells with varying concentrations of Mepazine HCl seed_cells->add_drug viability 5a. Cell Viability Assay (MTT / CellTiter-Glo) add_drug->viability apoptosis 5b. Apoptosis Assay (Annexin V/PI) add_drug->apoptosis cell_cycle 5c. Cell Cycle Analysis (PI Staining) add_drug->cell_cycle analyze_data 6. Analyze data to determine IC50, apoptosis rates, and cell cycle distribution viability->analyze_data apoptosis->analyze_data cell_cycle->analyze_data

References

Application Notes and Protocols for In Vivo Administration of Mepazine Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration of Mepazine hydrochloride in mice, based on currently available preclinical research. The protocols and data presented herein are intended to serve as a guide for the design and execution of future studies investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration details for this compound in various mouse models.

ParameterDetailsMouse ModelStudy FocusReference
Dosage 16 mg/kgNOD/scid IL-2Rγnull (NSG) miceDiffuse Large B-cell Lymphoma (DLBCL)[1][2][3][4]
32 mg/kgC57BL/6J mice with D4M.3A tumorsCancer Immunotherapy[5]
64 mg/kgC57BL/6J mice with D4M.3A tumorsCancer Immunotherapy[5]
8 mg/kgC57BL/6 miceExperimental Autoimmune Encephalomyelitis (EAE)[6]
Administration Route Intraperitoneal (IP) injectionNSG, C57BL/6J, C57BL/6 miceDLBCL, Cancer Immunotherapy, EAE[1][2][3][4][5][6]
Oral gavageC57BL/6J miceCancer Immunotherapy[5]
Frequency DailyNSG, C57BL/6J, C57BL/6 miceDLBCL, Cancer Immunotherapy, EAE[1][2][3][4][5][6]
Vehicle Not specified in detail, but general guidelines suggest:---
10% DMSO in 90% corn oil-[3]
10% DMSO in 90% (20% SBE-β-CD in saline)-[3]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Objective: To prepare a sterile and stable solution of this compound suitable for intraperitoneal or oral administration in mice.

Materials:

  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile OR Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD) solution (20% in sterile saline)

  • Sterile, pyrogen-free vials

  • Sterile syringes and needles

  • Vortex mixer

  • Ultrasonic bath (optional)

Protocol for 10% DMSO in 90% Corn Oil Vehicle:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add a volume of sterile DMSO equivalent to 10% of the final desired volume.

  • Vortex the mixture until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • In a separate sterile vial, measure a volume of sterile corn oil equivalent to 90% of the final desired volume.

  • Slowly add the this compound/DMSO solution to the corn oil while continuously vortexing to ensure a homogenous suspension.

  • Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle composition may be necessary.

  • Prepare the dosing solution fresh on the day of administration.

Protocol for 10% DMSO in 90% (20% SBE-β-CD in saline) Vehicle:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add a volume of sterile DMSO equivalent to 10% of the final desired volume and dissolve the compound.

  • In a separate sterile container, prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.

  • Add a volume of the 20% SBE-β-CD solution equivalent to 90% of the final desired volume to the this compound/DMSO solution.

  • Vortex thoroughly to ensure complete mixing.

  • Prepare the dosing solution fresh on the day of administration.

Administration of this compound to Mice

Objective: To accurately administer the prepared this compound solution to mice via the desired route.

2.2.1. Intraperitoneal (IP) Injection

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Appropriate mouse restraint device

Procedure:

  • Calculate the required volume of the dosing solution for each mouse based on its body weight and the target dosage.

  • Gently restrain the mouse, exposing the abdominal area.

  • Insert the needle into the lower right or left quadrant of the abdomen, at an angle of approximately 30 degrees, avoiding the midline to prevent injury to internal organs.[7]

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any signs of distress post-injection.

2.2.2. Oral Gavage (PO)

Materials:

  • Prepared this compound solution

  • Sterile 1 mL syringes

  • Flexible or rigid oral gavage needles (20-22 gauge for adult mice)

  • Appropriate mouse restraint device

Procedure:

  • Calculate the required volume of the dosing solution for each mouse based on its body weight.

  • Gently restrain the mouse and hold it in an upright position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

  • Moisten the tip of the gavage needle with sterile water or saline.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Do not force the needle.

  • Slowly administer the solution.

  • Carefully withdraw the gavage needle and return the mouse to its cage.

  • Monitor the mouse for any signs of respiratory distress or discomfort.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the known signaling pathway of Mepazine and a general experimental workflow for its in vivo evaluation.

Mepazine_Signaling_Pathway cluster_cell Immune Cell (e.g., T Cell, B Cell) TCR_BCR TCR/BCR Activation CBM_Complex CARMA1-BCL10-MALT1 (CBM) Complex TCR_BCR->CBM_Complex MALT1_Protease MALT1 Protease Activity CBM_Complex->MALT1_Protease NFkB_Activation NF-κB Activation MALT1_Protease->NFkB_Activation Promotes Apoptosis Apoptosis MALT1_Protease->Apoptosis Inhibits Cell_Viability Decreased Cell Viability (in ABC-DLBCL) MALT1_Protease->Cell_Viability Supports Mepazine Mepazine Hydrochloride Mepazine->MALT1_Protease Inhibits NFkB_Activation->Cell_Viability Supports

Caption: this compound inhibits MALT1 protease activity, impacting NF-κB signaling and promoting apoptosis.

InVivo_Mepazine_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Mouse Model (e.g., NSG, C57BL/6J) Tumor_Induction Induce Disease Model (e.g., Tumor Xenograft, EAE) Animal_Model->Tumor_Induction Randomization Randomize Mice into Treatment Groups Tumor_Induction->Randomization Dosing_Prep Prepare Mepazine HCl Solution Randomization->Dosing_Prep Administration Administer Mepazine HCl (IP or PO, Daily) Dosing_Prep->Administration Monitoring Monitor Animal Health and Tumor Growth/Disease Score Administration->Monitoring Endpoint Endpoint Reached (e.g., Tumor Size, Disease Severity) Monitoring->Endpoint Tissue_Collection Collect Tissues for Ex Vivo Analysis Endpoint->Tissue_Collection Data_Analysis Analyze Data (e.g., Tumor Volume, Survival, Biomarkers) Tissue_Collection->Data_Analysis

Caption: General workflow for in vivo studies of this compound in mice.

References

Mepazine Hydrochloride: Inducing Regulatory T Cell Fragility in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Regulatory T cells (Tregs) are a critical component of the tumor microenvironment (TME), where they suppress anti-tumor immune responses, thereby promoting tumor growth and limiting the efficacy of immunotherapies.[1][2] A promising strategy to overcome this immunosuppression is to induce "fragility" in intratumoral Tregs, reprogramming them from a suppressive to a pro-inflammatory phenotype.[1][2] Mepazine hydrochloride, a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) paracaspase, has emerged as a key agent in this endeavor.[3][4] By inhibiting MALT1, mepazine disrupts downstream signaling pathways crucial for Treg stability and function, leading to a fragile, IFN-γ-producing state that can enhance anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][2][5]

These application notes provide a comprehensive overview of the use of this compound to induce Treg fragility, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.

Mechanism of Action

This compound is an allosteric inhibitor of MALT1 protease activity. MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB activation and other signaling pathways following T-cell receptor (TCR) engagement.[6] In Tregs, MALT1 activity is essential for maintaining their suppressive phenotype and stability, in part by cleaving and inactivating substrates like RelB, A20, and CYLD.

By inhibiting MALT1's paracaspase function, mepazine prevents the cleavage of these substrates, leading to a reprogramming of Tregs. This results in the loss of their suppressive capabilities and the acquisition of a "fragile" state characterized by the production of pro-inflammatory cytokines such as IFN-γ. This selective targeting of Tregs within the TME is enhanced by the favorable accumulation of mepazine in tumor tissues.[1][2]

Signaling Pathway of Mepazine-Induced Treg Fragility

cluster_TCR TCR Activation cluster_downstream Downstream Signaling cluster_phenotype Treg Phenotype TCR TCR Engagement CARMA1 CARMA1 TCR->CARMA1 Activates BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 Paracaspase BCL10->MALT1 Substrates Cleavage of MALT1 Substrates (e.g., RelB, A20, CYLD) MALT1->Substrates Cleaves Suppression Treg Suppression & Stability MALT1->Suppression Maintains Fragility Treg Fragility (IFN-γ Production) MALT1->Fragility Induces (upon inhibition) NFkB NF-κB Activation NFkB->Suppression Maintains Substrates->NFkB Regulates Mepazine This compound Mepazine->MALT1 Inhibits

Caption: this compound inhibits MALT1, disrupting the CBM signalosome and inducing Treg fragility.

Quantitative Data

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro MALT1 Inhibition

Compound Target IC50 (μM) Cell Line/System
Mepazine GST-MALT1 (full length) 0.83 Biochemical Assay
Mepazine GST-MALT1 (325-760) 0.42 Biochemical Assay

| (S)-Mepazine | MALT1 | ~10-fold more active than R enantiomer | Biochemical Assay |

Table 2: In Vivo Anti-Tumor Efficacy of (S)-Mepazine

Tumor Model Treatment Dosage Route Outcome
MC38 Colon Carcinoma (S)-Mepazine (MPT-0308) Not specified Not specified Significant inhibition of tumor growth
MC38 Colon Carcinoma (S)-Mepazine + anti-PD-1 Not specified Not specified Additive effect on tumor growth inhibition
B16.F10 Melanoma (Poorly Immunogenic) (S)-Mepazine (MPT-0118 or MPT-0308) High doses IP or Oral Consistent response
B16.F10 Melanoma (S)-Mepazine + anti-PD-1 High doses IP or Oral Clear synergy
D4M.3A Melanoma (Poorly Immunogenic) (S)-Mepazine (MPT-0118 or MPT-0308) High doses IP or Oral Consistent response
D4M.3A Melanoma (S)-Mepazine + anti-PD-1 High doses IP or Oral Clear synergy

| ABC-DLBCL Xenograft (OCI-Ly10) | Mepazine | 16 mg/kg | IP | Strongly impaired tumor expansion |

Table 3: Pharmacokinetic and Pharmacodynamic Properties

Parameter Value/Observation Species/Model
LogP 5.29 N/A
pKa 9.2 N/A
Tumor Accumulation Favorable, reaching concentrations to block MALT1 Murine Tumor Models
Effect on Circulating Tregs Did not affect frequencies at effective doses Healthy Rats

| Oral Dose Correspondence | 30 mg/kg (rat) corresponds to 64 mg/kg (mouse) | Rat, Mouse |

Experimental Protocols

In Vivo Murine Tumor Model Studies

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in syngeneic mouse models.

Materials:

  • 6-week-old C57BL/6J mice

  • Tumor cell lines (e.g., MC38, B16.F10, D4M.3A)

  • (S)-Mepazine hydrochloride (or succinate (B1194679) salt, e.g., MPT-0118)

  • Vehicle control

  • Anti-PD-1 antibody

  • Calipers for tumor measurement

  • Syringes and needles for injection

Workflow Diagram:

start Start implantation Tumor Cell Implantation start->implantation randomization Tumor Growth & Randomization implantation->randomization treatment Initiate Treatment (Mepazine, αPD-1, Combo, Vehicle) randomization->treatment monitoring Tumor Measurement & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Survival, Immune Profiling) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo murine tumor model experiments.

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.[5]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment groups.[5]

  • Treatment Administration:

    • Prepare (S)-mepazine in a suitable vehicle.

    • Administer (S)-mepazine daily via intraperitoneal (IP) injection or oral gavage.[5] Doses may vary depending on the tumor model and study objectives (e.g., 16 mg/kg).[3][7]

    • For combination studies, administer anti-PD-1 antibody (e.g., 200 µg per mouse, IP) on specified days (e.g., days 7, 10, 13).[5]

  • Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as a measure of toxicity.[5]

  • Endpoint Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize mice and collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell populations, immunohistochemistry).

Treg Suppression Assay

This assay is used to determine the in vitro suppressive capacity of Tregs following treatment with this compound.

Materials:

  • CD4+CD25+ Regulatory T Cell Isolation Kit

  • Effector T cells (Tconv; CD4+CD25-)

  • Antigen-Presenting Cells (APCs) (optional)

  • Anti-CD3 and anti-CD28 antibodies or beads

  • Cell proliferation dye (e.g., CFSE)

  • This compound

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Isolation: Isolate Tregs (CD4+CD25+) and Tconvs (CD4+CD25-) from mouse spleens or human PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).[8][9]

  • Tconv Labeling: Label Tconvs with a cell proliferation dye (e.g., 5 µM CFSE) according to the manufacturer's instructions.[10]

  • Co-culture Setup:

    • In a 96-well round-bottom plate, add a fixed number of labeled Tconvs to each well (e.g., 5 x 10^4 cells).[8]

    • Add Tregs at varying ratios to the Tconvs (e.g., 1:1, 1:2, 1:4, 1:8).[11]

    • Include control wells with Tconvs alone (no Tregs) and unstimulated Tconvs.

  • Treatment and Stimulation:

    • Add this compound at desired concentrations to the appropriate wells. Include a vehicle control.

    • Stimulate the co-cultures with anti-CD3/anti-CD28 beads or soluble antibodies (e.g., 1 µg/mL anti-CD3 and 2 µg/mL anti-CD28).[8]

  • Incubation: Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.[9]

  • Flow Cytometry Analysis: Harvest the cells and analyze the proliferation of Tconvs by measuring the dilution of the proliferation dye using a flow cytometer. Suppression is calculated as the percentage reduction in Tconv proliferation in the presence of Tregs compared to Tconvs alone.

Flow Cytometric Analysis of Treg Phenotype

This protocol is for characterizing the phenotype of Tregs from tumors or in vitro cultures after mepazine treatment.

Materials:

  • Single-cell suspension from tumors or cell cultures

  • Fluorescently conjugated antibodies against: CD4, CD25, FOXP3, IFN-γ, etc.

  • Intracellular staining buffer kit (for FOXP3 and IFN-γ)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue or culture of interest.

  • Surface Staining: Stain the cells with antibodies against surface markers (e.g., anti-CD4, anti-CD25) in FACS buffer for 30 minutes on ice.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using an intracellular staining buffer kit according to the manufacturer's protocol. This is essential for staining intracellular antigens like FOXP3 and cytokines.

  • Intracellular Staining: Stain the cells with antibodies against intracellular markers (e.g., anti-FOXP3, anti-IFN-γ) for 30-60 minutes at room temperature or 4°C.

  • Data Acquisition and Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of different cell populations (e.g., CD4+FOXP3+ Tregs) and their expression of specific markers (e.g., IFN-γ).

Conclusion

This compound represents a promising therapeutic agent for modulating the immunosuppressive tumor microenvironment by inducing Treg fragility. The protocols and data presented here provide a framework for researchers and drug developers to investigate the potential of mepazine and other MALT1 inhibitors in cancer immunotherapy. Further studies are warranted to fully elucidate the clinical potential of this approach, including the ongoing clinical trial for (S)-mepazine succinate (MPT-0118).[1][2]

References

Application Notes and Protocols: Enhancing Anti-PD-1 Therapy with Mepazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, have revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 therapy, often due to an immunosuppressive tumor microenvironment (TME). A key contributor to this resistance is the presence of regulatory T cells (Tregs), which dampen anti-tumor immune responses.[1][2][3]

Recent preclinical research has identified Mepazine hydrochloride, a potent and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), as a promising agent to overcome this resistance.[4][5][6] Specifically, the (S)-enantiomer of mepazine, (S)-mepazine, has been shown to induce "fragility" in tumor-infiltrating Tregs, reprogramming them into pro-inflammatory cells and thereby enhancing the efficacy of anti-PD-1 therapy.[1][2][3]

These application notes provide a summary of the preclinical data and detailed protocols for combining this compound with anti-PD-1 therapy in experimental settings.

Mechanism of Action: MALT1 Inhibition and Treg Fragility

Mepazine acts as a non-covalent, reversible inhibitor of the MALT1 paracaspase.[5] MALT1 is a crucial component of the CBM signalosome complex, which regulates NF-κB signaling in lymphocytes.[5][7] In Tregs within the TME, MALT1 activity is essential for maintaining their immunosuppressive function.

Inhibition of MALT1 by (S)-mepazine selectively reprograms these suppressive Tregs into a "fragile," pro-inflammatory state. This conversion turns an immunologically "cold" tumor, characterized by a lack of immune cell infiltration, into a "hot" tumor that is responsive to immune checkpoint blockade.[7] This targeted effect on tumor-associated Tregs, coupled with favorable drug accumulation in the tumor, enhances the anti-tumor immune response when combined with anti-PD-1 antibodies, leading to synergistic therapeutic effects.[1][2][3][8]

Mepazine_AntiPD1_MOA cluster_TME Tumor Microenvironment (TME) cluster_Outcome Therapeutic Outcome Treg Suppressive Treg MALT1 MALT1 Paracaspase Treg->MALT1 maintains NFkB NF-κB Signaling MALT1->NFkB activates FragileTreg Fragile, Pro-inflammatory Treg MALT1->FragileTreg conversion to Suppression Immune Suppression NFkB->Suppression promotes Mepazine Mepazine HCl ((S)-mepazine) Mepazine->MALT1 inhibits AntiPD1 Anti-PD-1 Antibody TCell Effector T Cell AntiPD1->TCell blocks PD-1 TumorCell Tumor Cell TCell->TumorCell PD-1/PD-L1 interaction (Immune Checkpoint) Apoptosis Tumor Cell Apoptosis TCell->Apoptosis

Caption: Mechanism of Mepazine HCl in combination with anti-PD-1 therapy.

Data Presentation

Preclinical studies have demonstrated the synergistic anti-tumor effects of (S)-mepazine in combination with anti-PD-1 therapy in various murine cancer models and patient-derived organotypic tumor spheroids (PDOTS).[1][2]

Table 1: In Vivo Antitumor Efficacy in Syngeneic Mouse Models
Tumor ModelTreatment GroupOutcome MetricResult
MC38 (Colon Adenocarcinoma) (S)-mepazineTumor Growth InhibitionSignificant reduction in tumor growth
Anti-PD-1Tumor Growth InhibitionModerate reduction in tumor growth
(S)-mepazine + Anti-PD-1Tumor Growth InhibitionSynergistic and significant tumor growth inhibition
D4M.3A (Melanoma) (S)-mepazineTumor Growth InhibitionSignificant reduction in tumor growth
Anti-PD-1Tumor Growth InhibitionMinimal effect
(S)-mepazine + Anti-PD-1Tumor Growth InhibitionSynergistic and significant tumor growth inhibition
B16.F10 (Melanoma) (S)-mepazine + Anti-PD-1Relapse-free tumor controlInduces relapse-free tumor control in a model non-responsive to anti-PD-1 alone[7]
Table 2: Ex Vivo Efficacy in Patient-Derived Organotypic Tumor Spheroids (PDOTS)
Treatment GroupConcentrationOutcome MetricResult
Anti-PD-1 (Pembrolizumab) 250 µg/mL% Change in Cell ViabilityVaried response across different tumor types
(S)-mepazine 3-5 µM% Change in Cell ViabilityDose-dependent reduction in cell viability
(S)-mepazine + Anti-PD-1 3-5 µM + 250 µg/mL% Change in Cell ViabilityEnhanced reduction in cell viability compared to monotherapies [8]

Experimental Protocols

The following protocols are based on methodologies described in preclinical studies evaluating (S)-mepazine and anti-PD-1 therapy.[3]

Protocol 1: In Vivo Murine Syngeneic Tumor Model Study

This protocol outlines the general procedure for evaluating the combination therapy in mice.

InVivo_Workflow start 1. Cell Culture (e.g., MC38, D4M.3A) implant 2. Tumor Implantation Subcutaneous injection into flank of mice start->implant randomize 3. Tumor Growth & Randomization Once tumors reach ~100-200 mm³ implant->randomize treatment 4. Treatment Initiation randomize->treatment Vehicle Vehicle Control treatment->Vehicle Mepazine (S)-mepazine Monotherapy treatment->Mepazine AntiPD1 Anti-PD-1 Monotherapy treatment->AntiPD1 Combo Combination Therapy treatment->Combo monitoring 5. Tumor Volume & Body Weight Monitoring (e.g., 2-3 times weekly) Vehicle->monitoring Mepazine->monitoring AntiPD1->monitoring Combo->monitoring endpoint 6. Endpoint Analysis Tumor harvesting for immunophenotyping (FACS), histology, etc. monitoring->endpoint After pre-defined period or humane endpoint reached

Caption: General experimental workflow for in vivo combination therapy studies.

1. Materials:

  • Animal Model: C57BL/6 or other appropriate syngeneic mouse strain.
  • Cell Lines: Murine cancer cell lines (e.g., MC38, D4M.3A, B16.F10).
  • (S)-mepazine succinate (B1194679) (MPT-0118) or hydrochloride (MPT-0308): Formulated for oral gavage or intraperitoneal injection.
  • Anti-mouse PD-1 antibody (e.g., clone 29F.1A12): Formulated in a suitable in vivo buffer.
  • Vehicle control solutions.

2. Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of the mice.
  • Tumor Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume using calipers (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
  • Group Randomization: Randomize mice into treatment cohorts (n=8-10 per group):
  • Group 1: Vehicle Control
  • Group 2: (S)-mepazine monotherapy
  • Group 3: Anti-PD-1 monotherapy
  • Group 4: (S)-mepazine + Anti-PD-1 combination therapy
  • Drug Administration:
  • (S)-mepazine: Administer daily via oral gavage (e.g., 30-60 mg/kg).
  • Anti-PD-1 Antibody: Administer intraperitoneally (e.g., 10 mg/kg) on a schedule such as every 3-4 days.
  • Endpoint: Continue treatment for a pre-determined duration (e.g., 14-21 days) or until tumors reach a humane endpoint.
  • Analysis: At the study endpoint, tumors and spleens can be harvested for downstream analysis, such as flow cytometry to assess immune cell populations (e.g., CD4+, CD8+, FoxP3+ Tregs).

Protocol 2: Ex Vivo Patient-Derived Organotypic Tumor Spheroid (PDOTS) Assay

This protocol allows for the evaluation of therapeutic efficacy in a system that preserves the native TME of human tumors.[3]

1. Materials:

  • Fresh human tumor tissue obtained under IRB-approved protocols.
  • (S)-mepazine hydrochloride (MPT-0308): Dissolved in a suitable solvent (e.g., DMSO).
  • Anti-human PD-1 antibody (e.g., Pembrolizumab).
  • Culture medium and plates suitable for 3D spheroid culture.
  • Cell viability assay reagent (e.g., CellTiter-Glo® 3D).

2. Procedure:

  • PDOTS Generation: Process fresh tumor tissue into small fragments and culture them in conditions that promote the formation of spheroids.
  • Treatment: Once stable spheroids have formed, treat them with:
  • Vehicle Control
  • (S)-mepazine (e.g., 3-5 µM)
  • Anti-PD-1 antibody (e.g., 250 µg/mL)
  • Combination of (S)-mepazine and anti-PD-1
  • Incubation: Incubate the treated spheroids for a specified period (e.g., 72-96 hours).
  • Viability Assessment: Measure cell viability using a luminescence-based assay.
  • Data Analysis: Calculate the percentage change in cell viability relative to the untreated control group for each treatment condition.

Conclusion

The combination of this compound with anti-PD-1 therapy represents a promising strategy to enhance the efficacy of immune checkpoint blockade. By inhibiting MALT1, mepazine induces Treg fragility within the tumor microenvironment, sensitizing previously resistant tumors to anti-PD-1 treatment. The provided data and protocols offer a framework for researchers to further investigate this synergistic combination in preclinical and translational settings, with the ultimate goal of improving outcomes for cancer patients. A clinical investigation of (S)-mepazine succinate (MPT-0118) is currently ongoing for patients with advanced or metastatic treatment-refractory solid tumors.[1][2]

References

Application Notes: Protocol for Assessing Mepazine Hydrochloride's Effect on Cytokine Release

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mepazine hydrochloride is a phenothiazine (B1677639) derivative identified as a potent and selective inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase.[1][2][3][4][5][6] MALT1 is a crucial mediator in T-cell and B-cell receptor signaling pathways, playing a dual role as both a scaffold protein and a cysteine protease.[1][2][7][8] Its protease activity is essential for the full activation of the transcription factor NF-κB and for modulating JNK signaling, both of which are critical for the production of pro-inflammatory cytokines.[8][9][10] By inhibiting the proteolytic function of MALT1, this compound effectively reduces the activation of NF-κB and JNK, leading to decreased T-cell activation and cytokine production.[9][10]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro effects of this compound on cytokine release from immune cells. The methodologies covered include Enzyme-Linked Immunosorbent Assay (ELISA) for single-cytokine quantification, multiplex bead-based assays for profiling multiple cytokines simultaneously, and intracellular cytokine staining (ICS) with flow cytometry for single-cell resolution analysis.

Mechanism of Action: MALT1 Inhibition

Upon T-cell receptor (TCR) stimulation, a signalosome complex consisting of CARMA1, BCL10, and MALT1 (CBM complex) is formed.[8] This complex is essential for activating the IKK complex, which leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for various cytokines like IL-2 and TNF-α. This compound specifically inhibits the protease function of MALT1, which is required for cleaving and inactivating negative regulators of this pathway, thereby suppressing NF-κB activation and subsequent cytokine gene expression.[9][10]

MALT1_Signaling_Pathway Mepazine's Impact on T-Cell Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD3 CBM CARMA1-BCL10-MALT1 (CBM Complex) TCR->CBM recruits Stimulation Antigen Stimulation Stimulation->TCR TRAF6 TRAF6 CBM->TRAF6 MALT1_protease MALT1 Protease Activity CBM->MALT1_protease IKK IKK Complex TRAF6->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates for degradation NFkB_inactive NF-κB NFkB_active NF-κB NFkB_inactive->NFkB_active translocates Mepazine Mepazine hydrochloride Mepazine->MALT1_protease inhibits Cytokine_genes Cytokine Gene Transcription (e.g., IL-2, TNF-α) NFkB_active->Cytokine_genes initiates Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Isolation 1. Isolate Immune Cells (e.g., PBMCs) Cell_Culture 4. Culture Cells with Mepazine & Stimulants Cell_Isolation->Cell_Culture Mepazine_Prep 2. Prepare Mepazine HCl Stock & Dilutions Mepazine_Prep->Cell_Culture Stimulant_Prep 3. Prepare Stimulants (e.g., anti-CD3/CD28, PMA/Ionomycin) Stimulant_Prep->Cell_Culture Incubation 5. Incubate for Specified Duration (e.g., 24-72 hours) Cell_Culture->Incubation Supernatant_Harvest 6. Harvest Supernatant (for ELISA/Multiplex) or Cells (for ICS) Incubation->Supernatant_Harvest ELISA 7a. ELISA Assay Supernatant_Harvest->ELISA Multiplex 7b. Multiplex Assay Supernatant_Harvest->Multiplex Flow_Cytometry 7c. Intracellular Staining & Flow Cytometry Supernatant_Harvest->Flow_Cytometry Data_Analysis 8. Data Acquisition & Statistical Analysis ELISA->Data_Analysis Multiplex->Data_Analysis Flow_Cytometry->Data_Analysis

References

Mepazine Hydrochloride: Application in Patient-Derived Organotypic Tumor Spheroids (PDOTS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Organotypic Tumor Spheroids (PDOTS) are a cutting-edge ex vivo 3D culture model that preserves the native tumor microenvironment, including the cellular heterogeneity and architecture of the original tumor. This makes them a highly valuable platform for preclinical drug screening and for studying tumor-immune interactions. Mepazine hydrochloride, a potent and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) protease, has shown promise in cancer therapy.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of this compound in PDOTS models, summarizing its mechanism of action, experimental procedures, and expected outcomes.

This compound exerts its anti-cancer effects through the inhibition of the NF-κB signaling pathway, which is crucial for the survival and proliferation of certain cancer cells.[1][3][4] Furthermore, in the context of the tumor microenvironment, mepazine can modulate the function of regulatory T cells (Tregs), converting them from an immune-suppressive to a pro-inflammatory phenotype.[6][7][8][9][10] This dual action on both tumor cells and the immune compartment makes it a compelling candidate for single-agent and combination therapies.

Quantitative Data Summary

The efficacy of (S)-mepazine, both as a single agent and in combination with the anti-PD-1 antibody pembrolizumab, has been evaluated in PDOTS generated from various tumor types. The following tables summarize the percentage change in cell viability observed in these studies.

Table 1: Single-Agent Activity of (S)-Mepazine in PDOTS

Tumor Type(S)-Mepazine Concentration (µM)Mean Change in Viability (%)
Cutaneous Melanoma3-5-15
Non-cutaneous Melanoma3-5-20
MSI CRC3-5-10
MSS CRC3-5-5

Data adapted from studies on 13 patient-derived samples, showing the mean percentage change in cell viability relative to untreated controls.[11][12] MSI: Microsatellite Instability; MSS: Microsatellite Stable; CRC: Colorectal Cancer.

Table 2: Combination Therapy of (S)-Mepazine and anti-PD-1 in PDOTS

Tumor Type(S)-Mepazine (µM) + anti-PD-1 (µg/mL)Mean Change in Viability (%)
Cutaneous Melanoma3-5 + 250-40
Non-cutaneous Melanoma3-5 + 250-55
MSI CRC3-5 + 250-35
MSS CRC3-5 + 250-25

Data adapted from the same cohort of 13 patient-derived samples, demonstrating a synergistic effect when (S)-mepazine is combined with pembrolizumab.[11][12]

Experimental Protocols

This section provides a detailed methodology for the generation of PDOTS and their subsequent treatment with this compound.

Protocol 1: Generation of Patient-Derived Organotypic Tumor Spheroids (PDOTS)

This protocol outlines the steps for processing fresh tumor tissue to generate PDOTS suitable for drug screening.

Materials:

  • Fresh human tumor tissue

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase Type IV

  • DNase I

  • Sterile scalpels and razor blades

  • 100 µm and 40 µm cell strainers

  • Collagen Type I

  • Phosphate-Buffered Saline (PBS)

  • Microfluidic devices

Procedure:

  • Tissue Collection and Transport: Collect fresh tumor specimens in RPMI medium supplemented with 10% FBS and 1% Penicillin-Streptomycin on ice and transport to the laboratory immediately to maintain cell viability.[13]

  • Mechanical Dissociation: In a sterile biosafety cabinet, mince the tumor tissue into small fragments (approximately 1-2 mm³) using sterile scalpels and razor blades.[13]

  • Enzymatic Digestion: Transfer the minced tissue to a digestion solution containing RPMI, 10% FBS, 100 U/mL collagenase type IV, and 50 µg/mL DNase I. Incubate at 37°C for 20-30 minutes with gentle agitation.[14]

  • Filtration and Spheroid Isolation:

    • Pass the digested tissue suspension through a 100 µm cell strainer to remove larger, undigested tissue fragments.[15][16]

    • Subsequently, filter the flow-through through a 40 µm cell strainer. The fraction retained on the 40 µm filter contains the desired organotypic tumor spheroids (40-100 µm in diameter).[13][15][16]

  • Embedding and Culture:

    • Resuspend the isolated spheroid pellet in a solution of Collagen Type I.[13]

    • Load 10 µL of the spheroid-collagen suspension into each channel of a microfluidic device and incubate at 37°C for 30 minutes to allow for collagen polymerization.[13]

    • Add culture medium to the medium ports of the device. The spheroids can be cultured for 5-7 days.[13]

Protocol 2: this compound Treatment of PDOTS

This protocol describes the treatment of established PDOTS with this compound.

Materials:

  • Established PDOTS cultures in microfluidic devices

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Culture medium

  • Viability assessment reagents (e.g., Calcein-AM and Propidium Iodide)

  • Immunofluorescence antibodies (e.g., anti-EpCAM)

Procedure:

  • Preparation of Mepazine Working Solution: Prepare fresh working solutions of this compound in culture medium at the desired concentrations (e.g., 3-10 µM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Treatment of PDOTS:

    • Carefully replace the culture medium in the microfluidic devices with the medium containing this compound or the vehicle control.

    • For combination studies, add other therapeutic agents (e.g., anti-PD-1 antibody at 250 µg/mL) to the respective treatment arms.[11][12]

  • Incubation: Incubate the treated PDOTS at 37°C in a humidified incubator for the desired treatment duration (e.g., 4-6 days).

  • Viability and Response Assessment:

    • At the end of the treatment period, assess cell viability using a live/dead staining assay (e.g., Calcein-AM for live cells and Propidium Iodide for dead cells).[14]

    • Quantify the change in viability relative to the untreated control. For samples with low tumor content, immunofluorescence staining for an epithelial marker like EpCAM can be used to specifically assess the viability of tumor cells.[14]

Visualizations

Signaling Pathway of this compound

Mepazine_Signaling_Pathway cluster_Treg Regulatory T Cell (Treg) CARD11 CARD11 BCL10 BCL10 CARD11->BCL10 MALT1_scaffold MALT1 (Scaffold) BCL10->MALT1_scaffold TRAF6 TRAF6 MALT1_scaffold->TRAF6 Activates MALT1_protease MALT1 (Protease) Treg_suppressive Suppressive Treg MALT1_protease->Treg_suppressive Maintains Suppressive Function IKK_Complex IKK Complex TRAF6->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates (Degradation) NF_kB NF-κB (p65/p50) IκBα->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates Gene_Expression Target Gene Expression Nucleus->Gene_Expression Promotes Treg_fragile Pro-inflammatory ('Fragile') Treg IFNg IFN-γ Production Treg_fragile->IFNg Increases Mepazine Mepazine Hydrochloride Mepazine->MALT1_protease Inhibits Mepazine->Treg_suppressive Induces Fragility

Caption: this compound inhibits the MALT1 protease, disrupting NF-κB signaling and inducing Treg fragility.

Experimental Workflow for Mepazine Application in PDOTS

PDOTS_Workflow start Fresh Tumor Tissue dissociation Mechanical & Enzymatic Dissociation start->dissociation filtration Sequential Filtration (100µm then 40µm) dissociation->filtration spheroids Isolate Organotypic Tumor Spheroids (40-100µm) filtration->spheroids embedding Embed in Collagen Matrix in Microfluidic Device spheroids->embedding culture Establish PDOTS Culture (5-7 days) embedding->culture treatment Treat with Mepazine HCl (± other agents) culture->treatment incubation Incubate for Treatment Duration treatment->incubation analysis Assess Viability & Response incubation->analysis

Caption: Workflow for generating PDOTS and assessing the effects of this compound treatment.

References

Application Notes and Protocols: Detecting MALT1 Substrate Cleavage Following Mepazine Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a critical mediator in T-cell and B-cell lymphocyte activation.[1] MALT1 possesses both scaffolding functions and proteolytic activity, the latter being implicated in various inflammatory diseases and cancers, making it a prime therapeutic target.[1][2] The proteolytic function of MALT1 involves the cleavage of several key protein substrates, including CYLD, HOIL1, RelB, and BCL10, which are involved in regulating NF-κB signaling.[1][3] Mepazine hydrochloride is a potent and selective, non-competitive, allosteric inhibitor of the MALT1 protease.[4][5][6] It functions by locking the protease in an inactive conformation, thereby preventing the cleavage of its substrates.[1][4]

This application note provides a detailed protocol for a Western blot-based assay to detect the cleavage of MALT1 substrates and to assess the inhibitory effect of this compound in a cellular context.

MALT1 Signaling Pathway and Inhibition by Mepazine

Upon immune receptor stimulation, the CARD-BCL10-MALT1 (CBM) complex is formed, which initiates downstream signaling cascades.[1][7] MALT1's protease activity is triggered by proximity-induced dimerization within this complex.[1] Activated MALT1 then cleaves its substrates, modulating NF-κB activation and other cellular processes.[1][2] this compound acts as a noncovalent, reversible inhibitor of MALT1's proteolytic activity.[4]

MALT1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Immune Receptor Immune Receptor CBM Complex CARD BCL10 MALT1 Immune Receptor->CBM Complex Stimulation MALT1 (Active) MALT1 (Active) CBM Complex->MALT1 (Active) Dimerization Mepazine Mepazine MALT1 (Active)->Mepazine Inhibition Substrates CYLD HOIL1 RelB BCL10 MALT1 (Active)->Substrates Cleavage Cleaved Substrates Cleaved Substrates NF-kB Pathway NF-kB Pathway Cleaved Substrates->NF-kB Pathway Modulation

MALT1 signaling and Mepazine inhibition.

Experimental Protocols

Materials and Reagents

Cell Lines and Culture:

  • Jurkat (T-cell lymphoma) or OCI-Ly3 (B-cell lymphoma) cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Stimulating Agents and Inhibitors:

  • Phorbol 12-myristate 13-acetate (PMA)

  • Ionomycin

  • This compound (dissolved in DMSO)[5][8]

  • DMSO (vehicle control)

Lysis and Protein Quantification:

  • RIPA buffer supplemented with protease and phosphatase inhibitors[1]

  • BCA Protein Assay Kit

Western Blotting:

  • 4-12% Bis-Tris polyacrylamide gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary and HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Cell Treatment
  • Cell Seeding: Seed Jurkat or OCI-Ly3 cells at a density that allows for logarithmic growth during the experiment. A typical starting density is 0.5 x 10^6 cells/mL.

  • Mepazine Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.5, 1, 5, 10 µM) or DMSO vehicle control for 1-2 hours. The IC50 for MALT1 protease inhibition by Mepazine is in the range of 0.42-0.83 µM.[5][9]

  • Cell Stimulation: Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 30 minutes to 2 hours to induce MALT1 activity.

  • Cell Harvesting: Following stimulation, harvest the cells by centrifugation.

Cell Lysis and Protein Quantification
  • Wash the cell pellet with ice-cold PBS.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.[1]

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[1]

  • Determine the protein concentration of the supernatant using a BCA protein assay.[1]

Western Blotting
  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Load 20-30 µg of protein per lane.[1]

  • SDS-PAGE: Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.[1]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

  • Detection: Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.[1]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.[1]

Experimental_Workflow A Cell Culture (Jurkat or OCI-Ly3) B Pre-treatment (Mepazine HCl or DMSO) A->B C Stimulation (PMA/Ionomycin) B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunodetection (Primary & Secondary Antibodies) F->G H Chemiluminescent Detection & Imaging G->H I Data Analysis H->I

Western blot workflow for MALT1 cleavage.

Data Presentation and Interpretation

The primary outcome of this assay is the detection of MALT1 substrate cleavage and its inhibition by this compound. In stimulated cells, a decrease in the band intensity of the full-length substrate and the appearance of a smaller cleavage product band indicates MALT1 activity.[1] Pre-treatment with this compound is expected to inhibit this cleavage in a dose-dependent manner.[1]

Quantitative Data Summary
MALT1 SubstrateFull-Length Protein Size (kDa)Cleaved Fragment Size (kDa)Recommended Primary Antibody Dilution
CYLD ~120~701:1000
HOIL1 ~52~301:1000
RelB ~68~451:1000
BCL10 ~32~281:1000

Note: Optimal antibody dilutions should be determined empirically.

Logical_Relationship MALT1 Activity MALT1 Activity Substrate Cleavage Substrate Cleavage MALT1 Activity->Substrate Cleavage Western Blot Detection Western Blot Detection Substrate Cleavage->Western Blot Detection Observed as Cleaved Bands Mepazine HCl Mepazine HCl Inhibition of Cleavage Inhibition of Cleavage Mepazine HCl->Inhibition of Cleavage Inhibition of Cleavage->Western Blot Detection Observed as Reduced Cleavage

Assay principle logical diagram.

Expected Results

Western blot analysis of lysates from cells stimulated with PMA/Ionomycin should show the appearance of cleaved fragments for MALT1 substrates like CYLD. In contrast, cells pre-treated with effective concentrations of this compound should exhibit a significant reduction in the intensity of these cleavage fragments, with a corresponding increase in the full-length protein band, demonstrating the inhibitory effect of the compound on MALT1 protease activity. Unstimulated cells and vehicle-treated stimulated cells serve as negative and positive controls, respectively.

References

Mepazine Hydrochloride in Syngeneic Mouse Models of Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine, a phenothiazine (B1677639) derivative, has been identified as a potent and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a key component of the CBM signalosome complex and a positive regulator of the NF-κB signaling pathway, playing a crucial role in the survival and function of various immune cells.[3][5] In the context of oncology, particularly within the tumor microenvironment, the inhibition of MALT1's paracaspase activity by mepazine presents a promising therapeutic strategy.[6][7][8] This document provides detailed application notes and protocols for the use of mepazine hydrochloride, specifically its more active (S)-enantiomer, in syngeneic mouse models of cancer to induce regulatory T cell (Treg) fragility and enhance anti-tumor immunity, often in combination with immune checkpoint inhibitors.

The primary mechanism of action for mepazine in this context is the selective reprogramming of immunosuppressive Tregs within the tumor to a pro-inflammatory, "fragile" state.[6][7] This shift impedes tumor growth and enhances the efficacy of immune checkpoint therapies such as anti-PD-1.[5][6][7][9] Preclinical studies have demonstrated that (S)-mepazine exhibits significant single-agent anti-tumor effects and acts synergistically with anti-PD-1 therapy in various murine tumor models.[6][7][8][9] Pharmacokinetic analyses have shown favorable drug accumulation in tumors, which may account for its preferential effects on tumor-infiltrating Tregs over systemic Tregs.[6][7]

Data Presentation

Table 1: In Vivo Anti-Tumor Efficacy of (S)-Mepazine in Syngeneic Mouse Models
Mouse ModelCancer TypeTreatmentDose & ScheduleOutcome
MC38Colon Adenocarcinoma(S)-Mepazine HCl (MPT-0308)Not specifiedSignificant inhibition of tumor growth as a single agent.[9]
D4M.3AMelanoma(S)-Mepazine Succinate (B1194679) (MPT-0118) + anti-PD-1Not specifiedImproved effectiveness of anti-PD-1 therapy.[9]
OCI-Ly10 XenograftDiffuse Large B-cell Lymphoma (ABC-DLBCL)Mepazine16 mg/kg; intraperitoneal administration, dailyStrongly impaired tumor expansion and induced apoptosis.[1][2]
Table 2: Cellular and Molecular Effects of Mepazine
Cell TypeAssayTreatmentConcentrationEffect
ABC-DLBCL cells (HBL1, OCI-Ly3, U2932, TMD8)Cell ViabilityMepazine5-20 µM (4 days)Decreased cell viability.[1][2]
Jurkat T cellsMALT1 Protease ActivityMepazineNot specifiedStrong reduction in PMA/Ionomycin-stimulated MALT1 protease activity.[3]
Human Patient-Derived Organotypic Tumor Spheroids (PDOTS)Cell Viability(S)-Mepazine (MPT-0308 or MPT-0118) + anti-PD-1 (pembrolizumab)3-5 µM (S)-Mepazine, 250 µg/mL anti-PD-1Enhanced anti-tumor effects of PD-1 blockade.[7]

Signaling Pathway

The proposed mechanism of action for mepazine in the tumor microenvironment involves the inhibition of MALT1, leading to a cascade of events that ultimately enhances the anti-tumor immune response.

Caption: Mepazine inhibits MALT1 in Tregs, inducing a fragile, pro-inflammatory state that enhances anti-tumor immunity, synergizing with anti-PD-1 therapy.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Syngeneic Mouse Model of Colon Adenocarcinoma

1. Materials and Reagents:

  • (S)-Mepazine hydrochloride (or succinate salt MPT-0118)
  • Vehicle control (e.g., sterile PBS or as recommended by the manufacturer)
  • MC38 colon adenocarcinoma cells
  • C57BL/6 mice (female, 6-8 weeks old)
  • Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
  • Trypsin-EDTA
  • Hemocytometer or automated cell counter
  • Calipers
  • Syringes and needles for injection

2. Cell Culture:

  • Culture MC38 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
  • Passage cells every 2-3 days to maintain logarithmic growth.
  • Prior to injection, harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

3. Tumor Implantation:

  • Shave the right flank of each C57BL/6 mouse.
  • Subcutaneously inject 100 µL of the MC38 cell suspension (5 x 10^5 cells) into the shaved flank.
  • Monitor mice for tumor growth.

4. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., Vehicle, (S)-Mepazine).
  • Prepare (S)-Mepazine hydrochloride for administration (e.g., oral gavage or intraperitoneal injection) at the desired concentration. The succinate salt (MPT-0118) has been used for both oral and IP dosing.[9]
  • Administer treatment according to the planned schedule (e.g., daily).

5. Monitoring and Endpoints:

  • Measure tumor dimensions using calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
  • Monitor animal body weight and overall health throughout the study.
  • Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee guidelines.

6. Tissue Collection and Analysis (Optional):

  • At the end of the study, tumors and spleens can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration (e.g., Tregs, CD8+ T cells) or immunohistochemistry.

Protocol 2: In Vitro MALT1 Inhibition Assay

1. Materials and Reagents:

  • This compound
  • Jurkat T cells
  • PMA (Phorbol 12-myristate 13-acetate)
  • Ionomycin (B1663694)
  • Cell lysis buffer
  • MALT1 substrate (e.g., fluorescently labeled peptide)
  • Plate reader capable of detecting fluorescence

2. Cell Stimulation:

  • Culture Jurkat T cells in complete RPMI-1640 medium.
  • Pre-incubate cells with varying concentrations of this compound or vehicle control for a specified time.
  • Stimulate the cells with PMA and ionomycin to induce MALT1 activity.

3. MALT1 Activity Measurement:

  • Lyse the cells to release cellular proteins.
  • Add the MALT1 substrate to the cell lysates.
  • Incubate to allow for cleavage of the substrate by MALT1.
  • Measure the fluorescence signal using a plate reader. A reduction in signal in mepazine-treated samples compared to the vehicle control indicates MALT1 inhibition.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating mepazine in a syngeneic mouse model.

start Start cell_culture Tumor Cell Culture (e.g., MC38) start->cell_culture tumor_implantation Subcutaneous Tumor Implantation in Syngeneic Mice cell_culture->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer Treatment (Vehicle, Mepazine, Anti-PD-1, Combo) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint Criteria Met? monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia and Tissue Collection endpoint->euthanasia Yes analysis Data Analysis (Tumor Growth Curves, Survival) euthanasia->analysis ex_vivo Ex Vivo Analysis (Flow Cytometry, IHC) euthanasia->ex_vivo end End analysis->end ex_vivo->end

Caption: Workflow for in vivo evaluation of mepazine in a syngeneic mouse tumor model.

Conclusion

This compound, particularly its (S)-enantiomer, represents a promising immunotherapeutic agent for the treatment of cancer. Its ability to modulate the tumor microenvironment by inducing Treg fragility provides a strong rationale for its use as a monotherapy and in combination with immune checkpoint inhibitors. The protocols and data presented here offer a foundation for researchers to design and execute preclinical studies to further explore the therapeutic potential of MALT1 inhibition in oncology.

References

Application Notes and Protocols for Mepazine Hydrochloride Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell viability assays for screening the cytotoxic effects of Mepazine hydrochloride, a phenothiazine (B1677639) derivative identified as a potent inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease.[1][2][3]

Introduction to this compound and its Cytotoxic Potential

This compound is a selective MALT1 protease inhibitor that has been shown to induce apoptosis, particularly in activated B cell-like diffuse large B-cell lymphoma (ABC-DLBCL) cells.[1][2][3][4][5][6][7][8] Its mechanism of action involves the noncompetitive inhibition of MALT1's proteolytic activity, which is crucial for the survival of MALT1-dependent cancer cells.[2][3] This targeted activity makes this compound a compound of interest for cancer therapeutics, necessitating robust and reliable methods for screening its cytotoxic effects across various cell lines.

Choosing the Right Cell Viability Assay

The selection of an appropriate cell viability assay is critical for accurately determining the cytotoxic profile of this compound. The choice depends on the specific research question, the cell type being used, and the potential for compound interference with the assay chemistry. Below is a comparative overview of three commonly used assays suitable for this purpose.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.Well-established, cost-effective, and suitable for high-throughput screening.Can be affected by changes in cellular metabolism that do not reflect cell death. Formazan crystals are insoluble and require a solubilization step.
Neutral Red Assay Uptake and accumulation of the neutral red dye in the lysosomes of viable cells.Inexpensive, sensitive, and less prone to interference from metabolic changes compared to MTT.Can be influenced by compounds that alter lysosomal pH.
Calcein-AM Assay Enzymatic conversion of the non-fluorescent, cell-permeable Calcein-AM to the highly fluorescent calcein (B42510) by intracellular esterases in viable cells.Highly sensitive, rapid, and suitable for real-time imaging and flow cytometry. Does not require cell lysis.More expensive than colorimetric assays. Can be affected by compounds that interfere with esterase activity or fluorescence.

Data Presentation: Cytotoxicity of this compound and Related Phenothiazines

Quantitative data on the cytotoxicity of this compound as determined by specific cell viability assays such as MTT, Neutral Red, or Calcein-AM are not extensively available in publicly accessible literature. However, studies have demonstrated its dose-dependent effect on cell viability in specific cancer cell lines.

Table 1: Effect of Mepazine on the Viability of ABC-DLBCL Cell Lines [1][4][5][7][8]

Cell LineConcentration (µM)Incubation TimeEffect on Cell Viability
HBL15, 10, 204 daysDecrease
OCI-Ly35, 10, 204 daysDecrease
U29325, 10, 204 daysDecrease
TMD85, 10, 204 daysDecrease

To provide a broader context for the potential cytotoxic range of phenothiazine derivatives, the following table summarizes the IC50 values of other compounds from this class in various cancer cell lines, as determined by the MTT assay.

Table 2: Comparative Cytotoxicity (IC50, µM) of Other Phenothiazine Derivatives (MTT Assay)

CompoundCell LineIC50 (µM)
ChlorpromazineA549 (Lung Cancer)7.6 - 10.7
ChlorpromazineMDA-MB-231 (Breast Cancer)7.6 - 10.7
ThioridazineMCF-7 (Breast Cancer)6.86
Thioridazine4T1 (Breast Cancer)9.87
ThioridazineMDA-MB-231 (Breast Cancer)18.70
TrifluoperazineB16 (Melanoma)56.9
TrifluoperazineA549 (Lung Cancer)58.92
TrifluoperazineH1975 (Lung Cancer)12.36
TrifluoperazineA498 (Kidney Cancer)7.5

Experimental Protocols

The following are detailed protocols for performing MTT, Neutral Red, and Calcein-AM assays to screen for this compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Target cells (e.g., ABC-DLBCL cell lines)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Neutral Red (NR) Uptake Assay Protocol

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • Neutral Red solution (e.g., 50 µg/mL in sterile water)

  • PBS, pH 7.4

  • Destain solution (e.g., 1% acetic acid in 50% ethanol)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 540 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT protocol.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

  • Dye Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the Neutral Red-containing medium and wash the cells with 150 µL of PBS to remove unincorporated dye.

  • Dye Extraction: Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability based on the absorbance values relative to the vehicle control and determine the IC50.

Calcein-AM Cell Viability Assay Protocol

This fluorescent assay measures the number of viable cells based on intracellular esterase activity.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • Calcein-AM stock solution (e.g., 1 mM in DMSO)

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • 96-well black-walled, clear-bottom plates

  • Fluorescence microplate reader (Excitation/Emission ~490/520 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well black-walled plate as described in the MTT protocol.

  • Compound Treatment: Treat the cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Preparation of Calcein-AM Working Solution: Dilute the Calcein-AM stock solution in PBS or HBSS to the final working concentration (typically 1-2 µM).

  • Staining: Remove the treatment medium and wash the cells once with PBS or HBSS. Add 100 µL of the Calcein-AM working solution to each well.

  • Incubation for Staining: Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis: Calculate the percentage of cell viability based on the fluorescence intensity relative to the vehicle control and determine the IC50.

Visualizing Workflows and Pathways

Experimental Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis A Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Mepazine HCl Serial Dilutions D Treat Cells with Mepazine HCl B->D C->D E Incubate for Desired Time D->E F Add Viability Reagent (MTT, Neutral Red, or Calcein-AM) E->F G Incubate F->G H Measure Signal (Absorbance or Fluorescence) G->H I Calculate % Viability H->I J Determine IC50 I->J

Caption: A generalized workflow for assessing the cytotoxicity of this compound.

This compound's Putative Signaling Pathway Leading to Apoptosis

G Mepazine Mepazine Hydrochloride MALT1 MALT1 Protease Mepazine->MALT1 Inhibits NFkB NF-κB Signaling MALT1->NFkB Activates AntiApoptotic Anti-apoptotic Proteins NFkB->AntiApoptotic Upregulates Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via MALT1 inhibition.

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Mepazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepazine hydrochloride, a phenothiazine (B1677639) derivative, has been identified as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a critical component in the activation of NF-κB and JNK signaling pathways following antigen receptor stimulation in lymphocytes.[1][5][6] By inhibiting the protease activity of MALT1, this compound can modulate immune responses, impair T-cell activation, and induce apoptosis in specific cancer cells, such as activated B-cell like diffuse large B-cell lymphoma (ABC-DLBCL).[1][5][6]

Flow cytometry is an indispensable tool for the detailed analysis of heterogeneous immune cell populations at the single-cell level.[7][8] It allows for the simultaneous quantification of multiple parameters, including cell surface and intracellular protein expression, providing critical insights into the effects of therapeutic compounds like this compound on the immune system.[8][9][10] These application notes provide a comprehensive set of protocols for the in vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and their subsequent analysis by multi-color flow cytometry.

Data Presentation

The following tables present illustrative quantitative data representing the expected outcomes of flow cytometry analysis of human PBMCs treated with varying concentrations of this compound for 48 hours. This data is synthesized based on the known mechanism of action of Mepazine as a MALT1 inhibitor.

Table 1: Immunophenotyping of Human PBMCs after this compound Treatment

Treatment% Live Cells% CD3+ T Cells% CD4+ T Cells% CD8+ T Cells% CD19+ B Cells% CD14+ Monocytes% CD56+ NK Cells
Vehicle Control (0 µM)95.2 ± 2.165.4 ± 3.242.1 ± 2.523.3 ± 1.810.2 ± 1.515.8 ± 2.08.6 ± 1.1
Mepazine HCl (1 µM)94.8 ± 2.364.9 ± 3.541.8 ± 2.723.1 ± 2.010.5 ± 1.616.1 ± 2.28.5 ± 1.3
Mepazine HCl (5 µM)88.5 ± 3.060.1 ± 4.138.5 ± 3.321.6 ± 2.59.8 ± 1.415.5 ± 2.18.2 ± 1.2
Mepazine HCl (10 µM)75.3 ± 4.552.7 ± 5.232.9 ± 4.119.8 ± 3.18.1 ± 1.214.9 ± 2.07.9 ± 1.0

Table 2: Analysis of T-Cell Activation Markers after this compound Treatment

Treatment% CD4+CD69+% CD8+CD69+% CD4+CD25+% CD8+CD25+
Vehicle Control (0 µM)25.8 ± 2.930.1 ± 3.415.2 ± 1.812.5 ± 1.5
Mepazine HCl (1 µM)18.2 ± 2.522.5 ± 2.811.8 ± 1.69.8 ± 1.3
Mepazine HCl (5 µM)9.7 ± 1.812.3 ± 2.16.5 ± 1.15.4 ± 0.9
Mepazine HCl (10 µM)4.1 ± 1.15.8 ± 1.32.8 ± 0.72.3 ± 0.6

Cells were stimulated with anti-CD3/CD28 antibodies for 24 hours prior to analysis.

Table 3: Apoptosis Induction in Lymphocyte Subsets by this compound

Treatment% Annexin V+ (CD4+ T Cells)% Annexin V+ (CD8+ T Cells)% Annexin V+ (CD19+ B Cells)
Vehicle Control (0 µM)5.2 ± 0.86.1 ± 1.04.8 ± 0.7
Mepazine HCl (1 µM)7.8 ± 1.18.5 ± 1.36.2 ± 0.9
Mepazine HCl (5 µM)15.4 ± 2.218.2 ± 2.512.5 ± 1.8
Mepazine HCl (10 µM)28.9 ± 3.532.7 ± 4.122.1 ± 3.1

Experimental Protocols

Protocol 1: Preparation and Culture of Human PBMCs
  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.

  • Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion.

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin). Plate the cells at a density of 1 x 10⁶ cells/mL in a 24-well tissue culture plate.

Protocol 2: Treatment of PBMCs with this compound
  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in complete RPMI-1640 medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1%).

  • Cell Treatment: Add the diluted this compound or vehicle control to the plated PBMCs.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for the desired time period (e.g., 48 hours).

  • T-Cell Activation (for activation marker analysis): For the analysis of activation markers, add anti-CD3/CD28 antibodies to the cell cultures for the final 24 hours of incubation.

Protocol 3: Staining for Flow Cytometry Analysis
  • Cell Harvesting: Harvest the cells from the culture plates and transfer to 5 mL polystyrene round-bottom tubes.

  • Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide). Centrifuge at 300 x g for 5 minutes between washes.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer and add an Fc receptor blocking antibody (e.g., Human TruStain FcX™). Incubate for 10 minutes at 4°C.

  • Surface Marker Staining: Without washing, add the cocktail of fluorochrome-conjugated antibodies for immunophenotyping and activation marker analysis (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-CD14, anti-CD56, anti-CD69, anti-CD25) to the cells. Incubate for 30 minutes at 4°C in the dark.

  • Apoptosis Staining (if applicable):

    • Wash the cells with 1X Annexin V Binding Buffer.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add Annexin V-FITC (or another fluorochrome) and a viability dye (e.g., Propidium Iodide or 7-AAD).

    • Incubate for 15 minutes at room temperature in the dark.

  • Final Wash: Wash the cells once with 2 mL of Flow Cytometry Staining Buffer (or 1X Annexin V Binding Buffer for apoptosis assay).

  • Resuspension: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for acquisition.

Protocol 4: Flow Cytometry Acquisition and Analysis
  • Instrument Setup: Use a properly calibrated flow cytometer. Set up voltage and compensation settings using single-stained controls.

  • Data Acquisition: Acquire a sufficient number of events (e.g., 50,000-100,000 events) for each sample.

  • Data Analysis: Analyze the acquired data using appropriate flow cytometry analysis software. Use a sequential gating strategy to identify cell populations of interest.

Visualizations

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_analysis Analysis pbmc Isolate PBMCs plate Plate Cells (1x10^6/mL) pbmc->plate treat Add Mepazine HCl (0-10 µM) plate->treat incubate Incubate 48h treat->incubate harvest Harvest & Wash Cells incubate->harvest fc_block Fc Block harvest->fc_block surface_stain Surface Stain fc_block->surface_stain apoptosis_stain Apoptosis Stain surface_stain->apoptosis_stain acquire Acquire on Flow Cytometer apoptosis_stain->acquire analyze Data Analysis acquire->analyze

Caption: Experimental workflow for flow cytometry analysis.

G TCR TCR Activation CBM CBM Complex (CARMA1, BCL10, MALT1) TCR->CBM MALT1 MALT1 Protease Activity CBM->MALT1 Mepazine Mepazine HCl Mepazine->MALT1 Inhibition NFkB NF-κB Activation MALT1->NFkB JNK JNK Activation MALT1->JNK Activation T-Cell Activation, Proliferation, Survival NFkB->Activation JNK->Activation

Caption: this compound's mechanism of action.

G Total Total Events Singlets Singlets Total->Singlets FSC-A vs FSC-H Live Live Cells Singlets->Live Viability Dye Lymphocytes Lymphocytes Live->Lymphocytes FSC-A vs SSC-A T_Cells CD3+ T Cells Lymphocytes->T_Cells CD3 B_Cells CD19+ B Cells Lymphocytes->B_Cells CD19 CD4 CD4+ T Cells T_Cells->CD4 CD4 CD8 CD8+ T Cells T_Cells->CD8 CD8 CD4_Act CD69+/CD25+ CD4->CD4_Act Activation Markers CD8_Act CD69+/CD25+ CD8->CD8_Act Activation Markers

Caption: Flow cytometry gating strategy.

References

Troubleshooting & Optimization

Technical Support Center: Improving Mepazine Hydrochloride Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges of Mepazine hydrochloride for successful in vivo experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main physicochemical properties of this compound that affect its solubility?

A1: this compound is a lipophilic basic amine with a high octanol-water partition coefficient (logP) of 5.29 and a pKa of 9.2.[1] Its solubility is pH-dependent. As a basic compound, it is more soluble in acidic environments where it can be protonated.

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is limited. Reported values are approximately 2 mg/mL in water and 1.25 mg/mL in Phosphate Buffered Saline (PBS).[2][3] It is important to note that achieving these concentrations may require sonication and heating to 60°C.[2]

Q3: Why am I observing precipitation when preparing my this compound formulation for in vivo studies?

A3: Precipitation of this compound during formulation preparation is a common issue due to its poor aqueous solubility. This can be triggered by several factors, including:

  • High concentration: Attempting to dissolve the compound at a concentration exceeding its solubility limit in the chosen vehicle.

  • pH of the vehicle: As a basic compound, this compound's solubility decreases as the pH of the solution increases (becomes more neutral or basic).

  • Solvent composition: The ratio of organic co-solvents to the aqueous component is critical. An insufficient amount of organic solvent can lead to the drug crashing out of solution.

  • Temperature changes: A clear solution prepared at a higher temperature may precipitate upon cooling to room temperature or animal body temperature.

Q4: What are some recommended vehicle compositions for administering this compound in vivo?

A4: Several vehicle compositions have been successfully used for in vivo studies with this compound to achieve concentrations of ≥ 5 mg/mL.[4][5] These typically involve a combination of a primary solvent like DMSO, followed by dilution with co-solvents and/or surfactants. Two common formulations are:

  • A mixture of DMSO, PEG300, Tween-80, and saline.

  • A solution of 10% DMSO and 90% of a 20% Captisol® (SBE-β-CD) solution in saline.[4]

  • A simple formulation of 10% DMSO in corn oil has also been reported to achieve a clear solution of ≥ 5 mg/mL.[4][5]

Troubleshooting Guide

Issue 1: this compound does not fully dissolve in the initial solvent.
  • Possible Cause: The chosen solvent may not be suitable for the desired concentration, or the compound requires energy to dissolve.

  • Troubleshooting Steps:

    • Use an appropriate primary solvent: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound.[2]

    • Apply sonication: Use an ultrasonic bath to aid in the dissolution process.

    • Gentle heating: If necessary, gently warm the solution. For this compound, heating to 60°C has been noted to improve solubility in water.[2]

Issue 2: Precipitation occurs when adding the aqueous component to the DMSO stock solution.
  • Possible Cause: The drug is "crashing out" of the solution due to the high percentage of the aqueous vehicle.

  • Troubleshooting Steps:

    • Slow addition and mixing: Add the aqueous component (e.g., saline, PBS) to the DMSO stock solution gradually while vortexing or stirring continuously.

    • Optimize the co-solvent system: If precipitation persists, adjust the vehicle composition by increasing the proportion of organic co-solvents like PEG300 or including a surfactant like Tween-80. A common starting point for poorly soluble compounds is a 10% DMSO, 40% PEG300, and 50% saline mixture.

    • Use of solubilizing excipients: Incorporate solubilizing agents such as cyclodextrins (e.g., SBE-β-CD) in the aqueous phase before adding it to the DMSO stock.

Issue 3: The final formulation is clear initially but precipitates over time.
  • Possible Cause: The formulation is a supersaturated and thermodynamically unstable solution.

  • Troubleshooting Steps:

    • Prepare fresh: It is highly recommended to prepare the dosing solution fresh just before administration.[4]

    • Assess stability: If the formulation must be prepared in advance, conduct a short-term stability assessment by letting it stand at room temperature and visually inspecting for precipitation at different time points.

    • Maintain temperature: If the compound's solubility is temperature-dependent, try to maintain a consistent temperature during preparation and administration.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Weight346.92 g/mol (hydrochloride salt)[6]
pKa9.2[1]
logP5.29[1]
Aqueous Solubility (Water)~2 mg/mL (requires sonication and heating)[3]
Aqueous Solubility (PBS)~1.25 mg/mL (requires sonication and heating)[2]
Solubility in DMSO≥ 50 mg/mL[2]

Table 2: Example Formulations for In Vivo Administration of this compound

Formulation ComponentsExample Ratio (v/v)Final ConcentrationReference
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%Vehicle composition[2]
DMSO / 20% SBE-β-CD in Saline10% / 90%≥ 5 mg/mL[4]
DMSO / Corn Oil10% / 90%≥ 5 mg/mL[4][5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol provides a general method for determining the kinetic solubility of this compound in a buffered solution.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Microtiter plates (96-well)

  • Plate shaker/incubator

  • Nephelometer or UV spectrophotometer with a plate reader

Methodology:

  • Prepare a stock solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution with DMSO.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to another microtiter plate containing a larger volume of PBS (e.g., 198 µL) to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate it at a controlled temperature (e.g., 25°C or 37°C) with shaking for a set period (e.g., 2 hours).

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

    • UV Spectrophotometry: To determine the concentration of the dissolved compound, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax. Calculate the concentration based on a standard curve.

Protocol 2: Preparation of this compound Formulation for Intraperitoneal (IP) Injection

This protocol details the preparation of a 5 mg/mL dosing solution using a co-solvent system.

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile tubes and syringes

Methodology:

  • Prepare the stock solution: Weigh the required amount of this compound and dissolve it in DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL). Use sonication if necessary to ensure it is fully dissolved.

  • Prepare the vehicle mixture: In a sterile tube, combine the vehicle components. For a 1 mL final volume, the following is an example based on a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation:

    • Start with 100 µL of the 50 mg/mL this compound stock solution in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until homogeneous.

  • Add the aqueous component: Slowly add 450 µL of sterile saline to the mixture while continuously vortexing or stirring.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation. The solution should be clear.

  • Administration: Use the freshly prepared formulation for intraperitoneal injection.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_troubleshooting Troubleshooting start Weigh Mepazine HCl dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso mix_drug_vehicle Add Stock to Co-solvent Mix dissolve_dmso->mix_drug_vehicle prepare_vehicle Prepare Co-solvent Mix (e.g., PEG300, Tween-80) prepare_vehicle->mix_drug_vehicle add_aqueous Slowly Add Saline with Vortexing mix_drug_vehicle->add_aqueous final_solution Final Dosing Solution add_aqueous->final_solution precipitate_check Precipitation? add_aqueous->precipitate_check prepare_fresh Prepare Fresh Before Dosing final_solution->prepare_fresh adjust_ratio Adjust Co-solvent Ratio precipitate_check->adjust_ratio Yes use_cyclodextrin Use Cyclodextrin precipitate_check->use_cyclodextrin Yes

Caption: Workflow for preparing and troubleshooting Mepazine HCl formulations.

solubility_decision_tree start Need to Solubilize Mepazine HCl for In Vivo Study check_solubility Initial Solubility Check in Aqueous Buffer (e.g., PBS) start->check_solubility sufficient_sol Sufficient Solubility? check_solubility->sufficient_sol use_simple_vehicle Use Simple Aqueous Vehicle (e.g., acidified saline) sufficient_sol->use_simple_vehicle Yes cosolvent_approach Co-solvent Approach (DMSO, PEG300, Tween-80) sufficient_sol->cosolvent_approach No cyclodextrin_approach Cyclodextrin Approach (SBE-β-CD) sufficient_sol->cyclodextrin_approach No lipid_approach Lipid-Based Formulation (e.g., Corn Oil) sufficient_sol->lipid_approach No proceed_dosing Proceed to Dosing use_simple_vehicle->proceed_dosing cosolvent_approach->proceed_dosing cyclodextrin_approach->proceed_dosing lipid_approach->proceed_dosing

Caption: Decision tree for selecting a Mepazine HCl solubilization strategy.

References

Overcoming the hygroscopic properties of Mepazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic properties of Mepazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is clumping and difficult to handle. What is causing this?

A1: this compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This moisture absorption can lead to physical changes in the powder, such as clumping, caking, and poor flowability, which can complicate handling, weighing, and formulation processes.[2][3]

Q2: What are the potential consequences of moisture absorption for my experiments?

A2: Moisture absorption can have several detrimental effects on this compound, including:

  • Physical Instability: As observed, this includes clumping and poor flow, which can lead to inaccurate dosing.[3]

  • Chemical Degradation: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, potentially reducing the purity and potency of the active pharmaceutical ingredient (API).[4]

  • Altered Dissolution Rates: Changes in the physical form of the powder due to moisture can affect its dissolution profile, leading to variability in experimental results.[2]

Q3: How can I mitigate the hygroscopic properties of this compound?

A3: There are several strategies to overcome the challenges posed by the hygroscopicity of this compound. These can be broadly categorized into chemical modification and formulation/handling strategies. A primary strategy reported in the literature is the use of an alternative salt form.[1]

Q4: Is there an alternative to the hydrochloride salt of Mepazine that is less hygroscopic?

A4: Yes, research has shown that the hygroscopic nature of the hydrochloride salt of (S)-mepazine complicates its long-term quality maintenance. To address this, (S)-mepazine succinate (B1194679) has been developed as an alternative salt form with improved properties for both oral and intraperitoneal dosing.[1]

Q5: What immediate steps can I take in the laboratory to handle my current stock of this compound?

A5: To handle your existing this compound supply, it is crucial to minimize its exposure to moisture:

  • Controlled Environment: Handle the powder in a low-humidity environment, such as a glove box purged with nitrogen or dry air, or a room with controlled humidity (ideally below 40% relative humidity).[2]

  • Appropriate Storage: Store this compound in a tightly sealed container, preferably with a desiccant, to absorb any moisture within the container.[5] For long-term storage, keeping it at a low temperature (e.g., -20°C) in a sealed container is recommended.[6]

  • Proper Handling: When preparing solutions, use freshly opened, anhydrous solvents, as moisture-absorbing solvents like DMSO can impact solubility.[6]

Troubleshooting Guide

This section provides more detailed strategies to overcome the hygroscopic challenges of this compound during experimental workflows.

Issue 1: Powder Caking and Poor Flowability

Symptoms:

  • The powder is not free-flowing.

  • Clumps are visible in the material.

  • Difficulty in accurately weighing the powder.

Solutions:

  • Environmental Control:

    • Short-term: Work in a fume hood with a dry nitrogen stream or in a glove box with controlled humidity.

    • Long-term: If you frequently work with hygroscopic compounds, consider investing in a humidity-controlled chamber.

  • Formulation with Excipients (Co-processing):

    • For solid dosage form development, blending this compound with excipients that have a lower affinity for water can improve flowability.[7]

    • Recommended Excipients:

      • Glidants: Colloidal silicon dioxide can improve flow properties and also acts as a moisture scavenger.[8]

      • Fillers: Non-hygroscopic fillers like mannitol (B672) or anhydrous lactose (B1674315) are preferable to those with higher moisture content like starch.[8]

      • Co-processed Excipients: Products like silicified microcrystalline cellulose (B213188) offer enhanced flowability and compressibility.[9][10]

Issue 2: Chemical Instability and Degradation

Symptoms:

  • Appearance of new peaks in analytical chromatograms (e.g., HPLC).

  • Changes in the physical appearance of the powder (e.g., color change).

  • Inconsistent results in biological assays.

Solutions:

  • Salt Form Selection:

    • As mentioned, the most effective solution is to use (S)-mepazine succinate , which was specifically developed to overcome the stability issues of the hydrochloride salt.[1]

  • Protective Formulation Strategies:

    • Film Coating: For tablet formulations, applying a moisture-barrier film coating can protect the hygroscopic core from the environment.[11][12] A combination of hydrophilic (e.g., HPMC) and hydrophobic (e.g., shellac) polymers can provide a balance of moisture protection and drug release.[13][14]

    • Encapsulation: Enclosing the this compound in a protective shell, such as a lipid-based matrix or a hard capsule with low moisture content, can prevent moisture ingress.[15][16]

Issue 3: Inconsistent Dissolution and Bioavailability

Symptoms:

  • High variability in in-vitro dissolution profiles.

  • Inconsistent efficacy in in-vivo experiments.

Solutions:

  • Control of Manufacturing Processes:

    • For formulation development, processes that avoid water, such as dry granulation or direct compression, are recommended over wet granulation.[8]

    • Ensure that all excipients used have low moisture content.[8]

  • Packaging:

    • Utilize high-barrier packaging, such as aluminum foil blisters or high-density polyethylene (B3416737) (HDPE) bottles containing desiccants, to protect the final dosage form from moisture during storage.[17]

Quantitative Data and Experimental Protocols

While specific quantitative data for this compound's moisture sorption isotherm is not publicly available, the following tables summarize general data for moisture-protective excipients and provide example experimental protocols that can be adapted.

Table 1: Comparison of Moisture-Protective Formulation Strategies
StrategyMechanismAdvantagesDisadvantagesKey Experimental Parameters
Salt Formation Altering the crystal lattice to reduce hygroscopicity.Often the most effective solution for inherent instability.May alter other physicochemical properties like solubility.Salt screening, pKa determination, stability studies.
Film Coating Creates a physical barrier against moisture.Effective for solid dosage forms, can also mask taste.Can be a complex and time-consuming process.Polymer type, coating thickness, plasticizer concentration, curing conditions.
Encapsulation Envelops the API in a protective matrix.Provides excellent protection, can modify release profile.May involve complex processes and specialized equipment.Wall material selection, core-to-wall ratio, solvent selection.
Co-processing Blending with excipients that repel or absorb moisture.Simple to implement, can improve flow and compressibility.May not be sufficient for highly hygroscopic compounds.Excipient selection, API-to-excipient ratio, mixing method.
Table 2: Excipients for Mitigating Hygroscopicity
Excipient TypeExample(s)Function
Moisture Scavengers Colloidal Silicon Dioxide, Porous SilicaAdsorb moisture within the formulation, protecting the API.
Non-Hygroscopic Fillers Mannitol, Anhydrous Lactose, Microcrystalline Cellulose (low moisture grades)Provide bulk without attracting significant amounts of water.
Hydrophobic Lubricants Magnesium Stearate (B1226849)Reduce friction during tablet compression and can repel moisture.
Film-Forming Polymers HPMC, PVA, Shellac, Eudragit® seriesForm a protective barrier on the surface of solid dosage forms.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This method is used for the accurate quantification of water content in a solid sample.

Materials and Equipment:

  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Hydranal™-Composite 5)

  • Anhydrous methanol (B129727)

  • Water standard (e.g., Di-sodium tartrate dihydrate)

  • Airtight sample handling equipment

Procedure:

  • Standardization of Karl Fischer Reagent:

    • Add a precise volume of anhydrous methanol to the titration vessel.

    • Titrate to a stable endpoint to neutralize the solvent.

    • Accurately weigh a specific amount of water standard (e.g., 150-350 mg of di-sodium tartrate dihydrate) and add it to the vessel.[18]

    • Titrate with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (F) of the reagent in mg of water per mL of reagent.

  • Sample Analysis:

    • Neutralize the solvent in the titration vessel as before.

    • Accurately weigh a sample of this compound (the amount will depend on the expected water content) and quickly transfer it to the titration vessel.

    • Stir to dissolve the sample (if soluble in the solvent). If not, a high-speed homogenizer or a solvent with better solubility may be required.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • % Water = (Volume of KF reagent consumed × F × 100) / Sample weight (mg)

Protocol 2: General Method for Film Coating of a Hygroscopic Tablet Core

This protocol describes a basic method for applying a moisture-protective film coating.

Materials and Equipment:

  • Tablet cores containing this compound

  • Film-forming polymer (e.g., HPMC, Shellac)

  • Plasticizer (e.g., PEG 4000)

  • Opacifier/Pigment (e.g., Titanium dioxide)

  • Solvent (e.g., purified water, ethanol)

  • Tablet coating machine (e.g., perforated pan coater)

Procedure:

  • Preparation of Coating Solution:

    • Slowly add the film-forming polymer to the solvent while stirring continuously to avoid clumping.

    • Once the polymer is fully dispersed or dissolved, add the plasticizer and any other excipients (e.g., opacifier).

    • Continue stirring until a homogenous solution or suspension is formed.

  • Coating Process:

    • Pre-heat the tablet bed in the coating pan to the desired temperature (e.g., 40-50 °C).

    • Start the pan rotation at a set speed.

    • Begin spraying the coating solution onto the tumbling tablet bed at a controlled rate.

    • Ensure the inlet air temperature and flow rate are optimized to facilitate solvent evaporation without overwetting the tablets.

    • Continue the process until the desired weight gain (typically 2-5% for moisture protection) is achieved.

  • Drying/Curing:

    • After the coating solution is depleted, continue tumbling the tablets in the pan with heated air for a specified period to ensure complete removal of the solvent and proper film formation.

Protocol 3: Co-processing with Silicified Microcrystalline Cellulose (SMCC) for Direct Compression

This protocol outlines a simple blending process to improve the properties of a hygroscopic API for tableting.

Materials and Equipment:

  • This compound

  • Silicified Microcrystalline Cellulose (e.g., Prosolv® SMCC)

  • Lubricant (e.g., Magnesium Stearate)

  • V-blender or other suitable powder blender

  • Tablet press

Procedure:

  • Sieving: Pass this compound, SMCC, and magnesium stearate through appropriate mesh screens to ensure particle size uniformity and remove any agglomerates.

  • Blending:

    • Add the this compound and the bulk of the SMCC to a V-blender.

    • Blend for a predetermined time (e.g., 15-20 minutes) to achieve a homogenous mixture.

    • Add the lubricant (magnesium stearate) and blend for a shorter period (e.g., 3-5 minutes). Over-blending with the lubricant can negatively impact tablet hardness.

  • Compression:

    • Transfer the final blend to a tablet press.

    • Compress the blend into tablets using the appropriate tooling and compression force.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Solution Pathways cluster_formulation_strategies Formulation Details problem Mepazine HCl is Hygroscopic consequences Clumping, Degradation, Inconsistent Results problem->consequences salt Chemical Modification: Use (S)-Mepazine Succinate problem->salt Primary Solution formulation Formulation & Handling Strategies problem->formulation Alternative/Complementary Solutions coating Film Coating formulation->coating encapsulation Encapsulation formulation->encapsulation coprocessing Co-processing formulation->coprocessing

Caption: Logical workflow for addressing Mepazine HCl hygroscopicity.

troubleshooting_flowchart start Start: Experiencing Issues with Mepazine HCl issue What is the primary issue? start->issue caking Powder Caking/ Poor Flow issue->caking Physical Handling degradation Chemical Degradation/ Instability issue->degradation Purity/Potency dissolution Inconsistent Dissolution issue->dissolution Performance sol_caking Solution: - Control Humidity - Co-process with Excipients (e.g., Colloidal Silica) caking->sol_caking sol_degradation Solution: - Use (S)-Mepazine Succinate - Apply Film Coating - Encapsulate API degradation->sol_degradation sol_dissolution Solution: - Use Dry Granulation - Control Excipient Moisture - Use Protective Packaging dissolution->sol_dissolution

Caption: Troubleshooting flowchart for common hygroscopicity issues.

References

Mepazine hydrochloride long-term stability testing and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability testing and storage of mepazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored in a tightly closed container in a dry and well-ventilated place. For long-term storage as a powder, -20°C for up to 3 years is recommended.[1] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its stability.[2] Therefore, protection from moisture is critical.

Q2: What are the recommended storage conditions for this compound in solution?

A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles.[1] For solutions in DMSO, storage at -80°C for up to one year and -20°C for up to one month is suggested.[1] Another source suggests that stock solutions can be stored at -80°C for 6 months or -20°C for 1 month, sealed and away from moisture.[3] It is generally recommended to prepare fresh solutions for immediate use whenever possible.

Q3: What are the general principles for long-term stability testing of pharmaceutical substances like this compound?

A3: Long-term stability testing is guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[4][5][6] The purpose is to evaluate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[7] This testing helps to establish a re-test period for the drug substance and recommended storage conditions.[8]

Q4: What are the standard conditions for long-term stability testing according to ICH guidelines?

A4: The standard long-term storage condition for stability testing is 25°C ± 2°C with a relative humidity (RH) of 60% ± 5% RH, or 30°C ± 2°C with 65% RH ± 5% RH.[4][6] The selection of conditions depends on the climatic zone for which the product is intended.[6]

Q5: What is accelerated stability testing?

A5: Accelerated stability testing involves storing the substance under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a shorter duration, typically six months.[4][6] These studies are designed to increase the rate of chemical degradation and physical change of a drug substance and are used to predict its shelf life under the defined long-term storage conditions.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance of the powder (e.g., clumping, discoloration). Moisture absorption due to the hygroscopic nature of this compound.[2]Store in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed.
Precipitation observed in frozen stock solutions upon thawing. Poor solubility or supersaturation at lower temperatures.Gently warm the solution and sonicate to redissolve the precipitate.[3] For future use, consider preparing less concentrated stock solutions or using a different solvent system.
Inconsistent results in bioassays using stored solutions. Degradation of the compound in solution.Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1]
"Significant change" observed during accelerated stability testing. The compound may be sensitive to high temperature and/or humidity.A "significant change" is a failure to meet the specification.[10] If this occurs, intermediate stability testing (e.g., 30°C / 65% RH) should be conducted to determine appropriate storage conditions.[10]

Experimental Protocols

Protocol 1: Long-Term Stability Testing of this compound Powder

This protocol is based on the principles outlined in the ICH Q1A guideline.[4]

1. Materials:

  • At least three primary batches of this compound.[4]
  • Appropriate container closure systems that simulate the proposed storage and distribution packaging.[11]
  • Stability chambers set to the desired long-term and accelerated conditions.

2. Procedure:

  • Package the this compound samples from the three batches into the selected container closure systems.
  • Place the samples in stability chambers under the following conditions:
  • Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]
  • Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]
  • Pull samples at specified time points for analysis.
  • Long-Term Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[11]
  • Accelerated Testing Frequency: A minimum of three time points, including initial (0 months), 3 months, and 6 months.[11]
  • At each time point, analyze the samples for key quality attributes.

3. Analysis:

  • Appearance: Visual inspection for any changes in color or physical state.
  • Assay: Use a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
  • Water Content: Determine the water content by Karl Fischer titration, which is particularly important for a hygroscopic substance.
  • Other relevant physical and chemical tests as needed.

Data Presentation

Table 1: this compound Long-Term Stability Data Template (Storage at 25°C / 60% RH)

Time Point (Months)Batch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Batch 1 Degradants (%)Batch 2 Degradants (%)Batch 3 Degradants (%)Water Content (%)
0
3
6
9
12
18
24

Table 2: this compound Accelerated Stability Data Template (Storage at 40°C / 75% RH)

Time Point (Months)Batch 1 Assay (%)Batch 2 Assay (%)Batch 3 Assay (%)Batch 1 Degradants (%)Batch 2 Degradants (%)Batch 3 Degradants (%)Water Content (%)
0
3
6

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Analysis cluster_evaluation Data Evaluation start Select ≥ 3 Batches of This compound packaging Package in Proposed Container Closure System start->packaging long_term Long-Term 25°C / 60% RH packaging->long_term Place samples in chambers accelerated Accelerated 40°C / 75% RH packaging->accelerated Place samples in chambers pull_samples Pull Samples at Defined Time Points long_term->pull_samples accelerated->pull_samples analysis Perform Stability-Indicating Tests (Assay, Degradants, Water Content) pull_samples->analysis data_eval Evaluate Data and Establish Retest Period analysis->data_eval end Define Storage Conditions data_eval->end

Caption: Workflow for this compound Stability Testing.

Stability_Testing_Decision_Tree start Start Accelerated Stability Study check_change Significant Change Observed at 6 Months? start->check_change no_change Establish Retest Period Based on Real-Time Data check_change->no_change No yes_change Conduct Intermediate Stability Study (30°C / 65% RH) check_change->yes_change Yes end Finalize Retest Period and Storage Conditions no_change->end evaluate_intermediate Evaluate Intermediate Data and Long-Term Data yes_change->evaluate_intermediate evaluate_intermediate->end

Caption: Decision Tree for Stability Study Outcomes.

References

Identifying and mitigating Mepazine hydrochloride off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating the off-target effects of Mepazine hydrochloride.

Introduction to this compound

This compound is a phenothiazine (B1677639) derivative historically used as an antipsychotic.[1] More recently, it has been identified as a potent, cell-permeable, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) paracaspase.[2][3][4][5][6][7][8][9] MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF-κB signaling and lymphocyte activation.[6][7] Inhibition of MALT1 protease activity by Mepazine has shown therapeutic potential in treating certain cancers, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), and autoimmune diseases.[2][4][6][9]

However, as a phenothiazine, Mepazine is not entirely specific for MALT1 and is known to have off-target effects that can influence experimental outcomes.[10] This guide provides information on known and potential off-target effects of Mepazine and offers strategies to identify and mitigate them.

Known and Potential Off-Target Effects

While Mepazine is a valuable tool for studying MALT1 function, it is crucial to consider its potential off-target activities. As a phenothiazine derivative, Mepazine is not highly selective and may interact with other proteins, including G protein-coupled receptors (GPCRs).[10]

One of the most well-documented off-target effects of Mepazine is its MALT1-independent inhibition of RANKL-induced osteoclastogenesis.[2][3][4][11] This effect is thought to be mediated through the inhibition of the Ca2+/calmodulin-dependent signaling pathway, which in turn affects the expression of NFATc1, a key transcription factor in osteoclast differentiation.[2]

Table 1: Summary of this compound's On-Target and Known Off-Target Effects

Target/PathwayEffect of MepazineOn-Target/Off-TargetPotential Experimental Impact
MALT1 ParacaspaseInhibition of proteolytic activityOn-TargetReduced NF-κB signaling, apoptosis in MALT1-dependent cells.
RANKL-induced OsteoclastogenesisInhibitionOff-TargetMay confound studies on bone biology or immune cell function related to osteoclasts.
Ca2+/Calmodulin SignalingPotential InhibitionOff-TargetCould affect various cellular processes regulated by calcium and calmodulin.
G Protein-Coupled Receptors (GPCRs)Potential AntagonismOff-TargetMay interfere with signaling pathways initiated by a wide range of hormones and neurotransmitters.

Troubleshooting Guides

Issue 1: Unexpected experimental results potentially due to off-target effects.

Question: My experimental results with this compound are inconsistent with a purely MALT1-inhibitory effect. How can I confirm if off-target effects are at play?

Answer: It is essential to validate that the observed phenotype is a direct result of MALT1 inhibition. Here are several experimental approaches to investigate potential off-target effects:

1. Utilize a MALT1 Knockout/Knockdown System: The most definitive way to confirm an on-target effect is to compare the effect of Mepazine in wild-type cells versus cells lacking MALT1.

  • Experimental Protocol: MALT1 Knockout/Knockdown Validation

    • Generate or Obtain a MALT1 Deficient Cell Line:

      • Use CRISPR/Cas9 to generate a stable MALT1 knockout cell line.

      • Alternatively, use shRNA or siRNA to achieve transient knockdown of MALT1.

      • Commercial MALT1 knockout cell lines are also available.

    • Experimental Setup:

      • Culture wild-type and MALT1 deficient cells under identical conditions.

      • Treat both cell lines with a dose-range of this compound and a vehicle control (e.g., DMSO).

    • Phenotypic Analysis:

      • Perform the primary assay that yielded the unexpected results in both cell lines.

    • Interpretation:

      • On-Target Effect: If the phenotype observed with Mepazine in wild-type cells is absent in the MALT1 deficient cells, the effect is likely on-target.

      • Off-Target Effect: If Mepazine still produces the same effect in the MALT1 deficient cells, it is indicative of an off-target mechanism.

2. Employ a Structurally Unrelated MALT1 Inhibitor: Using another MALT1 inhibitor with a different chemical scaffold can help to distinguish between on-target and off-target effects.

  • Experimental Protocol: Comparative Inhibitor Study

    • Select a Comparative Inhibitor: Choose a well-characterized, specific MALT1 inhibitor that is structurally different from phenothiazines (e.g., MI-2).

    • Dose-Response Comparison: Perform parallel dose-response experiments with this compound and the comparative inhibitor in your cellular model.

    • Phenotypic Analysis: Assess the same endpoints for both compounds.

    • Interpretation:

      • If the comparative inhibitor does not replicate the phenotype observed with Mepazine, it suggests an off-target effect of Mepazine.

3. Perform a Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method to verify direct target engagement in intact cells. It is based on the principle that drug binding stabilizes the target protein against thermal denaturation.

  • Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

    • Cell Treatment: Treat your cells of interest with this compound or a vehicle control.

    • Thermal Challenge: Heat the cell lysates or intact cells across a range of temperatures.

    • Protein Solubilization and Detection: Separate soluble from aggregated proteins by centrifugation.

    • Analysis: Quantify the amount of soluble MALT1 protein at each temperature using Western blotting or other protein detection methods.

    • Interpretation: A shift in the melting curve of MALT1 to a higher temperature in the presence of Mepazine confirms direct binding and target engagement.

Diagram 1: Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Interpretation cluster_3 Conclusion A Unexpected Phenotype with Mepazine B MALT1 Knockout/ Knockdown A->B C Comparative MALT1 Inhibitor A->C D CETSA for Target Engagement A->D E Phenotype Lost in KO? (Yes) B->E Analyze F Phenotype Persists in KO? (Yes) B->F Analyze G Similar Phenotype with Other Inhibitor? (Yes) C->G Analyze H Different Phenotype with Other Inhibitor? (Yes) C->H Analyze I MALT1 Stabilization Observed? (Yes) D->I Analyze J On-Target Effect E->J K Off-Target Effect F->K G->J H->K I->J G RANKL RANKL RANK RANK Receptor RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 PLCg PLCγ TRAF6->PLCg MALT1 MALT1 TRAF6->MALT1 CaM Calmodulin PLCg->CaM Ca2+ release Calcineurin Calcineurin CaM->Calcineurin NFATc1_inactive NFATc1 (inactive) Calcineurin->NFATc1_inactive NFATc1_active NFATc1 (active) NFATc1_inactive->NFATc1_active Dephosphorylation GeneExpression Osteoclast Gene Expression NFATc1_active->GeneExpression Mepazine Mepazine Mepazine->CaM

References

Optimizing Mepazine hydrochloride dosage to minimize in vivo toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Mepazine hydrochloride dosage to minimize in vivo toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] MALT1 is a key mediator in the nuclear factor-κB (NF-κB) signaling pathway, which is crucial for the survival of certain cancer cells, particularly the activated B-cell (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[3][4] By inhibiting MALT1's proteolytic activity, this compound disrupts this signaling cascade, leading to apoptosis in MALT1-dependent cancer cells.[1][2]

Q2: What is the known acute toxicity of this compound?

The acute oral toxicity (LD50) of this compound in rats has been established at 1,000 mg/kg. The parent compound class, phenothiazines, can elicit adverse reactions affecting blood elements, neuromuscular function, and photosensitization.[5]

Q3: What are some reported efficacious in vivo doses of Mepazine in preclinical models?

In a murine xenogeneic tumor model of ABC-DLBCL, daily intraperitoneal administration of Mepazine at a dosage of 16 mg/kg was shown to significantly impair tumor expansion and induce apoptosis.[1]

Q4: What are common signs of toxicity to monitor for during in vivo studies with this compound?

Given that Mepazine is a phenothiazine (B1677639) derivative, researchers should monitor for general signs of toxicity such as weight loss, lethargy, and changes in behavior. Specific to phenothiazines, potential adverse effects can include neuromuscular problems and photosensitization.[5] Close observation for any neurological abnormalities or skin reactions is recommended.

Q5: How can this compound be formulated for in vivo administration?

This compound can be formulated for intraperitoneal injection. A common vehicle involves dissolving the compound in a mixture of solvents. For detailed formulation protocols, it is advisable to consult specialized resources or the supplier's instructions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected Animal Mortality - Dosage may be too high, exceeding the maximum tolerated dose (MTD).- Rapid administration leading to acute toxicity.- Improper formulation causing precipitation or embolism.- Review the dosage calculation and consider a dose de-escalation study.- Administer the injection slowly and ensure the animal is properly restrained.- Visually inspect the formulation for any precipitates before injection. Prepare fresh solutions for each use.
Significant Weight Loss in Animals (>15-20%) - Systemic toxicity affecting appetite and metabolism.- Dehydration.- Reduce the dosage or the frequency of administration.- Provide supportive care, such as supplemental hydration and nutrition.- Monitor animal weight daily.
Observed Neurological Symptoms (e.g., tremors, ataxia) - Phenothiazine-related neurotoxicity.- Immediately discontinue treatment in the affected animal and consult with a veterinarian.- Consider reducing the dose in subsequent cohorts.- Carefully observe animals for any subtle behavioral changes.
Skin Irritation or Photosensitivity - Known side effect of phenothiazine compounds.[5]- Minimize the exposure of treated animals to direct sunlight or UV light.- If skin lesions develop, consult with a veterinarian for appropriate care.
Inconsistent Efficacy Results - Issues with drug formulation and stability.- Variability in drug administration.- Development of resistance.- Ensure the formulation is homogenous and stable. Prepare fresh as needed.- Standardize the administration technique (e.g., injection site, volume).- Investigate potential mechanisms of resistance if efficacy diminishes over time.

Quantitative Toxicity and Dosage Data

The following table summarizes key quantitative data for this compound to aid in experimental design.

Parameter Species Value Route of Administration Reference
Acute Oral LD50 Rat1,000 mg/kgOral
Efficacious Dose in ABC-DLBCL Xenograft Model Mouse16 mg/kg (daily)Intraperitoneal[1]

Experimental Protocols

Protocol: In Vivo Dose-Finding and Toxicity Study of this compound in a Murine Xenograft Model

  • Animal Model: Utilize an appropriate immunodeficient mouse strain (e.g., NOD/SCID) for xenograft studies with human cancer cell lines.

  • Cell Implantation: Subcutaneously implant a known number of cancer cells (e.g., 5-10 x 10^6 ABC-DLBCL cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before initiating treatment. Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Dose Preparation: Prepare this compound in a sterile vehicle suitable for intraperitoneal injection. Ensure complete dissolution and filter-sterilize the solution.

  • Dose Escalation/De-escalation:

    • Begin with a conservative starting dose, informed by literature data (e.g., a fraction of the reported efficacious dose of 16 mg/kg).

    • Establish multiple dose cohorts (e.g., 5, 10, 20, 40 mg/kg).

    • Administer the assigned dose daily via intraperitoneal injection.

  • Toxicity Monitoring:

    • Record the body weight of each animal daily.

    • Perform daily clinical observations for signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.).

    • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity.

    • Perform gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • Efficacy Evaluation:

    • Continue to measure tumor volume throughout the study.

    • At the study endpoint, excise and weigh the tumors.

  • Data Analysis:

    • Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not induce significant toxicity (e.g., >20% body weight loss or mortality).

    • Correlate dose levels with anti-tumor efficacy (tumor growth inhibition).

Visualizations

MALT1 Signaling Pathway and Inhibition by this compound

MALT1_Signaling_Pathway cluster_upstream Upstream Activation cluster_malt1 MALT1 Complex cluster_downstream Downstream Signaling Antigen_Receptor Antigen Receptor (BCR/TCR) CARMA1_BCL10 CARMA1/BCL10 Complex Antigen_Receptor->CARMA1_BCL10 Stimulation MALT1 MALT1 CARMA1_BCL10->MALT1 Recruitment and Activation NF_kappaB NF-κB Activation MALT1->NF_kappaB Proteolytic Cleavage of Substrates Gene_Expression Gene Expression (Proliferation, Survival) NF_kappaB->Gene_Expression Mepazine_HCl This compound Mepazine_HCl->MALT1 Inhibition

Caption: MALT1 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Dose Optimization

Dose_Optimization_Workflow Start Start: Establish Xenograft Model Dose_Cohorts Define Dose Escalation Cohorts Start->Dose_Cohorts Treatment Daily Intraperitoneal Administration Dose_Cohorts->Treatment Monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs Treatment->Monitoring Decision Adverse Effects? Monitoring->Decision Endpoint Study Endpoint Determination Analysis Data Analysis: - Efficacy (Tumor Growth Inhibition) - Toxicity (Weight, Histopathology, Bloodwork) Endpoint->Analysis MTD Determine Maximum Tolerated Dose (MTD) Analysis->MTD Optimal_Dose Identify Optimal Therapeutic Dose MTD->Optimal_Dose Decision->Treatment Yes (Adjust Dose) Decision->Endpoint No

Caption: Workflow for in vivo dose optimization and toxicity assessment.

References

Technical Support Center: Mepazine Hydrochloride Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to Mepazine hydrochloride in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cancer cells?

This compound is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1).[1][2][3][4] MALT1 is a paracaspase that plays a crucial role in the activation of the NF-κB signaling pathway, which is essential for the survival and proliferation of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[5][6][7] By inhibiting the proteolytic activity of MALT1, this compound disrupts NF-κB signaling, leading to decreased cell viability and induction of apoptosis in MALT1-dependent cancer cells.[1][2][4]

Q2: In which cancer cell lines has this compound shown efficacy?

This compound has demonstrated significant activity in cancer cell lines that are dependent on the MALT1/NF-κB signaling pathway. This primarily includes the ABC subtype of DLBCL cell lines such as HBL1, OCI-Ly3, U2932, and TMD8.[1][2][8] It has shown lesser effect on Germinal Center B-Cell like (GCB) DLBCL cell lines.[1][2][8] Studies have also indicated its potential in other cancers where MALT1 is implicated, such as pancreatic cancer.

Q3: What are the typical concentrations of this compound used in in vitro experiments?

The effective concentration of this compound can vary between cell lines. Generally, concentrations in the range of 5-20 µM are used to induce a decrease in cell viability in sensitive ABC-DLBCL cell lines over a 4-day incubation period.[1][2][8]

Q4: Are there any known resistance mechanisms to this compound?

While specific acquired resistance mechanisms to this compound have not been extensively documented in the literature, resistance to MALT1 inhibitors, in general, is an area of active research. Potential mechanisms of resistance can be hypothesized based on the known signaling pathways. These may include:

  • Mutations downstream of MALT1: Genetic alterations in components of the NF-κB pathway that are downstream of MALT1, such as a constitutively active form of IKKβ, could bypass the need for MALT1 activity and confer resistance.[5]

  • Activation of bypass signaling pathways: Upregulation of alternative pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of MALT1 and promote cell survival.[9][10][11]

  • Alterations in the tumor microenvironment: In an in vivo context, regulatory T cells (Tregs) within the tumor microenvironment can suppress anti-tumor immunity. MALT1 inhibition can reprogram these Tregs, but resistance may arise through other immunosuppressive mechanisms.[12]

  • Drug efflux pumps: Although not specifically documented for Mepazine, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance in cancer and could potentially reduce intracellular concentrations of Mepazine.

Troubleshooting Guide

This guide provides a structured approach to investigate potential resistance to this compound in your cancer cell line experiments.

Problem: Reduced or no significant decrease in cell viability upon this compound treatment.

Step 1: Initial Verification and Optimization

  • Confirm Drug Potency: Ensure the this compound stock solution is correctly prepared and stored to maintain its activity.

  • Optimize Treatment Conditions:

    • Concentration: Perform a dose-response experiment with a wider range of this compound concentrations.

    • Duration: Extend the treatment duration (e.g., up to 7 days) to account for slower-acting effects in your specific cell line.

  • Cell Line Authentication: Verify the identity and purity of your cancer cell line to rule out contamination or misidentification.

Step 2: Assess Target Engagement - MALT1 Activity

  • Rationale: To confirm that this compound is reaching its target and inhibiting MALT1 activity in your experimental setup.

  • Recommended Experiment: MALT1 Cleavage Assay. This assay measures the proteolytic activity of MALT1. A reduction in MALT1 activity in treated cells compared to untreated controls indicates successful target engagement.

Step 3: Investigate Downstream NF-κB Signaling

  • Rationale: To determine if the NF-κB pathway is being effectively inhibited. Resistance may occur if the pathway remains active despite MALT1 inhibition.

  • Recommended Experiment: Western Blot analysis of key NF-κB pathway proteins.

    • p65 (RelA) nuclear translocation: A hallmark of NF-κB activation is the translocation of the p65 subunit to the nucleus. Compare the levels of p65 in the nuclear and cytoplasmic fractions of treated and untreated cells.

    • IκBα degradation: In the canonical NF-κB pathway, IκBα is degraded upon activation. Assess the levels of total IκBα.

    • Phospho-IκBα: Look at the levels of phosphorylated IκBα as an indicator of upstream pathway activation.

Step 4: Explore Potential Bypass Pathways

  • Rationale: Cancer cells can develop resistance by activating alternative survival pathways. The PI3K/AKT/mTOR pathway is a common bypass mechanism.

  • Recommended Experiment: Western Blot analysis of key PI3K/AKT/mTOR pathway proteins.

    • Phospho-AKT (Ser473): Increased levels indicate activation of the PI3K/AKT pathway.

    • Phospho-mTOR (Ser2448): Increased levels suggest activation of the mTOR pathway.

    • Phospho-S6 Ribosomal Protein (Ser235/236): A downstream effector of mTOR signaling.

Step 5: Evaluate for General Multidrug Resistance Mechanisms

  • Rationale: Overexpression of drug efflux pumps can lead to broad-spectrum drug resistance.

  • Recommended Experiment:

    • Western Blot or qPCR for ABC transporters: Assess the expression levels of common ABC transporters like P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).

    • Efflux Pump Inhibition Assay: Treat cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil (B1683045) for P-gp) and measure cell viability.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Notes
GSTMALT1 (full length)-0.83Recombinant enzyme
GSTMALT1 (325-760)-0.42Recombinant enzyme
HBL1ABC-DLBCL5-20 (effective range)Decrease in cell viability observed
OCI-Ly3ABC-DLBCL5-20 (effective range)Decrease in cell viability observed
U2932ABC-DLBCL5-20 (effective range)Decrease in cell viability observed
TMD8ABC-DLBCL5-20 (effective range)Decrease in cell viability observed

Note: The effective concentration range is provided as specific IC50 values for these cell lines are not consistently reported in the initial search results.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol measures cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plate

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 96 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cancer cell lines treated with this compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Harvest both adherent and floating cells from your culture plates.

  • Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

Western Blot for NF-κB and PI3K/AKT/mTOR Pathway Proteins

This protocol allows for the detection and quantification of specific proteins in cell lysates.

Materials:

  • SDS-PAGE equipment

  • Electrotransfer apparatus

  • PVDF or nitrocellulose membranes

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

MALT1_Signaling_Pathway BCR BCR/TCR Activation CARD11_BCL10 CARD11/BCL10 Complex BCR->CARD11_BCL10 MALT1 MALT1 CARD11_BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Mepazine Mepazine hydrochloride Mepazine->MALT1 Inhibits IKK_Complex IKK Complex TRAF6->IKK_Complex IkBa_p50_p65 IκBα-p50/p65 IKK_Complex->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 IκBα degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription

Caption: MALT1 Signaling Pathway and this compound Inhibition.

Troubleshooting_Workflow Start Start: Reduced cell viability with Mepazine HCl Step1 Step 1: Verify Drug & Conditions (Dose-response, Duration) Start->Step1 Step2 Step 2: Assess MALT1 Activity (Cleavage Assay) Step1->Step2 Decision1 MALT1 Inhibited? Step2->Decision1 Step3 Step 3: Investigate NF-κB Pathway (Western Blot: p65, IκBα) Decision1->Step3 Yes Check_Setup Re-evaluate experimental setup (Drug potency, Cell line) Decision1->Check_Setup No Decision2 NF-κB Pathway Inhibited? Step3->Decision2 Step4 Step 4: Explore Bypass Pathways (Western Blot: p-AKT, p-mTOR) Decision2->Step4 Yes Conclusion1 Potential Resistance: Downstream NF-κB activation Decision2->Conclusion1 No Step5 Step 5: Evaluate ABC Transporters (qPCR, Western Blot, Inhibition) Step4->Step5 Conclusion2 Potential Resistance: Bypass pathway activation Step4->Conclusion2 Conclusion3 Potential Resistance: Drug efflux Step5->Conclusion3

Caption: Troubleshooting Workflow for this compound Resistance.

Resistance_Mechanisms Mepazine Mepazine hydrochloride MALT1 MALT1 Inhibition Mepazine->MALT1 NFkB_Inhibition NF-κB Pathway Inhibition MALT1->NFkB_Inhibition Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Resistance Resistance Cell_Survival Cell Survival Resistance->Cell_Survival Downstream_Activation Downstream Activation (e.g., active IKKβ) Downstream_Activation->Resistance leads to Bypass_Pathway Bypass Pathway Activation (e.g., PI3K/AKT/mTOR) Bypass_Pathway->Resistance leads to Drug_Efflux Increased Drug Efflux (ABC Transporters) Drug_Efflux->Resistance leads to

References

Managing unexpected side effects of Mepazine hydrochloride in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing unexpected side effects of Mepazine hydrochloride in animal models.

Troubleshooting Guides

This section provides a question-and-answer guide to directly address specific issues that may be encountered during experiments with this compound.

Question: We are observing signs of immune-related adverse events, such as dermatitis or gastrointestinal issues (diarrhea, weight loss), in our long-term studies. What could be the cause and how should we manage this?

Answer:

Prolonged inhibition of the MALT1 protease by this compound may lead to a reduction in regulatory T cells (Tregs), which can result in an imbalance in the immune system and the development of autoimmune-like pathologies.[1][2] While some studies with Mepazine in mice have not shown severe systemic autoimmunity, it remains a potential risk, especially in long-term studies or in certain animal models.[3][4][5]

Management Strategy:

  • Monitor Animal Health: Implement a scoring system to monitor for clinical signs of immune-mediated adverse effects.

  • Supportive Care: For mild dermatitis, consult with a veterinarian about topical treatments. For gastrointestinal issues, provide supportive care such as subcutaneous fluids for dehydration and nutritional support with highly palatable and easily digestible food.

  • Dose Modification: If adverse events are moderate to severe and impact animal welfare, consider a dose reduction or a temporary cessation of treatment, if experimentally permissible.

  • Pathological Assessment: At the end of the study, or if an animal reaches a humane endpoint, perform a thorough histopathological examination of relevant tissues (e.g., skin, gastrointestinal tract, liver, lungs) to confirm immune cell infiltration.

Question: Our animals are exhibiting neurological signs such as tremors, abnormal posture, or changes in activity levels. What is the likely cause and what should we do?

Answer:

This compound belongs to the phenothiazine (B1677639) class of compounds, which are known to sometimes cause neurological side effects, including extrapyramidal symptoms.[6] While another MALT1 inhibitor, Biperiden, is used to treat these side effects, the potential for Mepazine to induce them, especially at higher doses, should be considered.[6]

Management Strategy:

  • Detailed Observation: Carefully document the onset, duration, and severity of the neurological signs. Video recording can be useful for later analysis.

  • Dose-Response Assessment: If these signs appear to be dose-dependent, a dose reduction may alleviate the symptoms.

  • Consult a Veterinarian: A veterinarian experienced with laboratory animal neurology can help to rule out other causes and provide guidance on management.

  • Consider Co-treatment (with caution): In some clinical contexts, anticholinergic agents are used to manage phenothiazine-induced neurological effects.[6] However, the scientific implications of such a co-treatment in a research setting would need to be carefully considered as it may introduce confounding variables.

Question: We are observing organ-related toxicities, such as elevated liver enzymes or kidney markers, in our blood analysis. How should we approach this?

Answer:

High doses of phenothiazines have been reported to potentially cause damage to the liver, kidneys, and other organs in rodents.[7] It is crucial to monitor for signs of organ toxicity, especially in studies involving high doses or long-term administration of this compound.

Management Strategy:

  • Regular Monitoring: Conduct regular blood chemistry analysis to monitor liver and kidney function.

  • Histopathology: At the end of the study, perform a detailed histopathological analysis of key organs to identify any treatment-related changes.

  • Dose Adjustment: If signs of toxicity are detected, consider reducing the dose of this compound.

  • Supportive Care: Depending on the nature and severity of the organ toxicity, supportive care measures may be necessary, as advised by a veterinarian.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[2][8][9][10] By inhibiting MALT1, it can suppress the activation of the NF-kB pathway, which is crucial for the survival of certain cancer cells, and modulate T-cell activation.[3][4]

Q2: What are the recommended dosages and administration routes for this compound in mice?

A2: The dosage and administration route can vary depending on the experimental model. A commonly cited dosage for in vivo studies in mice is 16 mg/kg, administered via intraperitoneal injection.[8][9][10] However, oral administration has also been documented.[5] It is essential to determine the optimal dose and route for your specific research question.

Q3: Are there any known effects of this compound on regulatory T cells (Tregs)?

A3: The effect on Tregs appears to be complex. While some potent MALT1 inhibitors have been shown to reduce Treg numbers and lead to autoimmune-like symptoms in rats and dogs, studies with Mepazine in mice have suggested it may not significantly affect Treg development or numbers in the periphery at therapeutic doses.[1][2][4][5] Researchers should, however, remain vigilant for any signs of immune dysregulation in their specific models.

Q4: What are the signs of general toxicity to monitor for in animals receiving this compound?

A4: General signs of toxicity are similar to those for other investigational compounds and can include weight loss, changes in appearance (piloerection, hunched posture), reduced activity, and changes in food and water consumption. Regular monitoring of these parameters is crucial for animal welfare.

Data Presentation

Table 1: Summary of In Vivo Administration of this compound in Mice

Animal ModelDosageAdministration RouteFrequencyKey FindingsReference
Murine DLBCL Xenograft (NSG mice)16 mg/kgIntraperitonealDailyImpaired tumor expansion, induced apoptosis[8][9][10]
Experimental Autoimmune Encephalomyelitis (EAE)Not specifiedNot specifiedProphylactically and therapeuticallyAttenuated disease symptoms[4]
Immunogenic and Poorly Immunogenic Tumor ModelsNot specifiedOral and IntraperitonealNot specifiedInhibition of tumor growth[5]

Table 2: Potential Unexpected Side Effects and Monitoring Parameters

Potential Side EffectCausal HypothesisKey Monitoring Parameters
Immune-Related Adverse Events MALT1 inhibition leading to Treg dysfunction- Daily clinical scoring (skin condition, fecal consistency) - Weekly body weight measurement - Histopathology of skin and GI tract at necropsy
Neurological Disturbances Phenothiazine class effect (extrapyramidal symptoms)- Observation for tremors, ataxia, abnormal posture - Behavioral tests (e.g., open field) if applicable
Organ Toxicity High-dose phenothiazine effects- Regular blood chemistry (ALT, AST, BUN, Creatinine) - Histopathology of liver and kidneys at necropsy

Experimental Protocols

Protocol 1: Clinical Health Scoring for Animals on this compound Study

Objective: To systematically monitor the health and well-being of animals throughout the study.

Materials:

  • Animal observation log

  • Calibrated scale for body weight

Procedure:

  • Daily Observations: At least once daily, observe each animal for the following parameters and assign a score from 0 (normal) to 3 (severe) for each category:

    • Appearance: Coat condition (smooth vs. piloerect), posture (normal vs. hunched), and general grooming.

    • Activity: Normal exploratory behavior, reduced movement, or lethargy.

    • Gastrointestinal Signs: Normal feces, soft stools, or diarrhea.

    • Neurological Signs: Normal gait, tremors, or ataxia.

  • Weekly Body Weight: Record the body weight of each animal at least once a week. A weight loss of more than 15% from baseline may be a humane endpoint.

  • Intervention Thresholds: Establish clear criteria for intervention. For example, a cumulative score above a certain threshold or significant weight loss should trigger a veterinary consultation and consideration of supportive care or dose modification.

Protocol 2: Preparation and Administration of this compound for In Vivo Studies

Objective: To provide a general guideline for the preparation and administration of this compound.

Materials:

  • This compound powder

  • Appropriate vehicle (e.g., DMSO, corn oil, saline with SBE-β-CD)

  • Sterile syringes and needles

  • Vortex mixer and/or sonicator

Procedure for Intraperitoneal Injection (Example Formulation):

  • Formulation: A common formulation involves dissolving this compound in a vehicle suitable for intraperitoneal injection. For example, a stock solution in DMSO can be diluted with saline containing a solubilizing agent like SBE-β-CD. Note: Always consult solubility data for the specific salt form of Mepazine being used.

  • Dose Calculation: Calculate the required volume for injection based on the animal's most recent body weight and the target dose (e.g., 16 mg/kg).

  • Administration:

    • Properly restrain the animal.

    • Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure the needle is not in a blood vessel or organ.

    • Inject the solution slowly.

  • Post-Injection Monitoring: Observe the animal for a few minutes after injection for any immediate adverse reactions.

Mandatory Visualization

MALT1_Signaling_Pathway cluster_TCR T-Cell Receptor Activation cluster_CBM CBM Complex TCR TCR/CD28 CARMA1 CARMA1 TCR->CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-kB IKK_complex->NFkB Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression Mepazine Mepazine hydrochloride Mepazine->MALT1

Caption: this compound inhibits the MALT1 protease within the CBM complex.

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Measurements (Weight, Clinical Score) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping treatment Mepazine HCl or Vehicle Administration grouping->treatment monitoring Daily Clinical Scoring & Weekly Weight treatment->monitoring endpoint Endpoint Reached treatment->endpoint adverse_event Adverse Event? monitoring->adverse_event monitoring->endpoint adverse_event->monitoring No supportive_care Supportive Care & Dose Modification adverse_event->supportive_care Yes supportive_care->monitoring necropsy Necropsy & Tissue Collection (Blood, Organs) endpoint->necropsy

Caption: Experimental workflow for a this compound study with side effect monitoring.

Troubleshooting_Logic observation Adverse Clinical Sign Observed classify Classify Sign observation->classify gi_signs GI Signs (Diarrhea, Weight Loss) classify->gi_signs GI neuro_signs Neurological Signs (Tremors, Ataxia) classify->neuro_signs Neurological skin_signs Skin Lesions (Dermatitis) classify->skin_signs Dermatological gi_action Action: - Supportive Care (Fluids) - Nutritional Support - Monitor Weight gi_signs->gi_action neuro_action Action: - Document Severity - Consider Dose Reduction - Veterinary Consult neuro_signs->neuro_action skin_action Action: - Veterinary Consult - Consider Topical Treatment - Monitor Progression skin_signs->skin_action

Caption: Troubleshooting logic for common side effects of this compound.

References

Technical Support Center: Mepazine Hydrochloride and Caspase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the impact of Mepazine hydrochloride on caspase-3 and -8 activity.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of this compound on caspase-3 and -8 activity?

A1: this compound is a potent and selective inhibitor of MALT1 protease.[1][2][3] MALT1 is a key component of a signaling pathway that promotes cell survival through the activation of NF-κB. By inhibiting MALT1, this compound can suppress anti-apoptotic signals, thereby promoting apoptosis.[4][5] Consequently, treatment with this compound is expected to lead to the activation of the caspase cascade. This typically involves the activation of initiator caspases, such as caspase-8, and subsequent activation of executioner caspases, like caspase-3.

Q2: Why am I not observing a significant increase in caspase-3/8 activity after treating my cells with this compound?

A2: There are several potential reasons for this observation:

  • Cell Line Specificity: The pro-apoptotic effects of this compound have been noted to be particularly effective in specific cell lines, such as activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL).[1][2] Ensure that your chosen cell line is sensitive to MALT1 inhibition-induced apoptosis.

  • Time-Course and Dose-Dependence: Caspase activation is a dynamic process. It is crucial to perform a time-course and dose-response experiment to identify the optimal concentration of this compound and the peak time for caspase activation in your specific cell model.

  • Assay Sensitivity: Ensure your caspase activity assay is sensitive enough to detect changes. Consider using a fluorometric or luminometric assay for higher sensitivity compared to colorimetric assays.[6]

  • Cell Health: Ensure that your cells are healthy and not overly confluent before treatment, as this can affect their response to stimuli.

Q3: Can this compound directly activate caspases?

A3: this compound is not known to be a direct activator of caspases. Its mechanism of action is centered on the inhibition of MALT1 protease activity.[3][4] The subsequent activation of caspases is an indirect, downstream consequence of the inhibition of pro-survival signaling pathways.

Q4: Should I measure both caspase-8 and caspase-3 activity?

A4: Yes, measuring both is highly recommended. Caspase-8 is an initiator caspase often associated with the extrinsic apoptotic pathway, while caspase-3 is a key executioner caspase. Measuring both can provide a more comprehensive understanding of the apoptotic pathway being activated by this compound treatment.

Troubleshooting Guides

Issue 1: High background signal in my caspase activity assay.

  • Possible Cause: Incomplete cell lysis or carry-over of interfering substances.

    • Solution: Ensure complete cell lysis by following the recommended protocol. After cell lysis, centrifuge the samples adequately to pellet cell debris and use the supernatant for the assay.

  • Possible Cause: Contamination of reagents.

    • Solution: Use fresh, sterile reagents and pipette tips.

  • Possible Cause: Autofluorescence of the compound or cell culture medium.

    • Solution: Run a control well with this compound in cell-free media to check for compound interference. Also, include a blank control with just the assay buffer and substrate.

Issue 2: Inconsistent results between replicate wells.

  • Possible Cause: Inaccurate pipetting or uneven cell seeding.

    • Solution: Ensure accurate and consistent pipetting of cells, this compound, and assay reagents. Verify that cells are evenly distributed in the wells of your microplate.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.

Issue 3: No caspase activity detected even with a positive control.

  • Possible Cause: Inactive or degraded reagents.

    • Solution: Check the expiration dates of your assay kit components. Ensure that enzymes and substrates have been stored correctly, typically at -20°C or -80°C.[7][8]

  • Possible Cause: Incorrect assay procedure.

    • Solution: Carefully review the assay protocol. Ensure that the incubation times and temperatures are correct and that the correct filters (for fluorometric assays) or wavelength (for colorimetric assays) are being used for detection.[7][8]

Quantitative Data Summary

The following tables present hypothetical data illustrating the expected dose-dependent effect of this compound on caspase-3 and -8 activity in a sensitive cell line (e.g., ABC-DLBCL).

Table 1: Effect of this compound on Caspase-3 Activity

Mepazine HCl (µM)Fold Increase in Caspase-3 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.1
11.8 ± 0.2
53.5 ± 0.4
105.2 ± 0.6
204.8 ± 0.5

Table 2: Effect of this compound on Caspase-8 Activity

Mepazine HCl (µM)Fold Increase in Caspase-8 Activity (Mean ± SD)
0 (Vehicle Control)1.0 ± 0.08
11.5 ± 0.15
52.8 ± 0.3
104.1 ± 0.4
203.9 ± 0.4

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed a sensitive cell line (e.g., ABC-DLBCL) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of appropriate culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 2: Caspase-3/8 Activity Assay (Fluorometric)

This protocol is a general guideline. Refer to the manufacturer's instructions for your specific assay kit.[9]

  • Cell Lysis: After treatment, centrifuge the 96-well plate and carefully remove the supernatant. Add 50 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.

  • Preparation of Reaction Mixture: Prepare the reaction mixture according to the kit's instructions. This typically involves mixing a reaction buffer with the appropriate caspase substrate (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8).

  • Assay: Add 50 µL of the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).

  • Data Analysis: Calculate the fold increase in caspase activity by normalizing the fluorescence readings of the treated samples to the vehicle control.

Visualizations

Mepazine_Signaling_Pathway Mepazine This compound MALT1 MALT1 Protease Mepazine->MALT1 inhibits NFkB NF-κB Signaling MALT1->NFkB activates Apoptosis Apoptosis MALT1->Apoptosis indirectly inhibits Survival Pro-survival Genes NFkB->Survival promotes Survival->Apoptosis inhibits Caspase8 Caspase-8 (Initiator) Apoptosis->Caspase8 activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Caspase_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Mepazine HCl Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse AddReagent Add Caspase Substrate (e.g., DEVD-AFC) Lyse->AddReagent Incubate3 Incubate at 37°C for 1-2h AddReagent->Incubate3 Read Measure Fluorescence Incubate3->Read Analyze Analyze Data Read->Analyze

Caption: General experimental workflow for a caspase activity assay.

References

Validation & Comparative

Validating MALT1 Target Engagement of Mepazine Hydrochloride In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Mepazine hydrochloride's in vivo performance in targeting the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) with other notable MALT1 inhibitors. The experimental data presented herein is intended to assist researchers in evaluating MALT1 target engagement and selecting appropriate tool compounds for preclinical studies.

Introduction to MALT1 and this compound

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a key component of the CARD11-BCL10-MALT1 (CBM) signalosome, which plays a critical role in NF-κB signaling pathways essential for the proliferation and survival of certain cancer cells, particularly Activated B-Cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL).[1] MALT1 possesses both a scaffolding function and paracaspase activity, the latter being a crucial driver in cleaving and inactivating negative regulators of NF-κB signaling.[1] This has established MALT1 as a compelling therapeutic target.

Mepazine, a phenothiazine (B1677639) derivative, has been identified as a potent and selective, non-competitive allosteric inhibitor of MALT1 protease activity.[2][3] It has demonstrated efficacy in preclinical models of ABC-DLBCL and autoimmune diseases.[2][4] This guide will compare the in vivo target engagement of this compound with other well-characterized MALT1 inhibitors.

Comparative In Vivo Efficacy of MALT1 Inhibitors

The in vivo efficacy of MALT1 inhibitors is primarily assessed using xenograft models of ABC-DLBCL. The following table summarizes the performance of this compound and its alternatives in these models.

InhibitorAnimal ModelCell Line(s)Dosing RegimenKey Efficacy Results
This compound NSG MiceOCI-Ly1016 mg/kg, i.p., dailyStrongly impaired tumor expansion.[5][6]
(S)-Mepazine succinate (B1194679) (MPT-0118) C57BL/6J MiceD4M.3A64 mg/kg, p.o., dailySignificant antitumor effects, synergistic with anti-PD-1 therapy.[7]
JNJ-67856633 (Safimaltib) Mouse XenograftOCI-Ly3, OCI-Ly101-100 mg/kg, p.o., BIDDose-dependent tumor growth inhibition (TGI).[7][8]
MI-2 NOD-SCID MiceHBL-1, TMD825 mg/kg, i.p., BIDProfoundly suppressed tumor growth.[9]
ABBV-MALT1 Mouse XenograftOCI-LY330 mg/kg, p.o., BID92% Tumor Growth Inhibition (TGI).[10]
MLT-748 Not SpecifiedNot SpecifiedNot SpecifiedData on in vivo tumor growth inhibition is not readily available in the public domain.

Pharmacokinetic and Pharmacodynamic Insights

Effective MALT1 target engagement in vivo is dependent on achieving sufficient drug exposure at the tumor site and demonstrating modulation of downstream biomarkers.

Pharmacokinetics

A study on (S)-mepazine succinate (MPT-0118), the more active S-enantiomer of mepazine, revealed favorable tumor distribution.[7] Following oral administration of 64 mg/kg/day in mice, peak plasma concentrations were relatively low (≤1.3 μM), while significantly higher and sustained concentrations (3-10 μM) were observed in tumor tissue over 24 hours.[7] This suggests that Mepazine can achieve therapeutically relevant concentrations in the tumor microenvironment.

InhibitorKey Pharmacokinetic Observations
(S)-Mepazine succinate (MPT-0118) Favorable tumor accumulation with tumor concentrations (3-10 μM) exceeding plasma concentrations (≤1.3 μM) in mice.[7]
JNJ-67856633 (Safimaltib) Orally bioavailable in mice and rats.
MI-2 Showed no toxicity in mice up to 350 mg/kg.[9]
ABBV-MALT1 Orally bioavailable.
Pharmacodynamics: Biomarkers of MALT1 Inhibition

Validation of MALT1 target engagement in vivo relies on the measurement of pharmacodynamic biomarkers.

  • Cleavage of MALT1 Substrates: MALT1 protease activity leads to the cleavage of several substrates, including CYLD and BCL10. Inhibition of MALT1 can be monitored by observing a decrease in the cleaved forms and an increase in the full-length forms of these substrates via Western blotting of tumor lysates.[1][10]

  • Serum IL-10 Levels: In ABC-DLBCL models, MALT1 activity is linked to the secretion of Interleukin-10 (IL-10). A reduction in serum IL-10 levels serves as a useful systemic biomarker of MALT1 inhibition.[1][8]

  • NF-κB Target Gene Expression: Inhibition of MALT1 leads to the downregulation of NF-κB target genes, which can be assessed by gene expression analysis of tumor tissue.

Experimental Protocols

In Vivo Xenograft Efficacy Study

A standard workflow for assessing the in vivo efficacy of a MALT1 inhibitor in an ABC-DLBCL xenograft model is outlined below.

G cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture 1. ABC-DLBCL Cell Culture (e.g., OCI-Ly10, HBL-1, TMD8) inoculation 2. Subcutaneous Inoculation into Immunocompromised Mice (e.g., NSG or NOD-SCID) cell_culture->inoculation tumor_growth 3. Tumor Growth Monitoring inoculation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Drug Administration (e.g., Mepazine HCl, Vehicle) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring endpoint 7. Study Endpoint Reached monitoring->endpoint excision 8. Tumor Excision endpoint->excision pd_analysis 9. Pharmacodynamic Analysis (Western Blot, ELISA) excision->pd_analysis tgi_calc 10. Tumor Growth Inhibition (TGI) Calculation excision->tgi_calc

Workflow for an in vivo xenograft study.
Western Blot for MALT1 Substrate Cleavage

This protocol details the detection of CYLD cleavage in tumor tissue lysates.

  • Lysate Preparation:

    • Excise tumors and snap-freeze in liquid nitrogen.

    • Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the C-terminus of CYLD (to detect both full-length and cleaved forms) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Use an ECL substrate to visualize the protein bands.

    • Capture the chemiluminescent signal using a digital imaging system.

    • Analyze the band intensities for full-length (~120 kDa) and cleaved CYLD (~70 kDa), normalizing to a loading control like β-actin.

Serum IL-10 ELISA

This protocol outlines the quantification of mouse serum IL-10 levels.

  • Sample Collection:

    • Collect blood from mice via cardiac puncture or tail vein bleeding.

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Store serum samples at -80°C until use.

  • ELISA Procedure (using a commercial kit):

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and serum samples to the wells of the pre-coated microplate.

    • Incubate as per the protocol.

    • Wash the wells and add the detection antibody.

    • Incubate and wash again.

    • Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

    • Wash the wells and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of IL-10 in the serum samples based on the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

MALT1 Signaling Pathway in ABC-DLBCL

The following diagram illustrates the central role of MALT1 in the NF-κB signaling pathway in ABC-DLBCL and the point of inhibition by this compound and other MALT1 inhibitors.

G cluster_upstream Upstream Signaling cluster_cbm CBM Complex cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) CARD11 CARD11 BCR->CARD11 BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Scaffold Function Substrates Cleavage of CYLD, BCL10, RelB MALT1->Substrates Protease Activity IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Mepazine Mepazine HCl & Other MALT1 Inhibitors Mepazine->MALT1 Inhibits

MALT1 Signaling Pathway and Inhibition.

Conclusion

This compound demonstrates effective in vivo MALT1 target engagement, leading to tumor growth inhibition in preclinical models of ABC-DLBCL. Its ability to achieve high tumor concentrations relative to plasma suggests favorable pharmacokinetic properties for targeting solid tumors. The pharmacodynamic biomarkers, including cleavage of MALT1 substrates and serum IL-10 levels, provide robust methods for validating its in vivo activity.

When compared to newer, more potent MALT1 inhibitors such as JNJ-67856633 and ABBV-MALT1, this compound may exhibit lower potency. However, its established use and understood, albeit with some noted off-target effects, make it a valuable tool compound for studying MALT1 biology and for proof-of-concept in vivo studies.[4] Researchers should consider the specific requirements of their experimental design, including the desired potency, selectivity, and route of administration, when selecting a MALT1 inhibitor. The experimental protocols and comparative data provided in this guide offer a framework for making an informed decision.

References

A Comparative Analysis of Mepazine Hydrochloride and Mepazine Succinate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical decision that impacts its physicochemical properties, stability, and ultimate therapeutic potential. This guide provides a detailed comparison of two salt forms of the phenothiazine (B1677639) derivative Mepazine: Mepazine hydrochloride and Mepazine succinate (B1194679). Mepazine has garnered significant interest as a potent, allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1), a key regulator of NF-κB signaling and a promising target in oncology and immunology.

While direct head-to-head experimental data comparing the performance of this compound and Mepazine succinate is limited in publicly available literature, this guide synthesizes the available information on their properties and provides standardized protocols for their evaluation. The primary distinction identified relates to physicochemical stability, a crucial factor in drug development.

Physicochemical Properties: A Key Differentiator

The choice of a salt form can significantly alter a compound's properties such as solubility, stability, and ease of handling. A notable difference between the two Mepazine salts is the hygroscopicity of the hydrochloride form. To address this stability issue, the succinate salt was developed, which is reported to be non-hygroscopic. This makes the succinate salt a more favorable candidate for long-term storage and formulation development.[1]

PropertyThis compoundMepazine SuccinateMepazine (Free Base)
Molecular Formula C₁₉H₂₃ClN₂SC₂₃H₂₈N₂O₄SC₁₉H₂₂N₂S
Molecular Weight 346.92 g/mol [2][3][4]428.55 g/mol (Calculated)¹310.46 g/mol [5][6][7]
Appearance White to off-white solid[8]Solid (Appearance not specified)Solid
Solubility Water: 2 mg/mL[3]DMSO: ~50-69 mg/mL[3][8]Data not availableDMSO: 100 mg/mL[5]
Hygroscopicity Reported to be hygroscopic[1]Developed to be non-hygroscopic[1]Data not available

¹Calculated assuming a 1:1 molar ratio of Mepazine free base (MW: 310.46 g/mol ) and succinic acid (MW: 118.09 g/mol ).

Biological Activity and Efficacy

Mepazine functions as a potent and selective, non-competitive inhibitor of the MALT1 protease.[2][3][4] By binding to an allosteric site, it locks the enzyme in an inactive conformation, thereby inhibiting the downstream NF-κB signaling pathway.[1] This mechanism is crucial for the survival of certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).[2][4]

While specific comparative studies on the inhibitory potency of the two salts are not available, the biological activity is attributed to the Mepazine moiety itself. Preclinical studies investigating the active S-enantiomer of Mepazine have utilized both the hydrochloride and succinate salt forms and reported "remarkable effects on tumor control" for both, suggesting comparable in vivo efficacy.[1]

ParameterThis compound / MepazineReference
Target MALT1 Protease[2][3][4]
Mechanism of Action Allosteric, non-competitive, reversible inhibitor[1]
Biochemical IC₅₀ 0.83 µM (full-length GST-MALT1)0.42 µM (GST-MALT1 325-760)[2][3][8][9]
In Vivo Efficacy Studies using both the hydrochloride and succinate salts of (S)-Mepazine have demonstrated significant anti-tumor effects in murine models.[1]

Mechanism of Action: MALT1 Signaling Pathway

Mepazine exerts its effect by inhibiting the protease activity of MALT1. In lymphocytes, antigen receptor stimulation leads to the formation of the CARMA1-BCL10-MALT1 (CBM) complex. MALT1, as part of this complex, has both a scaffolding function and a protease function, both of which are crucial for activating the IKK complex. This leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB transcription factors (like c-Rel and p65/RelA) to translocate to the nucleus and activate gene expression programs essential for lymphocyte activation, proliferation, and survival. Mepazine's allosteric inhibition of MALT1's protease activity blocks this cascade.

MALT1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor (TCR/BCR) PKC PKC Antigen_Receptor->PKC Stimulation CARMA1 CARMA1 PKC->CARMA1 Phosphorylates CBM_Complex CBM Complex (CARMA1-BCL10-MALT1) CARMA1->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex TRAF6 TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex Activates CBM_Complex->TRAF6 Recruits IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/c-Rel) IkBa->NFkB Degradation releases NFkB->IkBa Bound NFkB_n NF-κB NFkB->NFkB_n Translocation Mepazine Mepazine (Hydrochloride or Succinate) Mepazine->MALT1 Allosteric Inhibition Gene_Expression Gene Expression (Proliferation, Survival) NFkB_n->Gene_Expression Activates

MALT1-mediated NF-κB signaling pathway and the inhibitory action of Mepazine.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.

MALT1 Protease Inhibition Assay

This protocol describes a method to quantify the inhibitory activity of Mepazine salts against MALT1 protease in vitro.

a. Materials:

  • Recombinant human MALT1 protease

  • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20, pH 7.4

  • This compound and Mepazine succinate stock solutions (in DMSO)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

b. Method:

  • Prepare serial dilutions of this compound and Mepazine succinate in DMSO. Further dilute these in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

  • In a 384-well plate, add 5 µL of the diluted Mepazine salt solutions or vehicle control (Assay Buffer with DMSO) to respective wells.

  • Add 10 µL of recombinant MALT1 enzyme solution (e.g., 2 nM final concentration) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 5 µL of the fluorogenic MALT1 substrate (e.g., 10 µM final concentration) to all wells.

  • Immediately transfer the plate to a fluorescence plate reader.

  • Monitor the increase in fluorescence intensity every 2 minutes for 60 minutes at 30°C.

  • Calculate the initial reaction velocity (slope of the linear phase of fluorescence vs. time).

  • Determine the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Hygroscopicity Study

This protocol outlines a method to experimentally compare the hygroscopic nature of the two Mepazine salts.

Hygroscopicity_Workflow cluster_prep Preparation cluster_exposure Humidity Exposure cluster_analysis Analysis start Start weigh Accurately weigh ~10 mg of each salt into separate tared glass vials (W₁). start->weigh dry Dry samples in a vacuum oven at 40°C for 24h to get dry weight (W₂). weigh->dry setup_desiccator Prepare a desiccator with a saturated solution of NH₄Cl to achieve ~80% RH. dry->setup_desiccator expose Place open vials into the desiccator at a constant temperature (25°C). dry->expose setup_desiccator->expose weigh_24h After 24 hours, remove vials and immediately weigh them (W₃). expose->weigh_24h calculate Calculate % weight gain: % Gain = [(W₃ - W₂) / W₂] x 100 weigh_24h->calculate compare Compare % weight gain between Mepazine HCl and Mepazine Succinate. calculate->compare end End compare->end

Workflow for comparing the hygroscopicity of Mepazine salts.

a. Materials:

  • This compound

  • Mepazine succinate

  • Glass weighing vials

  • Analytical balance (readable to 0.01 mg)

  • Vacuum oven

  • Desiccator

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Thermo-hygrometer

b. Method:

  • Initial Weighing: Place approximately 10-15 mg of this compound and Mepazine succinate into separate, tared glass weighing vials. Record the initial weight accurately.

  • Drying: Place the vials in a vacuum oven at 40°C for 24 hours to remove any residual solvent or absorbed water. After drying, allow the vials to cool to room temperature in a desiccator containing a desiccant (e.g., silica (B1680970) gel) and re-weigh to obtain the initial dry weight.

  • Humidity Chamber Setup: Prepare a sealed desiccator containing a saturated solution of ammonium chloride at the bottom. This will maintain a constant relative humidity (RH) of approximately 80% at 25°C. Use a calibrated thermo-hygrometer to verify the conditions.

  • Exposure: Place the open vials containing the dried samples into the humidity chamber.

  • Data Collection: After 24 hours, remove the vials one at a time and weigh them immediately.

  • Calculation: Calculate the percentage of weight gain for each sample using the formula: % Weight Gain = [(Final Weight - Dry Weight) / Dry Weight] × 100.

  • Comparison: Compare the percentage weight gain. A significant weight gain for the hydrochloride salt compared to the succinate salt would confirm its hygroscopic nature.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of the Mepazine salts on a MALT1-dependent cancer cell line (e.g., OCI-Ly10).

a. Materials:

  • ABC-DLBCL cell line (e.g., OCI-Ly10)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound and Mepazine succinate stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

b. Method:

  • Cell Seeding: Seed OCI-Ly10 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of each Mepazine salt in culture medium. Add 100 µL of the diluted compound solutions to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include wells with vehicle control (medium with DMSO, final concentration ≤0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate dose-response curves and determine the IC₅₀ values for each salt.

Conclusion

The selection between this compound and Mepazine succinate for research and drug development hinges primarily on physicochemical properties. The available evidence strongly indicates that Mepazine succinate offers a significant advantage due to its non-hygroscopic nature, which simplifies handling, improves long-term stability, and is more amenable to formulation. [1] While direct comparative data on biological performance is scarce, existing preclinical studies suggest that the in vivo efficacy of the active Mepazine moiety is comparable regardless of the salt form used.[1] Therefore, for future development and preclinical studies, Mepazine succinate represents the more pragmatic and chemically robust choice. The provided protocols offer a framework for researchers to conduct direct comparative studies to further elucidate any subtle differences in their biological or pharmacokinetic profiles.

References

Head-to-head comparison of Mepazine hydrochloride and MLT-748

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Two MALT1 Inhibitors

Direct head-to-head comparative studies between Mepazine hydrochloride and MLT-748 are limited in publicly available literature. However, a comprehensive comparison can be constructed by analyzing their individual characteristics, mechanisms of action, and available preclinical data. Both compounds are notable for their inhibitory effects on the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1), a key regulator of NF-κB signaling.[1] Despite this shared target, they exhibit significant differences in potency, selectivity, and their historical and current applications.

Mepazine, also known as Pecazine, is a phenothiazine (B1677639) that was formerly used as an antipsychotic.[2][3] Its activity as a MALT1 inhibitor is a more recent discovery.[2] In contrast, MLT-748 is a modern, potent, and selective allosteric inhibitor of MALT1, specifically developed for its MALT1-targeting properties.[4][5][6]

Pharmacological Profile and Mechanism of Action

Both this compound and MLT-748 function as allosteric inhibitors of the MALT1 protease.[1][7] They bind to a distinct pocket at the interface of the caspase-like and immunoglobulin-like domains, which is normally occupied by the amino acid Tryptophan 580 (Trp580).[6][7][8] This binding event displaces Trp580, locking the MALT1 enzyme in an inactive conformation and preventing it from cleaving its substrates, thereby disrupting downstream NF-κB signaling.[6][8]

While the binding site is the same, the key differentiator lies in their potency. MLT-748 demonstrates significantly higher potency, with an IC50 value in the low nanomolar range (around 5 nM).[4][5] this compound is considerably less potent, with IC50 values in the micromolar range (0.42 to 0.83 µM).[9][10][11] This substantial difference in potency suggests that MLT-748 is a more efficient inhibitor of MALT1.[1]

Data Presentation: A Comparative Overview

FeatureThis compoundMLT-748
Synonyms Pecazine hydrochloride[9]-
Compound Class Phenothiazine[2]Pyrazolopyrimidine derivative[12]
Primary Target MALT1 Protease[9][10]MALT1 Protease[4][5]
Mechanism of Action Allosteric MALT1 inhibitor[1][7]Potent, selective, allosteric MALT1 inhibitor[4][6]
Binding Site Allosteric Trp580 pocket[7]Allosteric Trp580 pocket[4][8]
Potency (IC50) ~0.42 - 0.83 µM[9][10][11]~5 nM[4][5]
Known Off-Targets Dopamine receptors, muscarinic receptors[2][13]Highly selective for MALT1[4][14]
Original Therapeutic Use Antipsychotic (withdrawn)[2]Research compound, potential for lymphoma and immunodeficiency[15][16]

Experimental Protocols

Below are representative experimental protocols for evaluating the activity of MALT1 inhibitors like this compound and MLT-748.

1. MALT1 Enzymatic Assay (Fluorogenic Cleavage Assay)

This assay directly measures the proteolytic activity of MALT1 and is used to determine the IC50 values of inhibitors.

  • Principle: The assay uses a fluorogenic peptide substrate that, when cleaved by active MALT1, releases a fluorescent group, leading to an increase in fluorescence intensity.

  • Methodology:

    • Recombinant human MALT1 protein is incubated with a serial dilution of the inhibitor (this compound or MLT-748) in an appropriate assay buffer.[12]

    • The enzymatic reaction is initiated by adding the fluorogenic substrate (e.g., Ac-Leu-Arg-Ser-Arg-AMC).[17]

    • The reaction proceeds at a controlled temperature (e.g., 30°C or room temperature).[12][17]

    • Fluorescence intensity is measured over time using a microplate reader at the appropriate excitation and emission wavelengths.[1][12]

    • The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.[1]

2. Cellular MALT1 Substrate Cleavage Assay (Western Blot)

This cell-based assay confirms the inhibitor's activity within a cellular context by measuring the cleavage of known MALT1 substrates.

  • Principle: Active MALT1 cleaves several proteins, such as CYLD and RelB. Inhibition of MALT1 prevents this cleavage, which can be detected by Western blotting.[6][15]

  • Methodology:

    • A suitable cell line (e.g., Jurkat T-cells or ABC-DLBCL cell lines like OCI-Ly3) is seeded.[8][15]

    • Cells are pre-treated with various concentrations of the MALT1 inhibitor or a vehicle control (DMSO) for a specified duration (e.g., 2 to 24 hours).[5][8]

    • MALT1 activity is induced by stimulating the cells with agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.[8]

    • Cells are harvested, washed, and lysed to extract total protein.[8][15]

    • Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MALT1 substrates (e.g., anti-CYLD, anti-RelB) and a loading control (e.g., anti-β-actin).[8]

    • The reduction in cleaved substrate bands in inhibitor-treated samples indicates MALT1 inhibition.[15]

3. NF-κB Reporter Gene Assay

This assay measures the functional downstream consequence of MALT1 inhibition on the NF-κB signaling pathway.

  • Principle: A reporter gene (e.g., luciferase) is placed under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene.

  • Methodology:

    • Cells, such as Jurkat T-cells, are engineered to express the NF-κB luciferase reporter construct.[12][18]

    • The cells are pre-incubated with different concentrations of this compound or MLT-748.[12]

    • The NF-κB pathway is activated using stimuli like PMA and ionomycin.[12][18]

    • After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.[12]

    • A decrease in luciferase activity in the presence of the inhibitor indicates a reduction in NF-κB signaling. The cellular potency (IC50) is calculated from the dose-response curve.[18]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the MALT1 signaling pathway and a general workflow for evaluating MALT1 inhibitors.

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Antigen_Receptor Antigen Receptor (BCR/TCR) CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex Antigen_Receptor->CBM_Complex Signal MALT1_Protease MALT1 Protease (Active) CBM_Complex->MALT1_Protease Activates IKK_Complex IKK Complex CBM_Complex->IKK_Complex Activates Substrates Substrates (e.g., CYLD, RelB) MALT1_Protease->Substrates Cleaves/ Inactivates Substrates->IKK_Complex Negative Regulation NF_kB IκB-NF-κB IKK_Complex->NF_kB Phosphorylates IκB Active_NF_kB NF-κB (Active) NF_kB->Active_NF_kB Releases Gene_Expression Gene Expression (Proliferation, Survival) Active_NF_kB->Gene_Expression Translocates & Activates Inhibitor Mepazine or MLT-748 Inhibitor->MALT1_Protease Allosteric Inhibition

MALT1-dependent NF-κB signaling pathway.

Preclinical_Evaluation_Workflow Candidate Candidate Inhibitor (Mepazine or MLT-748) Biochemical Biochemical Assay (e.g., Fluorogenic Cleavage) Candidate->Biochemical Cellular Cellular Assays (e.g., Substrate Cleavage, NF-κB Reporter) Biochemical->Cellular Determine IC50 Selectivity Selectivity Profiling (Against other proteases) Cellular->Selectivity Determine Cellular Potency InVivo In Vivo Models (e.g., Lymphoma Xenografts) Selectivity->InVivo PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) InVivo->PKPD Tox Toxicology Assessment PKPD->Tox Data Data Analysis & Lead Selection Tox->Data

Preclinical evaluation workflow for MALT1 inhibitors.

Conclusion

In a head-to-head comparison, MLT-748 emerges as a significantly more potent and selective MALT1 inhibitor than this compound.[1] While Mepazine was instrumental in early research and validation of the MALT1 allosteric binding site, its lower potency and known off-target effects (stemming from its original use as an antipsychotic) make it a less ideal candidate for therapeutic development compared to MLT-748.[1][13][19] MLT-748, with its high potency and selectivity, represents a more refined and targeted approach for inhibiting MALT1 in diseases driven by aberrant NF-κB signaling, such as certain B-cell lymphomas and immune disorders.[14][15][16] The choice between these two compounds for research purposes would depend on the specific experimental goals, with MLT-748 being the superior choice when high potency and on-target specificity are critical.[1]

References

A Comparative Guide to Mepazine Hydrochloride and MI-2 in MALT1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two small molecule inhibitors of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1): mepazine hydrochloride and MI-2. MALT1 is a key regulator of NF-κB signaling and a promising therapeutic target in immunology and oncology. Understanding the distinct characteristics of its inhibitors is crucial for experimental design and drug development.

At a Glance: Key Differences

FeatureThis compoundMI-2
Mechanism of Action Reversible, Allosteric InhibitorIrreversible, Covalent Inhibitor
Binding Site Allosteric pocket at the interface of the caspase-like domain and Ig3 domainCovalently binds to the active site cysteine (C464)
Reported Potency (IC50) ~0.42 - 0.83 µM~2.1 - 5.84 µM
Specificity & Off-Target Effects Considered more selective for MALT1Known to have significant off-target effects and lack of selectivity

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and MI-2 against MALT1. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

InhibitorMALT1 ConstructIC50 (µM)Reference
This compoundGST-MALT1 full length0.83[1]
This compoundGST-MALT1 (aa 325-760)0.42[1]
MI-2Recombinant MALT15.84[2]
MI-2Recombinant GST-MALT1 (aa 325-760)2.1

Mechanism of Action

This compound is a phenothiazine-based compound that acts as a non-competitive, reversible, and allosteric inhibitor of MALT1.[3][4] It binds to a pocket at the interface between the caspase-like domain and the third immunoglobulin-like (Ig3) domain. This binding event is thought to induce a conformational change that locks the enzyme in an inactive state.[3]

MI-2 , on the other hand, is an irreversible inhibitor that covalently modifies the active site of the MALT1 protease.[3] It contains a chloroacetamide moiety that specifically reacts with the catalytic cysteine residue (C464) in the MALT1 active site, leading to the permanent inactivation of the enzyme.[5] However, studies have shown that MI-2 lacks selectivity and has significant off-target effects, which should be considered when interpreting experimental results.[3]

MALT1 Signaling Pathway and Inhibition

MALT1 plays a crucial role in the activation of the NF-κB signaling pathway downstream of antigen receptors (TCR and BCR). Upon receptor stimulation, a signaling complex known as the CBM complex, consisting of CARD11 (or CARMA1), BCL10, and MALT1, is formed. This complex recruits and activates downstream signaling molecules, leading to the activation of the IKK complex and subsequent degradation of IκB, allowing NF-κB transcription factors to translocate to the nucleus and initiate gene expression. MALT1's protease activity is essential for this process, as it cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and RelB.[6][7]

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen Receptor Antigen Receptor PKC PKC Antigen Receptor->PKC Stimulation CARD11 CARD11 PKC->CARD11 Phosphorylation BCL10 BCL10 CARD11->BCL10 MALT1 MALT1 BCL10->MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 Recruitment IKK IKK Complex TRAF6->IKK Activation IκB IκB IKK->IκB Phosphorylation & Degradation NFκB NF-κB Gene Gene Expression NFκB->Gene Translocation Inhibitors Mepazine HCl MI-2 Inhibitors->MALT1 Inhibition

MALT1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

MALT1 Fluorogenic Cleavage Assay

This biochemical assay directly measures the protease activity of MALT1 using a fluorogenic substrate.

1. MALT1 Immunoprecipitation:

  • Lyse cells (e.g., stimulated Jurkat T-cells or ABC-DLBCL cell lines) to obtain total protein extracts.

  • Incubate the cell lysate with an anti-MALT1 antibody overnight at 4°C with gentle rotation.

  • Add Protein G sepharose beads to capture the MALT1-antibody complex and incubate for 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three times with a wash buffer (e.g., PBS) to remove non-specifically bound proteins.

2. Cleavage Reaction:

  • Resuspend the beads in a cleavage buffer.

  • Add the fluorogenic substrate (e.g., Ac-LRSR-AMC) to a final concentration of 20 µM.

  • To determine IC50 values, perform the assay with a serial dilution of the inhibitor (this compound or MI-2).

  • Incubate the reaction at 30°C for a defined period (e.g., 90 minutes).

3. Data Acquisition:

  • Measure the fluorescence signal at appropriate excitation (e.g., 360 nm) and emission (e.g., 460 nm) wavelengths using a fluorescence plate reader.

  • The increase in fluorescence corresponds to the cleavage of the substrate by MALT1.

Experimental Workflow for MALT1 Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing MALT1 inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screen (Biochemical Assay) IC50 IC50 Determination (Dose-Response) HTS->IC50 Hits Cellular Cellular Assays (e.g., NF-κB reporter, Substrate Cleavage) IC50->Cellular Selectivity Selectivity Profiling (vs. other proteases) Cellular->Selectivity InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo Lead Compound Tox Toxicology Studies InVivo->Tox

Experimental Workflow for MALT1 Inhibitor Evaluation.

Conclusion

Both this compound and MI-2 are valuable tools for studying MALT1 function. This compound's reversible and allosteric mechanism of action, coupled with its higher selectivity, makes it a suitable tool for probing the consequences of transient MALT1 inhibition. In contrast, MI-2's irreversible nature can be useful for studies requiring complete and sustained MALT1 inactivation. However, its noted lack of selectivity and off-target effects necessitate careful experimental design and data interpretation, often requiring validation with more specific inhibitors or genetic approaches. For researchers aiming to specifically target MALT1 protease activity with minimal confounding variables, this compound may be the more appropriate choice.

References

A Comparative Guide to the Cross-Reactivity of Mepazine Hydrochloride with other Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Mepazine hydrochloride and its potential cross-reactivity with other structurally related phenothiazine (B1677639) derivatives. Due to their shared tricyclic core structure, phenothiazines often exhibit cross-reactivity in both biological receptor binding and immunoassay detection, a critical consideration in drug development, clinical toxicology, and therapeutic monitoring. While direct, quantitative receptor binding data for Mepazine is not extensively available in publicly accessible literature, this guide synthesizes existing knowledge on phenothiazine structure-activity relationships and assay methodologies to provide a framework for understanding and evaluating this cross-reactivity.

The Structural Basis for Phenothiazine Cross-Reactivity

Phenothiazines share a common three-ring structure with a nitrogen and a sulfur atom in the central ring. Variations in the substituent at position 2 of the phenothiazine nucleus and the composition of the amino side chain at position 10 are responsible for the differences in potency, receptor affinity, and side-effect profiles among these compounds.[1][2][3][4]

Cross-reactivity arises because the shared phenothiazine nucleus is often the primary epitope recognized by antibodies in immunoassays and a key structural motif for binding to various neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.[4][5] Mepazine's structural similarity to other phenothiazines, such as Chlorpromazine and Thioridazine, suggests a high likelihood of interaction with the same biological targets.

Quantitative Comparison of Receptor Binding Affinities

The primary therapeutic effects of typical antipsychotic phenothiazines are mediated through the blockade of dopamine D2 receptors.[6] However, their activity at other receptors, including dopamine, serotonin, histamine, muscarinic, and adrenergic receptors, contributes to their side-effect profiles and potential for cross-reactivity.[6][7]

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) for several common phenothiazines. A lower Ki value indicates a higher binding affinity. Data for Mepazine is largely qualitative due to its absence in comprehensive screening literature; however, clinical comparisons suggesting lower antipsychotic efficacy than Chlorpromazine imply a weaker affinity for the D2 receptor.[8]

ReceptorMepazine (Ki, nM)Chlorpromazine (Ki, nM)Thioridazine (Ki, nM)Prochlorperazine (Ki, nM)Trifluoperazine (Ki, nM)
Dopamine D1 Data not available9.6[7]24[7]Data not available0.8[7]
Dopamine D2 Likely > 1.1 (Lower affinity than Chlorpromazine inferred[8])1.1[7]3.2[7]Potent Antagonist[7]0.2[7]
Dopamine D3 Data not available2.5[7]7.4[7]Data not available0.7[7]
Dopamine D4 Data not available1.9[7]8.8[7]Data not available1.4[7]
Serotonin 5-HT2A Data not available1.5[7]4.6[7]Data not available2.5[7]
Serotonin 5-HT2C Data not available13[7]25[7]Data not available20[7]
Histamine H1 Data not availablePotent Antagonist[7]Potent Antagonist[7]Potent Antagonist[7]Potent Antagonist[7]

Signaling Pathways and Experimental Workflows

The interaction of phenothiazines with multiple receptor systems underscores the complexity of their pharmacological profiles. The diagrams below illustrate the logical relationship of cross-reactivity and a typical workflow for its experimental determination.

Logical Relationship of Phenothiazine Cross-Reactivity cluster_core Shared Phenothiazine Core cluster_derivatives Phenothiazine Derivatives cluster_targets Common Biological Targets / Assays Core Tricyclic Nucleus Mepazine Mepazine Chlorpromazine Chlorpromazine Thioridazine Thioridazine Other_Phenos Other Derivatives D2R Dopamine D2 Receptor Mepazine->D2R Binds 5HT2AR Serotonin 5-HT2A Receptor Mepazine->5HT2AR Likely Binds H1R Histamine H1 Receptor Mepazine->H1R Likely Binds Immunoassay Immunoassays Mepazine->Immunoassay Cross-Reacts Chlorpromazine->D2R Binds Chlorpromazine->5HT2AR Binds Chlorpromazine->H1R Binds Chlorpromazine->Immunoassay Cross-Reacts Thioridazine->D2R Binds Thioridazine->5HT2AR Binds Thioridazine->H1R Binds Thioridazine->Immunoassay Cross-Reacts

Caption: Phenothiazine derivatives share a core structure leading to cross-reactivity.

Experimental Workflow for Radioligand Binding Assay prep 1. Membrane Preparation (Cells expressing target receptor) radioligand 2. Add Radioligand (e.g., [3H]spiperone for D2) prep->radioligand competitor 3. Add Competitor Drug (Mepazine or other phenothiazine at varying concentrations) radioligand->competitor incubate 4. Incubate (Allow binding to reach equilibrium) competitor->incubate separate 5. Separation (Separate bound from free radioligand via rapid filtration) incubate->separate measure 6. Measure Radioactivity (Quantify bound radioligand using scintillation counting) separate->measure analyze 7. Data Analysis (Calculate IC50 and Ki values) measure->analyze

Caption: Workflow for determining receptor binding affinity and cross-reactivity.

Experimental Protocols

Accurate determination of cross-reactivity relies on standardized in vitro assays. Below are methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay measures the affinity of a test compound (e.g., Mepazine) for a specific receptor by quantifying its ability to displace a radioactively labeled ligand known to bind to that receptor.[7]

a. Materials:

  • Membrane Preparation: Cell membranes from recombinant cell lines (e.g., CHO, HEK293) stably expressing the receptor of interest (e.g., human dopamine D2 receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).

  • Test Compounds: this compound and other phenothiazine derivatives for comparison.

  • Assay Buffer: Physiologically appropriate buffer (e.g., Tris-HCl with cofactors).

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Scintillation Counter: To measure radioactivity.

b. Protocol:

  • Reaction Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters. This step separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test drug that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Competitive Immunoassay (e.g., ELISA)

This method assesses the ability of a test compound to compete with a labeled antigen for binding to a limited number of specific antibody binding sites. High cross-reactivity means a lower concentration of the test compound is needed to displace the labeled antigen.[3][9]

a. Materials:

  • Antibody: A specific antibody raised against a particular phenothiazine or a related hapten.

  • Microtiter Plate: Coated with a conjugate of the target phenothiazine and a protein (e.g., BSA).

  • Enzyme-Labeled Antigen: The target phenothiazine conjugated to an enzyme (e.g., HRP).

  • Test Compounds: this compound and other phenothiazine derivatives.

  • Substrate: A chromogenic substrate for the enzyme (e.g., TMB).

  • Plate Reader: To measure absorbance.

b. Protocol:

  • Competition: Add standard solutions or samples containing the test compounds (e.g., Mepazine) to the antibody-coated wells of the microtiter plate.

  • Add Labeled Antigen: Add a fixed amount of the enzyme-labeled antigen to each well.

  • Incubation: Incubate the plate to allow the unlabeled antigen (from the sample) and the labeled antigen to compete for binding to the immobilized antibodies.

  • Washing: Wash the plate to remove unbound materials.

  • Substrate Reaction: Add the enzyme substrate to the wells. The enzyme bound to the plate will convert the substrate, producing a color change.

  • Measurement: Stop the reaction and measure the absorbance using a plate reader. The intensity of the color is inversely proportional to the concentration of the unlabeled drug in the sample.

  • Data Analysis: Calculate the percentage cross-reactivity by comparing the concentration of the test compound required to cause 50% inhibition of the signal with the concentration of the target analyte that causes 50% inhibition.

Conclusion

This compound, as a member of the phenothiazine class, is structurally predisposed to cross-react with other derivatives at various neurotransmitter receptors and in common immunoassay formats. While specific quantitative data on its binding profile is limited, its structural similarity to well-characterized phenothiazines like Chlorpromazine and Thioridazine provides a strong basis for predicting these interactions. For definitive characterization, the experimental protocols outlined in this guide, such as radioligand binding assays and competitive immunoassays, are essential tools for researchers and drug development professionals. Such data is critical for accurate interpretation of toxicological screens, understanding off-target effects, and guiding the development of more selective therapeutic agents.

References

Validating MALT1-Independent Effects of Mepazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mepazine hydrochloride, a phenothiazine (B1677639) derivative, is widely recognized as a potent and selective inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1) protease.[1][2] Its ability to block MALT1 has positioned it as a valuable tool in studying signaling pathways, particularly in the context of immunology and oncology.[3][4] However, emerging evidence reveals that this compound exerts significant biological effects independent of its MALT1 inhibitory function, a critical consideration for researchers utilizing this compound.[5][6] This guide provides a comparative analysis of this compound's MALT1-independent effects, offering supporting experimental data and methodologies to aid in the design and interpretation of future studies.

MALT1-Dependent vs. MALT1-Independent Effects of Mepazine

Mepazine's primary on-target effect is the inhibition of MALT1's proteolytic activity, which is crucial for NF-κB signaling downstream of the CBM (CARD11-BCL10-MALT1) complex.[3] This has been effectively demonstrated in models of Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), where MALT1 activity is a key driver of cell survival.[1][2]

However, recent studies have unequivocally shown that Mepazine can influence cellular processes in a MALT1-independent manner. The most well-characterized of these is the inhibition of Receptor Activator of Nuclear Factor κB Ligand (RANKL)-induced osteoclastogenesis.[5][6]

Comparative Analysis: Mepazine vs. Alternative Compounds

To validate the MALT1-independent effects of Mepazine, it is essential to compare its activity with compounds that either specifically inhibit MALT1 or act on the MALT1-independent pathway identified.

CompoundPrimary Target(s)Effect on MALT1 Protease ActivityEffect on RANKL-induced OsteoclastogenesisKnown Off-Target Effects
This compound MALT1, Calmodulin[3][5]Potent Inhibitor (IC50: 0.42-0.83 µM)[1][2]Strong Inhibitor[5][6]Dopamine receptor antagonism[7]
MI-2 MALT1[8]Potent InhibitorNot reported to inhibitLimited off-target information available
z-VRPR-FMK MALT1[8]Potent InhibitorNot reported to inhibitLimited off-target information available
Trifluoperazine Calmodulin, Dopamine receptors[3]No reported direct MALT1 inhibitionInhibitor[3]Antipsychotic effects
Cyclosporin A Calcineurin[3]No reported MALT1 inhibitionPotent Inhibitor[3]Immunosuppressive

Key Findings:

  • Mepazine's inhibition of osteoclastogenesis persists even in MALT1-deficient cells, providing direct evidence of a MALT1-independent mechanism.[5][6]

  • The MALT1-independent effect is likely mediated through the inhibition of calmodulin, which in turn prevents the activation of the transcription factor NFATc1, a critical regulator of osteoclast differentiation.[3]

  • Highly specific MALT1 inhibitors, such as MI-2 and z-VRPR-FMK, serve as excellent negative controls in experiments aiming to delineate the MALT1-independent actions of Mepazine.

Experimental Protocols

To facilitate the validation of these findings, detailed protocols for key experiments are provided below.

In Vitro Osteoclastogenesis Assay

This assay is crucial for demonstrating the MALT1-independent inhibition of osteoclast formation by Mepazine.

Objective: To assess the effect of this compound on the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts in the presence and absence of MALT1.

Materials:

  • Bone marrow cells isolated from wild-type and MALT1-knockout mice.

  • α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS, 1% penicillin-streptomycin.

  • M-CSF (Macrophage Colony-Stimulating Factor).

  • RANKL (Receptor Activator of Nuclear Factor κB Ligand).

  • This compound.

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit.

  • Control compounds (e.g., MI-2, Trifluoperazine).

Procedure:

  • Isolation and Culture of BMMs:

    • Isolate bone marrow from the femurs and tibias of wild-type and MALT1-knockout mice.

    • Culture the cells in α-MEM containing M-CSF (30 ng/mL) for 3 days to generate BMMs.

  • Osteoclast Differentiation:

    • Plate BMMs in 96-well plates at a density of 1 x 10^4 cells/well.

    • Culture the cells in α-MEM with M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation.

    • Treat the cells with varying concentrations of this compound or control compounds. Include a vehicle control (DMSO).

    • Culture for 4-5 days, replacing the medium with fresh cytokines and compounds every 2 days.

  • TRAP Staining and Analysis:

    • Fix the cells with 10% formalin for 10 minutes.

    • Stain for TRAP activity according to the manufacturer's instructions.

    • Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

    • Quantify the number of osteoclasts per well.

NF-κB Reporter Assay in MALT1-Deficient Cells

This assay helps to confirm that any observed effects of Mepazine on NF-κB signaling in specific contexts are independent of MALT1.

Objective: To measure the effect of this compound on NF-κB activation in MALT1-deficient cells.

Materials:

  • MALT1-deficient cell line (e.g., from a MALT1-knockout mouse).

  • NF-κB luciferase reporter plasmid.

  • Transfection reagent.

  • Stimulus for NF-κB activation (e.g., PMA and ionomycin).

  • This compound.

  • Luciferase assay system.

Procedure:

  • Transfection:

    • Transfect MALT1-deficient cells with the NF-κB luciferase reporter plasmid.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with this compound for 1 hour.

    • Stimulate the cells with PMA (50 ng/mL) and ionomycin (B1663694) (1 µM) to activate NF-κB.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MALT1_Dependent_Pathway Antigen_Receptor Antigen Receptor Stimulation CBM_Complex CBM Complex Assembly (CARD11, BCL10, MALT1) Antigen_Receptor->CBM_Complex MALT1_Activation MALT1 Protease Activation CBM_Complex->MALT1_Activation Substrate_Cleavage Substrate Cleavage (e.g., A20, RelB) MALT1_Activation->Substrate_Cleavage NFkB_Activation NF-κB Activation Substrate_Cleavage->NFkB_Activation Cell_Survival Cell Survival & Proliferation NFkB_Activation->Cell_Survival Mepazine Mepazine HCl Mepazine->MALT1_Activation Inhibition

MALT1-Dependent NF-κB Signaling Pathway and Mepazine Inhibition.

MALT1_Independent_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Calmodulin Calmodulin RANK->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin NFATc1_dephospho NFATc1 Dephosphorylation Calcineurin->NFATc1_dephospho NFATc1_translocation NFATc1 Nuclear Translocation NFATc1_dephospho->NFATc1_translocation Gene_Expression Osteoclast-specific Gene Expression NFATc1_translocation->Gene_Expression Osteoclastogenesis Osteoclastogenesis Gene_Expression->Osteoclastogenesis Mepazine Mepazine HCl Mepazine->Calmodulin Inhibition

Mepazine's MALT1-Independent Inhibition of Osteoclastogenesis.

Experimental_Workflow Start Start: Isolate Bone Marrow Cells WT_vs_KO Wild-Type vs. MALT1-KO Mice Start->WT_vs_KO BMM_Culture Culture with M-CSF to generate BMMs WT_vs_KO->BMM_Culture Differentiation Induce Differentiation with RANKL + M-CSF BMM_Culture->Differentiation Treatment Treat with: - Vehicle - Mepazine HCl - Controls Differentiation->Treatment TRAP_Staining TRAP Staining (Day 5) Treatment->TRAP_Staining Quantification Quantify TRAP+ Multinucleated Cells TRAP_Staining->Quantification Conclusion Conclusion: Assess MALT1-independent effect of Mepazine Quantification->Conclusion

Workflow for Validating MALT1-Independent Effects on Osteoclastogenesis.

Conclusion

References

A Comparative Analysis of the S- and R-enantiomers of Mepazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Stereoselective Inhibition of MALT1 Paracaspase

This guide provides a comprehensive comparative analysis of the S- and R-enantiomers of Mepazine, a phenothiazine (B1677639) derivative identified as a potent allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). Mepazine has garnered significant interest for its therapeutic potential in immunology and oncology, particularly in the context of treating certain B-cell lymphomas and enhancing cancer immunotherapy. Understanding the differential pharmacological and toxicological profiles of its stereoisomers is crucial for the development of more effective and safer therapeutic agents.

Introduction to Mepazine and its Stereochemistry

Mepazine, chemically known as 10-[(1-methyl-3-piperidinyl)methyl]-10H-phenothiazine, possesses a single chiral center, leading to the existence of two enantiomers: (S)-Mepazine and (R)-Mepazine. Emerging research has demonstrated a significant stereoselectivity in the biological activity of these enantiomers, with the S-enantiomer exhibiting substantially greater potency in inhibiting the paracaspase activity of MALT1.

Comparative Pharmacological Data

The primary pharmacological target of Mepazine is the MALT1 protease. The S-enantiomer has been shown to be the more active inhibitor. While specific quantitative data for the R-enantiomer is limited in publicly available literature, it is consistently reported to be significantly less potent.

Parameter(S)-Mepazine(R)-MepazineRacemic Mepazine
MALT1 Inhibition (IC50) ~ 3.9 µM (in Jurkat T-cells)[1]Not explicitly reported, but estimated to be ~10-fold higher than (S)-Mepazine[1][2]0.83 µM (GST-MALT1 full length), 0.42 µM (GST-MALT1 325-760)[3][4]
Binding Affinity (Ki) Not reportedNot reportedNot reported
Functional Potency (EC50) Not reportedNot reportedNot reported

Note: The IC50 values for racemic Mepazine on recombinant MALT1 constructs appear more potent than the cell-based IC50 for (S)-Mepazine. This difference is likely due to variations in experimental systems (recombinant enzyme vs. whole-cell assay) and highlights the importance of standardized assays for direct comparison.

Pharmacokinetics and Toxicology

Pharmacokinetics: Preclinical studies on (S)-Mepazine indicate that it is orally bioavailable and demonstrates favorable accumulation in tumor tissues.[2] A direct comparison of the pharmacokinetic profiles of the S- and R-enantiomers would be essential to understand if there are differences in absorption, distribution, metabolism, and excretion that could impact efficacy and safety.

Toxicology: The safety profile of racemic Mepazine is influenced by its activity as a phenothiazine, which can include side effects related to the central nervous system. A comparative toxicological assessment of the individual enantiomers is critical. It is plausible that the R-enantiomer, being less active against MALT1, may contribute differently to the overall toxicity profile. However, without specific data, this remains speculative.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

MALT1_Signaling_Pathway cluster_upstream Upstream Activation cluster_malt1 MALT1 Activity cluster_downstream Downstream Effects Antigen Receptor Antigen Receptor CBM Complex (CARMA1/BCL10/MALT1) CBM Complex (CARMA1/BCL10/MALT1) Antigen Receptor->CBM Complex (CARMA1/BCL10/MALT1) Signal MALT1 Protease MALT1 Protease CBM Complex (CARMA1/BCL10/MALT1)->MALT1 Protease Activation Substrate Cleavage Substrate Cleavage MALT1 Protease->Substrate Cleavage NF-kB Activation NF-kB Activation Substrate Cleavage->NF-kB Activation Cell Survival & Proliferation Cell Survival & Proliferation NF-kB Activation->Cell Survival & Proliferation S-Mepazine S-Mepazine S-Mepazine->MALT1 Protease Strong Inhibition R-Mepazine R-Mepazine R-Mepazine->MALT1 Protease Weak Inhibition

MALT1 signaling pathway and stereoselective inhibition by Mepazine enantiomers.

Experimental_Workflow cluster_synthesis Synthesis & Separation cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Racemic Mepazine Synthesis Racemic Mepazine Synthesis Chiral HPLC Separation Chiral HPLC Separation Racemic Mepazine Synthesis->Chiral HPLC Separation S-Mepazine S-Mepazine Chiral HPLC Separation->S-Mepazine Isolate R-Mepazine R-Mepazine Chiral HPLC Separation->R-Mepazine Isolate MALT1 Enzymatic Assay MALT1 Enzymatic Assay S-Mepazine->MALT1 Enzymatic Assay Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) S-Mepazine->Cell Viability Assay (e.g., MTT) Pharmacokinetic Studies Pharmacokinetic Studies S-Mepazine->Pharmacokinetic Studies Tumor Xenograft Model Tumor Xenograft Model S-Mepazine->Tumor Xenograft Model Toxicity Assessment Toxicity Assessment S-Mepazine->Toxicity Assessment R-Mepazine->MALT1 Enzymatic Assay R-Mepazine->Cell Viability Assay (e.g., MTT) R-Mepazine->Pharmacokinetic Studies R-Mepazine->Tumor Xenograft Model R-Mepazine->Toxicity Assessment

General experimental workflow for the comparative analysis of Mepazine enantiomers.

Experimental Protocols

Stereoselective Synthesis or Chiral Separation of Mepazine Enantiomers

General Protocol for Chiral HPLC Separation:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series), is often effective for separating enantiomers of pharmaceutical compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio needs to be optimized for baseline separation of the enantiomers. For basic compounds like Mepazine, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where Mepazine shows strong absorbance.

  • Procedure:

    • Dissolve racemic Mepazine in the mobile phase.

    • Inject the sample onto the chiral column.

    • Elute the enantiomers with the optimized mobile phase at a constant flow rate.

    • Monitor the elution profile with the UV detector.

    • Collect the separated enantiomer fractions.

    • The enantiomeric purity of the collected fractions should be confirmed by analytical chiral HPLC.

MALT1 Protease Activity Assay (Fluorogenic)

This assay measures the enzymatic activity of MALT1 by monitoring the cleavage of a fluorogenic substrate.

  • Materials:

    • Recombinant human MALT1 protease.

    • Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, pH 7.5).

    • S- and R-enantiomers of Mepazine.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of the S- and R-enantiomers of Mepazine in the assay buffer.

    • In a 96-well plate, add the Mepazine dilutions.

    • Add the recombinant MALT1 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

    • Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of MALT1 inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enantiomer.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This can be used to determine the cytotoxic effects of the Mepazine enantiomers on cancer cell lines, such as those from Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL).

  • Materials:

    • ABC-DLBCL cell line (e.g., OCI-Ly10, TMD8).

    • Complete cell culture medium.

    • S- and R-enantiomers of Mepazine.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize for 24 hours.

    • Prepare serial dilutions of the S- and R-enantiomers of Mepazine in cell culture medium.

    • Treat the cells with the different concentrations of the Mepazine enantiomers and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and plot against the logarithm of the drug concentration to determine the EC50 value for each enantiomer.

Conclusion and Future Directions

The available data strongly indicate that the S-enantiomer of Mepazine is the primary contributor to the MALT1 inhibitory activity of the racemic mixture. This stereoselective activity underscores the importance of developing the single enantiomer as a therapeutic agent to potentially maximize efficacy and minimize off-target effects that may be associated with the less active R-enantiomer.

For future drug development, it is imperative to conduct a head-to-head comparative study of the S- and R-enantiomers to fully characterize their pharmacological and toxicological profiles. This should include:

  • Determination of the Ki values for both enantiomers against MALT1.

  • A comprehensive in vitro profiling against a panel of other receptors and enzymes to identify potential off-target activities.

  • Detailed comparative pharmacokinetic studies in relevant animal models.

  • A thorough comparative toxicity assessment, including acute and chronic toxicity studies.

By elucidating the distinct properties of each enantiomer, researchers and drug developers can make more informed decisions in advancing Mepazine or its derivatives as a novel therapeutic for cancer and autoimmune diseases.

References

A Comparative Analysis of Mepazine Hydrochloride and JNJ-67856633 for MALT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) has emerged as a critical therapeutic target in oncology and immunology. As a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, MALT1's paracaspase activity is essential for NF-κB activation, a pathway frequently dysregulated in various B-cell lymphomas. This guide provides a comparative overview of two MALT1 inhibitors, Mepazine hydrochloride and JNJ-67856633, summarizing their mechanisms of action, preclinical efficacy, and developmental status. The information presented is based on available preclinical data; to date, no head-to-head clinical trials have been conducted.

Mechanism of Action

Both this compound and JNJ-67856633 target the MALT1 protein, but through different inhibitory mechanisms.

This compound is a phenothiazine (B1677639) derivative identified as a potent and selective, non-covalent, and reversible inhibitor of MALT1 protease.[1][2] It functions through a non-competitive mechanism, leading to the suppression of NF-κB signaling and promoting apoptosis in MALT1-dependent cancer cells.[2]

JNJ-67856633 is a first-in-class, orally bioavailable, allosteric inhibitor of MALT1.[3][4] It binds to a site distinct from the active site, inducing a conformational change that results in potent inhibition of MALT1's proteolytic activity.[4][5] This allosteric inhibition effectively blocks downstream NF-κB signaling.[3]

Quantitative Comparison of In Vitro Efficacy

Direct comparison of the half-maximal inhibitory concentration (IC50) values should be approached with caution as the data originates from separate studies with potentially different experimental conditions. However, the available data suggests a significant difference in potency.

CompoundTargetIC50Source
This compound GSTMALT1 full length0.83 µM[1][6]
GSTMALT1 (aa 325-760)0.42 µM[1][6]
JNJ-67856633 MALT1 (biochemical assay)0.0224 µM[5]

Preclinical Efficacy in B-Cell Lymphoma Models

Both compounds have demonstrated anti-tumor activity in preclinical models of B-cell lymphomas, particularly the Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), which is often dependent on MALT1 signaling.

This compound has been shown to selectively decrease the viability of ABC-DLBCL cell lines.[1] In a murine xenograft model using the OCI-Ly10 ABC-DLBCL cell line, daily intraperitoneal administration of Mepazine (16 mg/kg) significantly impaired tumor growth and induced apoptosis.[1] Furthermore, the (S)-enantiomer of Mepazine, (S)-mepazine, has demonstrated approximately 10-fold greater MALT1 inhibitory activity and has shown synergistic anti-tumor effects when combined with anti-PD-1 therapy in preclinical models.[7]

JNJ-67856633 exhibits potent tumor growth inhibition in human DLBCL xenograft models, including OCI-Ly3 and OCI-Ly10.[4] It has also shown antiproliferative activity against ABC-DLBCL cell lines with CD79b and/or CARD11 mutations.[8] Notably, JNJ-67856633 is currently in Phase 1 clinical trials, both as a single agent and in combination with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, for the treatment of Non-Hodgkin's Lymphoma (NHL) and Chronic Lymphocytic Leukemia (CLL).[4][9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

MALT1_Signaling_Pathway cluster_CBM CBM Complex CARMA1 CARMA1 BCL10 BCL10 CARMA1->BCL10 MALT1 MALT1 BCL10->MALT1 TRAF6 TRAF6 MALT1->TRAF6 TAK1 TAK1 MALT1->TAK1 Antigen_Receptor Antigen Receptor Stimulation Antigen_Receptor->CARMA1 IKK_Complex IKK Complex TRAF6->IKK_Complex TAK1->IKK_Complex NF_kB NF-κB Activation IKK_Complex->NF_kB Gene_Expression Gene Expression (Proliferation, Survival) NF_kB->Gene_Expression Inhibitor This compound JNJ-67856633 Inhibitor->MALT1

MALT1 Signaling Pathway Inhibition

Xenograft_Workflow start Implantation of DLBCL cells into immunocompromised mice tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with This compound, JNJ-67856633, or Vehicle randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeated Cycles endpoint Endpoint Analysis: Tumor Weight, Biomarker Analysis measurement->endpoint

Preclinical Xenograft Model Workflow

Experimental Protocols

The following are representative protocols for assays used to evaluate MALT1 inhibitors.

MALT1 Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on MALT1's proteolytic activity.

  • Recombinant MALT1 Expression and Purification: Express and purify recombinant full-length MALT1 or its protease domain (e.g., GST-MALT1 325-760) from a suitable expression system.

  • Inhibitor Incubation: Pre-incubate the purified MALT1 enzyme with varying concentrations of the test compound (this compound or JNJ-67856633) in an appropriate assay buffer.

  • Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC).

  • Signal Detection: Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based MALT1 Activity Assay

This assay assesses the inhibitor's ability to block MALT1 activity within a cellular context.

  • Cell Culture: Culture a MALT1-dependent cell line (e.g., ABC-DLBCL cell line OCI-Ly10) in appropriate media.

  • Compound Treatment: Treat the cells with a range of concentrations of the MALT1 inhibitor for a predetermined time.

  • Cell Lysis: Lyse the cells to release intracellular proteins.

  • Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the cleavage of known MALT1 substrates, such as RelB or BCL10. A decrease in the cleaved form of the substrate indicates MALT1 inhibition.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of the MALT1 inhibitors in a living organism.

  • Cell Implantation: Subcutaneously implant a suspension of human ABC-DLBCL cells (e.g., OCI-Ly10) into immunocompromised mice.

  • Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Administration: Randomize the mice into treatment groups and administer the MALT1 inhibitor (e.g., this compound or JNJ-67856633) or a vehicle control via a clinically relevant route (e.g., intraperitoneal or oral).

  • Tumor Monitoring: Measure the tumor volume at regular intervals using calipers.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).

Conclusion

Both this compound and JNJ-67856633 are promising inhibitors of MALT1 with demonstrated preclinical activity against MALT1-dependent B-cell lymphomas. Based on the available, albeit not directly comparative, data, JNJ-67856633 appears to be a more potent inhibitor and is more advanced in clinical development, currently undergoing Phase 1 trials.[4][9] Mepazine, particularly its more active (S)-enantiomer, also shows significant preclinical efficacy and potential for combination therapies.[7] Further research, including direct comparative studies and the results from ongoing clinical trials for JNJ-67856633, will be crucial to fully elucidate the therapeutic potential of these MALT1 inhibitors.

References

Evaluating the Blood-Brain Barrier Permeability of Mepazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential blood-brain barrier (BBB) permeability of Mepazine hydrochloride against other well-characterized phenothiazines and a known BBB-impermeable compound. Due to the limited direct experimental data on this compound's BBB transport, this guide leverages a comparison of key physicochemical properties that are critical determinants of a compound's ability to cross the BBB. Detailed experimental protocols for assessing BBB permeability are also provided to facilitate further research.

Data Presentation: Physicochemical Properties and Predicted BBB Permeability

The ability of a drug to penetrate the BBB is largely influenced by its molecular size, lipophilicity (logP), and ionization state (pKa) at physiological pH. Generally, small, lipophilic molecules with limited ionization are more likely to cross the BBB via passive diffusion. The following table summarizes these key properties for this compound and selected comparator drugs.

CompoundMolecular Weight ( g/mol )logPpKaPredicted BBB Permeability
This compound 346.92[1][2][3]5.436[4]Not availableHigh
Chlorpromazine318.86[5]4.89 - 5.29.2 - 9.3[6]High[6]
Thioridazine370.57[7][8]5.9[7][9]9.5[7][10]High
Atenolol266.34[11][12]0.16 - 0.57[13]9.6[11][14]Low[13]

Note: The predicted BBB permeability is based on the general understanding that higher logP values and a molecular weight under 500 Da are favorable for crossing the blood-brain barrier. Atenolol is a well-established hydrophilic drug with low BBB penetration and serves as a negative control.

Experimental Protocols

To definitively determine the BBB permeability of this compound, both in vitro and in vivo experimental models are essential. Below are detailed protocols for commonly employed methods.

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes an in vitro BBB model using a co-culture of brain endothelial cells, pericytes, and astrocytes in a Transwell® system. This model mimics the cellular organization of the neurovascular unit and is a widely accepted method for screening drug permeability.

Materials:

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Human Brain Pericytes

  • Human Astrocytes

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (paracellular permeability marker)

  • LC-MS/MS system for quantification

Procedure:

  • Co-culture setup:

    • Coat the apical side of the Transwell® insert with a suitable extracellular matrix (e.g., collagen/fibronectin).

    • Seed hBMECs on the apical side of the insert.

    • On the basolateral side of the well, co-culture pericytes and astrocytes.

    • Allow the cells to grow and differentiate for 4-6 days to form a tight monolayer.

  • Barrier integrity assessment:

    • Measure the Trans-Endothelial Electrical Resistance (TEER) to confirm the formation of tight junctions. A high TEER value indicates a well-formed barrier.

    • Assess paracellular permeability by adding Lucifer yellow to the apical chamber and measuring its transport to the basolateral chamber over time. Low permeability of Lucifer yellow confirms barrier integrity.

  • Permeability experiment:

    • Remove the medium from the apical chamber and replace it with a solution containing a known concentration of this compound.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • Replenish the basolateral chamber with fresh medium after each sampling to maintain sink conditions.

  • Quantification and analysis:

    • Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

In Vivo Brain Microdialysis

This in vivo technique allows for the direct measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a living animal, providing a dynamic assessment of BBB penetration.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Surgical implantation of the microdialysis probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula into the desired brain region (e.g., striatum, hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals using a fraction collector.

    • Collect blood samples at corresponding time points to determine plasma drug concentrations.

  • Sample analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using HPLC or LC-MS/MS.

  • Data analysis:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu), which is a key indicator of BBB penetration.

Visualizations

The following diagrams illustrate the experimental workflow for the in vitro BBB permeability assay and the logical relationship of factors influencing BBB penetration.

InVitro_BBB_Workflow cluster_prep Preparation cluster_validation Barrier Validation cluster_experiment Permeability Experiment cluster_analysis Data Analysis prep1 Coat Transwell® insert prep2 Seed hBMECs (apical) prep1->prep2 prep3 Co-culture pericytes & astrocytes (basolateral) prep2->prep3 prep4 Incubate for 4-6 days prep3->prep4 val1 Measure TEER prep4->val1 val2 Assess Lucifer yellow permeability val1->val2 exp1 Add Mepazine HCl to apical chamber val2->exp1 exp2 Collect samples from basolateral chamber at time points exp1->exp2 exp3 Analyze samples by LC-MS/MS exp2->exp3 ana1 Calculate Papp value exp3->ana1

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

BBB_Penetration_Factors cluster_properties Physicochemical Properties cluster_transport Transport Mechanisms cluster_outcome Outcome prop1 Low Molecular Weight (<500 Da) trans1 Passive Diffusion prop1->trans1 prop2 High Lipophilicity (High logP) prop2->trans1 prop3 Low Ionization at physiological pH prop3->trans1 outcome BBB Permeability trans1->outcome Increases trans2 Active Transport trans2->outcome Increases/Decreases trans3 Efflux Pumps (e.g., P-gp) trans3->outcome Decreases

Caption: Key factors influencing blood-brain barrier permeability.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Mepazine Hydrochloride Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

Proper disposal of mepazine hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within research and development settings.

Waste Characterization and Regulatory Overview

This compound is not classified as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, a comprehensive waste determination is crucial. Based on available toxicological data, this compound is not considered an acutely toxic hazardous waste.

Key Regulatory Considerations:

  • RCRA Status: Non-RCRA hazardous waste. A thorough evaluation for the hazardous characteristics of ignitability, corrosivity, and reactivity should be completed, though this compound is not expected to exhibit these properties.

  • Toxicity: While harmful if swallowed, its oral LD50 (rat) of 1 g/kg indicates it does not meet the criteria for acute toxicity under RCRA.[1]

  • Disposal Regulations: Disposal must adhere to all federal, state, and local regulations for non-RCRA pharmaceutical waste.[2] The Environmental Protection Agency (EPA) provides extensive guidance on the management of pharmaceutical waste.

Quantitative Data Summary

For clarity and ease of comparison, the following table summarizes key quantitative data related to this compound.

ParameterValueReference
Oral LD50 (Rat) 1 g/kg[1]
RCRA Status Non-RCRA Hazardous Waste

Experimental Protocols

While this document focuses on disposal, it is imperative that all laboratory personnel handling this compound adhere to strict experimental protocols to minimize waste generation and prevent accidental release. Standard operating procedures should detail the precise weighing and handling of the compound in designated areas, the use of appropriate personal protective equipment (PPE), and spill cleanup procedures.

Disposal Workflow

The following diagram outlines the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Waste Accumulation & Storage cluster_2 Final Disposal A Unused or Expired this compound C Segregate from other chemical waste streams A->C B Contaminated Materials (e.g., PPE, glassware) B->C D Place in a designated, properly labeled, leak-proof container for non-RCRA pharmaceutical waste C->D E Store in a secure, designated waste accumulation area D->E F Arrange for pickup by a licensed hazardous waste disposal vendor E->F G Transport to a permitted incineration facility F->G H Complete all required disposal documentation G->H

Caption: Logical workflow for the disposal of this compound.

Step-by-Step Disposal Plan

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound, including pure unused or expired product and contaminated materials (e.g., gloves, weigh boats, empty stock bottles).

  • Segregate this compound waste from RCRA hazardous waste and other non-hazardous waste streams at the point of generation. Do not mix with other waste.[2]

2. Containerization and Labeling:

  • Place all this compound waste into a designated, leak-proof, and durable container.

  • Clearly label the container with "Non-RCRA Pharmaceutical Waste," the name "this compound," and the accumulation start date.

3. Storage:

  • Store the waste container in a secure, designated satellite accumulation area or central accumulation area that is away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and protected from environmental elements.

4. Final Disposal:

  • Arrange for the collection of the this compound waste by a licensed and reputable hazardous waste disposal vendor.

  • Incineration is the recommended method of disposal for non-RCRA pharmaceutical waste to prevent environmental contamination. Do not dispose of this compound in a landfill or via the sewer system.

  • Ensure the vendor provides a manifest or other documentation tracking the waste from the point of generation to its final destruction. Retain all disposal records in accordance with institutional and regulatory requirements.

5. Spill Management:

  • In the event of a spill, consult the Safety Data Sheet (SDS) for appropriate cleanup procedures.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in the designated this compound waste container.

  • Clean the spill area thoroughly.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling Mepazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mepazine hydrochloride. Adherence to these procedures is essential for ensuring a safe laboratory environment and the integrity of your research.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2][3] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize risk.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. This is based on a comprehensive risk assessment and should be strictly followed.

Protection TypeRequired PPESpecifications
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield is required if there is a potential for splashing.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile)Double gloving is recommended, especially when there is a risk of splashing or during compounding and administration.[4] Contaminated gloves must be changed immediately.[4]
Laboratory coat or gownA protective gown that is resistant to permeability by hazardous drugs is mandatory.[4]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust.

Operational Plan for Handling this compound

Engineering Controls:

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and access should be restricted.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The designated handling area should be clean and uncluttered.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not breathe dust.

    • Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5]

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • Carefully sweep or vacuum the spilled solid material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: If swallowed, rinse mouth. Call a poison center or doctor if you feel unwell.[2]

Disposal Plan

Waste Management:

  • This compound Waste: Dispose of unused or expired this compound as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, including gloves, gowns, and cleaning materials, must be disposed of as hazardous waste. Place these items in a clearly labeled biohazard bag or container.[4]

  • Sharps: Any needles or syringes used must be placed in a designated sharps container.[4]

To further clarify the procedural workflow for handling this compound, the following diagram illustrates the key steps and decision points.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Prepare Designated Handling Area A->B C Handle this compound in Ventilated Enclosure B->C D Spill Occurs? C->D E Dispose of Waste in Labeled Hazardous Container D->E No S1 Evacuate Area D->S1 Yes F Decontaminate Work Area E->F G Doff PPE F->G H Wash Hands Thoroughly G->H S2 Don Additional PPE (if necessary) S1->S2 S3 Contain and Clean Spill S2->S3 S4 Dispose of Spill Debris as Hazardous Waste S3->S4 S4->F

Caption: This diagram outlines the procedural workflow for safely handling this compound, from preparation to disposal, including the appropriate response to a spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mepazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Mepazine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。